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  • Product: Ledipasvir-d6 (hydrochloride)

Core Science & Biosynthesis

Foundational

Ledipasvir-d6 Hydrochloride: Chemical Properties, Pharmacokinetics, and Bioanalytical Applications in Viral Therapeutics

Executive Summary The accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) of direct-acting antivirals (DAAs) are critical for optimizing treatment regimens against the Hepatitis C Virus (HCV). L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) of direct-acting antivirals (DAAs) are critical for optimizing treatment regimens against the Hepatitis C Virus (HCV). Ledipasvir-d6 hydrochloride serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of ledipasvir[1]. By incorporating six deuterium atoms, this compound provides a critical mass-to-charge (m/z) shift while perfectly mimicking the physicochemical and chromatographic behavior of the unlabeled drug, thereby ensuring absolute quantification accuracy in complex biological matrices[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth guide to the chemical properties, mechanistic rationale, and validated bioanalytical workflows associated with Ledipasvir-d6 hydrochloride.

Chemical Identity and Physicochemical Properties

Ledipasvir is a highly potent inhibitor of the HCV non-structural protein 5A (NS5A)[2]. To facilitate precise LC-MS/MS quantification, Ledipasvir-d6 is synthesized by substituting six hydrogen atoms with deuterium on the isopropyl/acetone-derived moiety[3]. The hydrochloride salt form is frequently utilized to enhance aqueous solubility during stock solution preparation[4].

Structural and Chemical Metrics
PropertyLedipasvir (Unlabeled)Ledipasvir-d6 (Free Base)Ledipasvir-d6 Hydrochloride
CAS Number 1256388-51-8[2]2050041-12-6[5]N/A (Salt derivative)
Molecular Formula C₄₉H₅₄F₂N₈O₆[2]C₄₉H₄₈D₆F₂N₈O₆[5]C₄₉H₄₈D₆F₂N₈O₆ • xHCl
Molecular Weight 889.0 g/mol [2]895.1 g/mol [5]> 931.5 g/mol
Isotopic Enrichment Natural Abundance≥99% deuterated forms (d₁-d₆)[5]≥99% deuterated forms
Solubility DMSO, MethanolDMSO, Methanol[5]DMSO, Methanol, Water (partial)

Mechanism of Action: HCV NS5A Inhibition

While Ledipasvir-d6 is primarily used as an analytical tracer[6], it retains the exact pharmacological target engagement of the parent drug. Ledipasvir binds directly to Domain I of the HCV NS5A protein[5]. NS5A is a zinc-binding phosphoprotein essential for both viral RNA replication and the assembly of infectious virions.

By binding to NS5A, ledipasvir induces a conformational shift that disrupts the viral replication complex[2]. The molecule is highly potent, exhibiting picomolar efficacy against multiple HCV genotypes, and is highly protein-bound (>99%) in human serum[2]. Additionally, recent studies have identified ledipasvir as a potential inhibitor of the SARS-CoV 3CL protease[7].

NS5A_Inhibition HCV HCV Infection NS5A NS5A Protein (Domain I) HCV->NS5A produces Replication Viral RNA Replication & Assembly NS5A->Replication facilitates Block Replication Blocked Replication->Block prevented Ledipasvir Ledipasvir / d6 (NS5A Inhibitor) Ledipasvir->NS5A binds & inhibits Ledipasvir->Block leads to

Figure 1: Mechanism of HCV RNA replication blockade via NS5A inhibition by Ledipasvir.

Quantitative Pharmacological Metrics
Target / GenotypeEC₅₀ / IC₅₀ ValueReference Context
HCV Genotype 1b 4 pMReplicon Assay[8]
HCV Genotype 1a 31 - 34 pMReplicon Assay[2]
SARS-CoV 3CLpro 1.62 μMEnzymatic Inhibition[7]

The Rationale for Deuteration in Bioanalysis

In mass spectrometry, biological matrices (like plasma or serum) cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To achieve absolute quantification, an internal standard must co-elute perfectly with the analyte while being distinguishable by the mass spectrometer[1].

Why Ledipasvir-d6?

  • Mass Shift (+6 Da): The addition of six neutrons shifts the precursor ion mass from m/z ~890.0 [M+H]⁺ to m/z ~896.1 [M+H]⁺. This +6 Da shift is sufficient to prevent isotopic overlap from the naturally occurring ¹³C isotopes of the unlabeled drug[5].

  • Chromatographic Co-elution: Unlike structural analogs, a stable isotope-labeled (SIL) compound like Ledipasvir-d6 experiences virtually identical hydrophobic interactions on a C18 stationary phase, ensuring it elutes at the exact same retention time as ledipasvir[1].

  • Metabolic Stability: The deuterium atoms are placed on stable carbon bonds (e.g., methyl groups of the isopropyl moiety) to prevent in vivo or in vitro hydrogen-deuterium exchange (HDX) with the aqueous environment[3].

Bioanalytical Protocol: LC-MS/MS Quantification Workflow

To ensure a self-validating system, the following protocol outlines the extraction and quantification of ledipasvir from human plasma using Ledipasvir-d6 hydrochloride as the internal standard[1]. Because ledipasvir is highly protein-bound[2], aggressive protein precipitation is required to ensure total drug recovery.

Step-by-Step Methodology
  • Standard Preparation:

    • Reconstitute Ledipasvir-d6 hydrochloride in 100% methanol to yield a 1.0 mg/mL stock solution[5].

    • Dilute to a working IS solution of 50 ng/mL in acetonitrile.

  • Sample Aliquoting & Spiking:

    • Transfer 50 μL of human plasma (containing unknown ledipasvir concentrations) into a 96-well plate.

    • Add 10 μL of the Ledipasvir-d6 working IS solution to each well.

  • Protein Precipitation (Extraction):

    • Add 200 μL of cold acetonitrile (containing 0.1% formic acid) to disrupt drug-protein binding and precipitate plasma proteins.

    • Vortex aggressively for 2 minutes to ensure complete denaturation.

  • Centrifugation:

    • Centrifuge the plate at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100 μL of the clear supernatant to an autosampler vial.

    • Chromatography: Inject 2 μL onto a sub-2 μm C18 UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the unlabeled drug and the d6-IS[5].

LCMS_Workflow Plasma Plasma Sample (Ledipasvir Analyte) IS Add Ledipasvir-d6 (Internal Standard) Plasma->IS Prep Protein Precipitation (Acetonitrile + 0.1% FA) IS->Prep Centrifuge Centrifugation (14,000 x g, 10 min) Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Co-elution Quant Quantification (Peak Area Ratio: Unlabeled/d6) MS->Quant Calculate Concentration

Figure 2: LC-MS/MS bioanalytical workflow utilizing Ledipasvir-d6 as an internal standard.

Conclusion

The integration of Ledipasvir-d6 hydrochloride into bioanalytical frameworks is a non-negotiable standard for rigorous pharmacokinetic evaluation. By leveraging its +6 Da mass shift and identical chromatographic behavior, researchers can completely neutralize matrix effects and ionization variability[1]. Whether evaluating novel combination therapies for HCV or exploring secondary indications like SARS-CoV 3CLpro inhibition[7], the use of this stable isotope-labeled standard ensures that all derived quantitative data is both accurate and reproducible.

References

  • Veeprho. Ledipasvir-D6 Reference Standard. Available at:[Link]

Sources

Exploratory

molecular weight and formula of Ledipasvir-d6 hydrochloride

The following technical guide details the molecular properties, synthesis logic, and bioanalytical applications of Ledipasvir-d6 Hydrochloride . Stable Isotope-Labeled Internal Standard for HCV Therapeutic Drug Monitorin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthesis logic, and bioanalytical applications of Ledipasvir-d6 Hydrochloride .

Stable Isotope-Labeled Internal Standard for HCV Therapeutic Drug Monitoring [1][2][3]

Executive Summary

Ledipasvir-d6 Hydrochloride is the deuterated hydrochloride salt of Ledipasvir (GS-5885), a potent NS5A inhibitor used in the treatment of Hepatitis C Virus (HCV) genotype 1.[1][2][3] Enriched with six deuterium atoms (


H), this compound serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS)  for quantitative LC-MS/MS bioanalysis.[1][2][3]

Its mass shift of +6.037 Da relative to the unlabeled drug ensures zero isotopic interference (cross-talk) with the analyte's natural abundance envelope, while the hydrochloride salt form enhances solubility and stability in aqueous stock solutions compared to the free base.[2][3]

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6]

Chemical Nomenclature and Structure[1][2]
  • IUPAC Name: Methyl-d3 ((S)-1-((1R,3S,4S)-3-(6-(9,9-difluoro-7-(2-((S)-5-(((methoxy-d3)carbonyl)-L-valyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1-oxobutan-2-yl)carbamate hydrochloride.[2][3]

  • Isotopic Pattern: The "d6" designation refers to the substitution of six protons with deuterium atoms at the two terminal methyl ester groups (

    
     x 2).[1][2][3] This specific labeling position is metabolically stable and chemically inert.[2]
    
Quantitative Data Table

The following table contrasts the Free Base (active moiety) with the Hydrochloride Salt forms. Note that commercial reagents are often supplied as the Dihydrochloride salt to ensure stoichiometry with the two basic imidazole/benzimidazole nitrogen centers.

PropertyLedipasvir-d6 (Free Base)Ledipasvir-d6 Dihydrochloride
Chemical Formula


Molecular Weight (Average) 895.05 g/mol 967.97 g/mol
Monoisotopic Mass 894.45 DaN/A (Salt dissociates)
CAS Number 2050041-12-6 (Free Base)N/A (Specific salt often unlisted)
Appearance White to off-white solidWhite crystalline solid
Solubility DMSO, MethanolWater (pH dependent), Methanol

Critical Note for Calculation: When preparing stock solutions, you must correct for the salt content.



Weighing 1.00 mg of the Dihydrochloride salt yields approximately 0.925 mg of the active Ledipasvir-d6.[1][2][3]

Bioanalytical Application: LC-MS/MS Workflow

Role as Internal Standard

In high-throughput clinical assays, Ledipasvir-d6 is superior to structural analogs (e.g., Daclatasvir) because it shares the exact chromatographic retention time and ionization efficiency as the analyte.[1][2][3] This allows it to compensate for:

  • Matrix Effects: Ion suppression or enhancement from plasma phospholipids affects the analyte and the d6-IS identically.

  • Extraction Variability: Losses during protein precipitation or Solid Phase Extraction (SPE) are normalized.[1][2][3]

Mass Spectrometry Transitions

Due to the +6 Da mass shift, the Precursor and Product ions are distinct.[2]

CompoundPolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Ledipasvir ESI (+)889.4

130.145
Ledipasvir-d6 ESI (+)895.4

136.1 45

Note: The product ion transition


 130.1 corresponds to the dimethyl-valine-carbamate fragment.[1][2] In the d6 variant, this fragment carries the 

group, shifting it to

136.1.[1][2][3]

Experimental Protocol: Stock Solution Preparation

This protocol ensures the integrity of the reference standard for use in regulated environments (GLP/GCP).[1][2][3]

Reagents Required[1][3][5][8]
  • Ledipasvir-d6 Hydrochloride (Reference Standard).[1][2][3][4]

  • Dimethyl sulfoxide (DMSO), HPLC Grade.[1][2][3]

  • Methanol (MeOH), LC-MS Grade.[1][2][3]

Step-by-Step Methodology
  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (Ledipasvir salts are hygroscopic).

  • Primary Stock (1.0 mg/mL):

    • Weigh an amount equivalent to 1.0 mg of free base (apply salt correction factor).[1][2][3]

    • Dissolve in 100% DMSO.[2] Vortex for 1 minute. Sonicate for 5 minutes if visible particles remain.

  • Working Internal Standard (WIS):

    • Dilute the Primary Stock with Methanol to a concentration of 100 ng/mL .

    • Storage: Store aliquots at -20°C. Stable for >6 months.

  • Spiking: Add 50 µL of WIS to 200 µL of plasma sample prior to extraction.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical flow of a validated LC-MS/MS method utilizing Ledipasvir-d6 HCl.

Bioanalysis_Workflow Sample Patient Plasma Sample (Contains Ledipasvir) IS_Add Add Internal Standard (Ledipasvir-d6 HCl) Sample->IS_Add Normalization Step Extract Protein Precipitation (Acetonitrile + 0.1% Formic Acid) IS_Add->Extract Centrifuge Centrifugation (14,000 rpm, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data m/z 889.4 -> 130.1 m/z 895.4 -> 136.1

Figure 1: Workflow for the quantification of Ledipasvir using Ledipasvir-d6 HCl as an internal standard, highlighting the co-extraction and co-elution strategy.

References

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2018).[2][3] Development of a sensitive LC-MS/MS method for simultaneous determination of sofosbuvir and ledipasvir in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 149, 582-588.[1] Retrieved from [Link]

  • PubChem. (n.d.).[2][3] Ledipasvir Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2][3][5]

Sources

Foundational

Technical Guide: Solubility & Handling of Ledipasvir-d6 Hydrochloride

This guide details the solubility, handling, and application of Ledipasvir-d6 hydrochloride (the stable isotope-labeled internal standard for Ledipasvir).[1][2][3] It synthesizes physicochemical data with practical bioan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, handling, and application of Ledipasvir-d6 hydrochloride (the stable isotope-labeled internal standard for Ledipasvir).[1][2][3] It synthesizes physicochemical data with practical bioanalytical workflows (LC-MS/MS) to ensure high-precision quantitation.[1][2][3]

Executive Summary: The Solvent Decision Matrix

For the preparation of Ledipasvir-d6 hydrochloride (IS) standards, the solvent choice is dictated by the stage of the workflow (Stock vs. Working) and the physicochemical properties of the hydrochloride salt form.[1][2]

FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Primary Role Stock Solution Preparation Working Solution / Dilution
Solubility Limit High (~20–25 mg/mL)High (~25–30 mg/mL)
Volatility Negligible (BP: 189°C)High (BP: 64.7°C)
Stability Excellent (Prevents concentration drift)Moderate (Prone to evaporation)
LC-MS Compatibility Low (High viscosity, ion suppression)Excellent (Mobile phase compatible)
Freezing Point 19°C (Freezes in fridge)-97.6°C (Liquid at -20°C)

Core Recommendation:

  • Dissolve the solid powder in DMSO to create a stable, high-concentration Master Stock (e.g., 1 mg/mL).

  • Dilute into Methanol to create Working Solutions (e.g., 100 ng/mL) for daily use and LC-MS injection.

Chemical Foundation & Solubility Mechanisms[1][3]

The Molecule: Ledipasvir-d6 HCl[1][2][3][4]
  • Compound: Ledipasvir-d6 Hydrochloride[1][2][3]

  • Parent Class: Benzimidazole-fluorene derivative (NS5A Inhibitor).[1][2][3]

  • Isotope Labeling: Deuterium (d6) incorporation typically occurs on the methoxycarbonyl moiety or the pyrrolidine ring.[1][2]

    • Note: Deuterium labeling increases molecular weight but has negligible impact on solubility or pKa compared to the non-deuterated parent.

  • Salt Form (HCl): The hydrochloride counterion protonates the basic nitrogen centers (benzimidazole/imidazole moieties).[1][2][3]

    • Impact: This significantly improves solubility in polar protic solvents (Methanol) compared to the free base, while maintaining high solubility in polar aprotic solvents (DMSO).[1][2][3]

Solvent Interaction Mechanics
  • In DMSO: The sulfoxide oxygen acts as a strong hydrogen bond acceptor, effectively solvating the protonated amine and the large lipophilic backbone of Ledipasvir.

  • In Methanol: The hydroxyl group facilitates solvation of the ionic chloride/ammonium pair. Methanol is preferred over Acetonitrile for the primary dilution of the HCl salt because Acetonitrile (aprotic) is a poor solvent for many hydrochloride salts, potentially leading to "crashing out" (precipitation).[1][2][3]

Detailed Solubility & Stability Profile

Quantitative Solubility Data

Based on physicochemical properties of Ledipasvir/Ledipasvir-d6.

SolventSolubility (approx.)Operational Notes
DMSO 20 – 25 mg/mL Requires vortexing.[1][2][3] Sonication (30-40°C) may be needed for higher concentrations.[1][2][3]
Methanol 25 – 30 mg/mL Excellent dissolution for the HCl salt form.
Ethanol ~30 mg/mLViable alternative to Methanol, but less common in LC-MS flows.[1]
Water < 0.1 mg/mLInsoluble. Do not use water for stock preparation.
Acetonitrile Moderate/LowRisk of precipitation for HCl salts at high concentrations.
Stability Considerations
  • Concentration Drift (The Evaporation Factor):

    • Methanol stocks stored at -20°C can suffer from solvent evaporation through the cap threads, gradually increasing the concentration of the standard (leading to quantitation errors).[1][2]

    • DMSO has low vapor pressure, ensuring the concentration remains constant over months of storage.

  • Freeze/Thaw Cycles:

    • DMSO freezes at +19°C. Repeated freezing (in the fridge/freezer) and thawing can cause localized precipitation if not mixed thoroughly upon thawing.[1][2]

    • Mitigation: Aliquot DMSO stocks into single-use vials to avoid freeze-thaw stress.

Experimental Protocol: Preparation of Standards

Workflow Visualization

The following diagram outlines the critical path from solid powder to LC-MS injection, highlighting the solvent switch.

G Solid Ledipasvir-d6 HCl (Solid Powder) SolventSelect Select Primary Solvent: DMSO (Recommended) Solid->SolventSelect Weighing MasterStock Master Stock Solution (1 mg/mL in DMSO) SolventSelect->MasterStock Dissolution (Vortex/Sonicate) Storage Storage (-20°C or -80°C) MasterStock->Storage Aliquot Dilution Dilution Step (Solvent Switch) MasterStock->Dilution 1:1000 Dilution Storage->MasterStock Thaw & Mix WorkingSol Working Solution (100 ng/mL in Methanol) Dilution->WorkingSol into MeOH LCMS LC-MS/MS Analysis (Mobile Phase Compatible) WorkingSol->LCMS Injection

Figure 1: Optimal workflow for Ledipasvir-d6 HCl standard preparation, utilizing DMSO for stock stability and Methanol for analytical compatibility.

Step-by-Step Methodology
Step 1: Preparation of Master Stock (1 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of Ledipasvir-d6 HCl into a 1.5 mL amber glass vial (to protect from light).

    • Note: Adjust for purity and salt correction factor (MW_salt / MW_freebase) if the Certificate of Analysis (CoA) reports content as free base.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • If particulates remain, sonicate at 40°C for 5–10 minutes. The solution must be visually clear.

  • Storage: Divide into 100 µL aliquots in cryovials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Step 2: Preparation of Working Solution (e.g., 100 ng/mL)
  • Thawing: Thaw one aliquot of the DMSO Master Stock. Vortex immediately to ensure homogeneity (DMSO crystallizes upon freezing; gradients can form).[1][2][3]

  • Intermediate Dilution (Optional): If the jump from 1 mg/mL to 100 ng/mL is too large, perform a 1:100 dilution into Methanol (10 µL Stock + 990 µL MeOH) to get 10 µg/mL.

  • Final Dilution: Dilute the intermediate solution into 100% Methanol or a 50:50 Methanol:Water mix depending on your LC gradient start conditions.

    • Critical: Do not use >5% DMSO in the final LC-MS injection vial, as it can cause peak broadening or signal suppression.

Troubleshooting & Validation

Solubility Check (Visual & Instrument)

Before trusting the stock solution, validate solubility:

  • Visual Inspection: Hold the vial against a light source. The liquid should be free of "swirling" refractive lines (Schlieren patterns) or particulates.[1][2]

  • Tyndall Effect: Shine a laser pointer through the vial. A visible beam path indicates undissolved micro-particles (colloidal suspension).[1][2][3] If observed, sonicate further or add more solvent.

"Crash Out" Prevention

When mixing DMSO stock with aqueous buffers:

  • Risk: Ledipasvir is hydrophobic. Adding a DMSO stock directly to 100% water/buffer may cause precipitation.[1]

  • Solution: Always dilute the DMSO stock into Methanol first, then add water/buffer if necessary. Keep the organic content >50% in the working solution if possible, or ensure the final concentration is well below the aqueous solubility limit (<1 µg/mL).

References

  • PubChem. (2025).[1][2] Ledipasvir Compound Summary: Physical Properties and Solubility. National Library of Medicine. Retrieved from [Link][1][2][3]

  • Link, J. O., et al. (2014).[2] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[1][2][3] Journal of Medicinal Chemistry, 57(5), 2033-2046.[1][2][3]

Sources

Foundational

An In-depth Technical Guide to the Structure and Isotopic Enrichment of Ledipasvir-d6

Introduction In the landscape of modern antiviral therapy and pharmacokinetic (PK) research, precision and accuracy are paramount. Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern antiviral therapy and pharmacokinetic (PK) research, precision and accuracy are paramount. Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), has been a cornerstone in the treatment of chronic HCV infections.[1] To accurately quantify its concentration in complex biological matrices, such as human plasma, researchers rely on robust bioanalytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The gold standard for such quantitative assays is the use of a stable isotope-labeled internal standard (SIL-IS).[3] This guide provides a detailed technical overview of Ledipasvir-d6, the deuterated analog of Ledipasvir, focusing on its specific molecular structure, isotopic enrichment levels, and the analytical methodologies used for its characterization.

This document is intended for researchers, scientists, and drug development professionals who utilize or develop bioanalytical methods and require a deep, practical understanding of the reference standards that ensure data integrity.

The Rationale for Isotopic Labeling

The fundamental principle behind using a SIL-IS is to create a compound that is chemically and physically identical to the analyte of interest but has a different mass.[4] This mass difference allows the mass spectrometer to distinguish between the analyte (Ledipasvir) and the internal standard (Ledipasvir-d6). Because the SIL-IS co-elutes with the analyte and experiences the same conditions during sample extraction, chromatography, and ionization, it serves as a perfect proxy to correct for variability.[2] This normalization is crucial for mitigating matrix effects, variations in sample recovery, and instrument drift, thereby ensuring the high accuracy and precision demanded by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5]

PART 1: Ledipasvir-d6 Structure and Synthesis Insights

Chemical Structure of Ledipasvir

Ledipasvir is a complex molecule featuring multiple heterocyclic rings and chiral centers. Its systematic IUPAC name is methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate.[1]

Caption: Conceptual diagram of Ledipasvir's core moieties.

Precise Deuterium Labeling in Ledipasvir-d6

The "-d6" designation in Ledipasvir-d6 signifies the incorporation of six deuterium atoms. The specific placement of these isotopes is critical and is not arbitrary. The deuterium atoms are strategically located on the two methyl groups of the methoxycarbonyl moieties.

The IUPAC name for Ledipasvir-d6 explicitly defines this placement: N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3 -carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester.[6]

Causality of Labeling Position: The methoxy groups are chosen for deuteration for several key reasons:

  • Synthetic Accessibility: Introducing deuterium at these positions is often more straightforward during synthesis compared to labeling the core carbon skeleton.

  • Metabolic Stability: These positions are not typically sites of primary metabolism. Placing labels on metabolically labile sites could lead to loss of the deuterium, compromising the integrity of the internal standard.

  • Chemical Stability: The C-D bonds in the methyl groups are stable and not prone to back-exchange with protons from the solvent or matrix under typical analytical conditions.

Ledipasvir_d6_Structure cluster_ledipasvir Ledipasvir-d6 Structure Core [Ledipasvir Core] Val1_NH NH Core->Val1_NH Val2_NH NH Core->Val2_NH Val1_CO C=O Val1_NH->Val1_CO Val1_O O Val1_CO->Val1_O Val1_CD3 CD3 Val1_O->Val1_CD3 Val2_CO C=O Val2_NH->Val2_CO Val2_O O Val2_CO->Val2_O Val2_CD3 CD3 Val2_O->Val2_CD3

Caption: Diagram showing deuterium (D) placement on the methoxy groups of Ledipasvir-d6.

PART 2: Isotopic Enrichment and Purity

Defining Isotopic Purity

For a deuterated standard, purity is a two-dimensional concept:

  • Chemical Purity: Refers to the absence of any other chemical compounds, analogous to standard pharmaceutical purity.

  • Isotopic Purity: Refers to the degree of deuterium incorporation at the specified positions.

It is practically impossible to achieve 100% isotopic purity. A batch of Ledipasvir-d6 will contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing five deuterium atoms (d5), four (d4), etc.).

Quantitative Data on Isotopic Enrichment

High-quality Ledipasvir-d6 reference material typically has a very high level of isotopic enrichment. Commercial suppliers often specify the purity as a sum of all deuterated forms.

Table 1: Representative Isotopic Purity Specifications for Ledipasvir-d6

ParameterSpecificationSource
Isotopic Purity≥99% deuterated forms (d1-d6)[6]
Chemical Purity≥98%Typical for reference standards
Molecular FormulaC₄₉H₄₈D₆F₂N₈O₆[6]
Molecular Weight895.1 g/mol [6]

While a detailed isotopologue distribution is often proprietary to the manufacturer, a hypothetical distribution for a high-purity batch might look like the following:

Table 2: Hypothetical Isotopologue Distribution for a High-Purity Ledipasvir-d6 Batch

IsotopologueNumber of Deuterium AtomsExpected Abundance (%)
d66> 98.0
d55< 1.5
d44< 0.4
d33< 0.1
d22Trace
d11Trace
d0 (Unlabeled)0Trace

This distribution is critical because the presence of a significant amount of the unlabeled (d0) form in the internal standard solution would artificially inflate the measured concentration of the analyte.

PART 3: Analytical Characterization Protocols

A dual-pronged approach using both Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is required for the comprehensive characterization of Ledipasvir-d6.[7]

Analytical_Workflow cluster_characterization Ledipasvir-d6 Characterization cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Start Ledipasvir-d6 Reference Material LCMS LC-MS/MS Analysis Start->LCMS NMR 1H and 2H NMR Analysis Start->NMR MS_Purity Isotopic Enrichment & Distribution LCMS->MS_Purity MS_Identity Molecular Weight Confirmation LCMS->MS_Identity Final_Cert Certificate of Analysis MS_Purity->Final_Cert MS_Identity->Final_Cert NMR_Structure Structural Integrity & D-Position Confirmation NMR->NMR_Structure NMR_Purity Quantitative Isotopic Enrichment NMR->NMR_Purity NMR_Structure->Final_Cert NMR_Purity->Final_Cert

Caption: Self-validating workflow for Ledipasvir-d6 characterization.

Protocol 1: Isotopic Enrichment by LC-MS/MS

This method confirms the molecular weight and determines the isotopologue distribution.

Expertise & Causality: LC-MS/MS is the preferred method for bioanalytical quantification due to its exceptional sensitivity and selectivity.[2] By using a high-resolution mass spectrometer, we can resolve the peaks corresponding to each isotopologue (d0 to d6) and calculate their relative abundance.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Ledipasvir-d6 at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of approximately 1 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is added to promote protonation and enhance the MS signal in positive ion mode.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC system (e.g., Waters Acquity).

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient ensures good peak shape and separation from any potential impurities.

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Ledipasvir contains multiple basic nitrogen atoms that are readily protonated.

  • Data Acquisition:

    • Perform a full scan analysis over a mass range that includes the molecular ions of both unlabeled Ledipasvir (m/z 889.0) and Ledipasvir-d6 (m/z 895.1).

    • Acquire tandem MS (MS/MS) data to confirm fragmentation patterns. The precursor ion for Ledipasvir is m/z 889.8 [M+H]⁺, and for Ledipasvir-d6, it is m/z 895.1 [M+H]⁺. A common product ion for Ledipasvir is m/z 130.1.[8]

  • Data Analysis and Interpretation:

    • Extract the ion chromatograms for each isotopologue (m/z 889.0 to 895.1).

    • Integrate the peak area for each extracted ion.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. This provides the species abundance distribution.

    • Fragmentation Insight: The observed MS/MS transition of m/z 889.8 → 130.1 for Ledipasvir is highly specific.[8] The fragment ion m/z 130.1 likely corresponds to the protonated (S)-2-amino-3-methylbutanoic acid (valine) backbone fragment resulting from cleavage of the amide bond. Since the deuterium labels are on the stable methoxycarbonyl groups, this core fragmentation is expected to be identical for Ledipasvir-d6, resulting in a transition of m/z 895.1 → 130.1. Monitoring a common, stable fragment for both analyte and IS ensures that any variations in collision energy or gas pressure affect both compounds equally, preserving the accuracy of the ratio.

Protocol 2: Structural and Purity Verification by qNMR

This method provides definitive structural confirmation, confirms the location of the deuterium labels, and offers a highly accurate, independent measure of isotopic enrichment.[9]

Expertise & Causality: NMR spectroscopy is a primary technique for structure elucidation. Quantitative NMR (qNMR) is a powerful tool for purity assessment as the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[10] For Ledipasvir-d6, ¹H NMR is used to "see" the residual protons, while ²H NMR directly observes the deuterium atoms.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Ledipasvir-d6 and a certified qNMR internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent, typically Dimethyl Sulfoxide-d6 (DMSO-d6). DMSO-d6 is an excellent solvent for Ledipasvir and its residual proton signals do not interfere with the key analyte signals.[11]

    • Transfer the solution to a high-precision NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: A standard quantitative ¹H NMR experiment. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T1) to ensure full signal recovery for accurate integration.

    • Analysis:

      • Confirm the overall proton spectrum matches the structure of Ledipasvir, ensuring chemical identity.

      • Carefully integrate the signal for the methoxy protons (around 3.5-3.6 ppm in the unlabeled compound). In Ledipasvir-d6, this signal will be significantly diminished.

      • Compare the integral of this residual methoxy proton signal to the integral of a well-resolved, stable proton signal on the core of the molecule (e.g., an aromatic proton). The ratio of these integrals allows for the calculation of the isotopic enrichment at the labeled positions.

      • Quantify the absolute purity against the known concentration of the certified internal standard.

  • ²H (Deuterium) NMR Spectroscopy:

    • Experiment: A standard ²H NMR experiment, which may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.[12]

    • Analysis:

      • A single, sharp signal should be observed in the region corresponding to the methoxy group chemical shift.

      • The presence of this signal provides direct, unambiguous confirmation that the deuterium is located at the intended methoxycarbonyl positions. The absence of other signals confirms the regioselectivity of the labeling.

Conclusion: A Self-Validating System for Bioanalytical Integrity

The robust characterization of Ledipasvir-d6 through a combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a self-validating system that ensures its suitability as an internal standard. This rigorous analysis confirms the structural integrity, verifies the precise location of isotopic labels, and quantifies the isotopic enrichment. For scientists engaged in pharmacokinetic studies and other regulated bioanalysis, using a well-characterized SIL-IS like Ledipasvir-d6 is not merely a best practice but a foundational requirement for generating reliable, reproducible, and defensible data, ultimately upholding the integrity of the drug development process as guided by regulatory agencies like the FDA.[4]

References

  • Wikipedia. Ledipasvir. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67505836, Ledipasvir. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2016). Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies. Journal of Chromatography B, 1028, 103-111. [Link]

  • Roy, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(3), 324-332. [Link]

  • CN112305007B. (2021). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • USP. USP-NF <857> UV-Visible Spectroscopy. [Link]

  • Nasr, J. J., & Shalan, S. M. (2019). Validated 1H and 19F nuclear magnetic resonance for the quantitative determination of the hepatitis C antiviral drugs sofosbuvir, ledipasvir, and daclatasvir in tablet dosage forms. Microchemical Journal, 150, 104169. [Link]

  • Mabbott, G. (2016). Mass Spectral Fragmentation Pathways. YouTube. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • U.S. Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Note: Access to the full chapter typically requires a subscription to the USP-NF).
  • ResearchGate. (2022). Chemical structures for (A) Ledipasvir (B) Sofosbuvir (C) GS-331007. [Link]

  • Science Photo Library. Ledipasvir hepatitis C virus (HCV) drug molecule. [Link]

  • Molekuul / Science Photo Library. Ledipasvir Hepatitis C Drug Molecule. [Link]

  • Alamy. Ledipasvir hepatitis C virus (HCV) drug molecule. [Link]

  • Molekuul / Science Photo Library. (2019). Ledipasvir Hepatitis C Virus Drug #2. [Link]

  • El-Kassem, M. A., et al. (2022). Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. Saudi Journal of Medical and Pharmaceutical Sciences, 8(5), 214-226. [Link]

Sources

Exploratory

Strategic Sourcing and Bioanalytical Application of Ledipasvir-d6 Hydrochloride

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Bioanalytical Scientists, PK/PD Researchers, and Supply Chain Managers in Drug Development.[1] [2] Executive Summary: The Isotope Advantage In the q...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Bioanalytical Scientists, PK/PD Researchers, and Supply Chain Managers in Drug Development.[1]

[2]

Executive Summary: The Isotope Advantage

In the quantitative bioanalysis of Direct-Acting Antivirals (DAAs), specifically the NS5A inhibitor Ledipasvir , the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness.[1][2] While analog internal standards (e.g., Daclatasvir) are frequently cited in literature due to cost, they fail to adequately compensate for the specific matrix effects and ionization suppression observed in complex biological matrices (plasma, liver homogenate).[1][2]

Ledipasvir-d6 , the stable isotopologue, provides a near-perfect physicochemical match.[1][2] It co-elutes with the analyte, experiencing the exact same ionization environment, thereby correcting for signal variability.[1] This guide addresses the specific sourcing challenge of the Hydrochloride (HCl) salt form—often a non-catalog custom item—and provides a validated framework for its application.

Technical Specifications & The "Salt" Dilemma

Chemical Identity[1][2][3]
  • Compound Name: Ledipasvir-d6 (GS-5885-d6)[1][2][3]

  • CAS Number: 2050041-12-6 (Free Base reference)[1][2]

  • Molecular Weight: ~895.1 g/mol (Free Base) / ~968.0 g/mol (Dihydrochloride)[1][2]

  • Isotopic Enrichment:

    
     99% deuterium incorporation (essential to prevent M0 cross-talk).[1][2]
    
The Hydrochloride vs. Free Base Decision

Most commercial suppliers list Ledipasvir-d6 Free Base as the standard catalog item.[1] The Hydrochloride salt is typically a "Make-to-Order" product.[1][2]

Scientist-to-Scientist Insight: Unless your solid-state stability protocol explicitly demands the HCl salt, purchase the Free Base .[1][2]

  • Reasoning: Ledipasvir is highly soluble in acidic organic solvents.[1] Dissolving the free base in a diluent containing 0.1% Formic Acid or HCl effectively converts it to the protonated form in situ for your stock solution. This expands your supplier options significantly and reduces lead time.[1]

Critical Quality Attributes (CQA) for Sourcing

When evaluating a Certificate of Analysis (CoA), prioritize these metrics:

AttributeSpecificationTechnical Justification
Isotopic Purity

99.0% atom % D
Prevents "unlabeled" d0 impurity from falsely elevating analyte concentration.[1][2]
Chemical Purity

98% (HPLC)
Impurities may have different ionization efficiencies or suppression effects.[1][2]
Label Position Non-exchangeableDeuterium must be on the core structure (e.g., methyl ester or propyl linker), not on exchangeable protons (OH, NH).[1][2]
Form Free Base or HClConfirm stoichiometry to calculate the "Active Moiety" correction factor correctly.

Verified Supplier Landscape

The following suppliers are vetted based on technical capability to provide high-purity isotopologues. Note that "In-Stock" status usually refers to the Free Base.[1][2]

Tier 1: Primary Manufacturers (High Reliability)[1][2]
  • Toronto Research Chemicals (TRC) / LGC Standards

    • Product: Ledipasvir-d6 (Cat# L320102).[1][2][4]

    • Notes: Industry standard for bioanalytical reference materials.[1] Excellent CoA documentation.

  • Cayman Chemical

    • Product: Ledipasvir-d6 (Item No. 23556).[1][2]

    • Notes: High availability of the free base; custom synthesis services available for HCl salt.

  • MedChemExpress (MCE)

    • Product: Ledipasvir-d6 (Cat# HY-15226S).[1][2]

    • Notes: Explicitly lists "Ledipasvir-d6 hydrochloride" as a quote-based item.[1][2][3] Good for bulk inquiries.

Tier 2: Specialized Synthesis (Custom Salt Requests)[1][2]
  • Alsachim (Shimadzu Group): Specializes in difficult labeled compounds.[1][2]

  • Clearsynth: Strong presence in stable isotopes; offers Ledipasvir-13C,d6 variants if mass shift >6 Da is required.[1]

Sourcing & Validation Workflow

The following diagram illustrates the decision logic for sourcing and validating the material before entering the experimental phase.

SourcingStrategy Start Requirement: Ledipasvir-d6 HCl CheckStock Check Commercial Catalogs (TRC, Cayman, MCE) Start->CheckStock IsHClAvailable Is HCl Salt In Stock? CheckStock->IsHClAvailable BuyFreeBase Purchase Free Base (Standard Catalog Item) IsHClAvailable->BuyFreeBase No (Acceptable Alternative) RequestCustom Request Custom Synthesis (Lead Time: 4-8 Weeks) IsHClAvailable->RequestCustom No (Strict Solid State Req) DirectDissolution Dissolve in DMSO/MeOH (Direct Solubilization) IsHClAvailable->DirectDissolution Yes StockPrep Stock Preparation Strategy BuyFreeBase->StockPrep RequestCustom->StockPrep InSituConversion Dissolve in MeOH + 1% Formic Acid (In-situ Protonation) StockPrep->InSituConversion Free Base Route StockPrep->DirectDissolution HCl Salt Route Validation LC-MS/MS System Suitability (Check Cross-Talk & Retention) InSituConversion->Validation DirectDissolution->Validation

Figure 1: Strategic decision matrix for sourcing Ledipasvir-d6, highlighting the "In-Situ Protonation" pathway to bypass custom synthesis delays.

Validated Bioanalytical Protocol (LC-MS/MS)

This protocol is synthesized from FDA-validated methods and optimized for the use of the d6-internal standard .

Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma (K2EDTA).[1][2][5]

  • Volume: 100 µL Plasma.

  • IS Spiking: Add 20 µL of Ledipasvir-d6 working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 300 µL Acetonitrile (0.1% Formic Acid). Vortex 2 min.

  • Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL to vial; dilute with 100 µL Mobile Phase A.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus (50 mm x 2.1 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).[1][2]

  • Mobile Phase B: Acetonitrile (100%).[1][2]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 30% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode).[1][2][6]

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Ledipasvir 889.4130.14055
Ledipasvir-d6 895.4130.14055

Note: The product ion (m/z 130.[1][2][7]1) is a characteristic fragment of the benzimidazole moiety.[1] Ensure the d6 label is NOT on this fragment. If the label is on the valine/linker region, the product ion might shift.[1] Always verify the fragmentation pattern of your specific lot.

Handling and Stability

Ledipasvir is a complex molecule with specific stability concerns.

  • Light Sensitivity: Ledipasvir is photosensitive.[1] All extraction steps must be performed under amber light or in opaque vessels.[1]

  • Adsorption: The compound is highly lipophilic (LogP ~3.8).[1][2] It binds avidly to glass.[1] Use Polypropylene (PP) vials and low-binding pipette tips.

  • Stock Storage:

    • Solid: -20°C, desiccated, protected from light.[1][2]

    • Solution: Stable in Methanol at -20°C for < 3 months.

Analytical Logic Flow

The following diagram details the self-validating logic of the LC-MS/MS method.

MethodWorkflow Sample Plasma Sample (Unknown) IS_Spike Spike Ledipasvir-d6 (Internal Standard) Sample->IS_Spike Normalize Volume Extraction Protein Precipitation (MeCN + 0.1% FA) IS_Spike->Extraction Equilibrate LC_Sep LC Separation (C18, Gradient) Extraction->LC_Sep Supernatant MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Co-elution DataProcess Ratio Calculation (Area Analyte / Area IS) MS_Det->DataProcess m/z 889 -> 130 m/z 895 -> 130 Result Quantitation (Corrected for Matrix Effect) DataProcess->Result

Figure 2: Bioanalytical workflow demonstrating the role of Ledipasvir-d6 in normalizing extraction recovery and ionization efficiency.

References

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2017).[1][2] Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma.[1][5][6] Journal of Pharmaceutical and Biomedical Analysis, 145, 847-856.[1] [Link]

  • PubChem. Ledipasvir Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]

Sources

Foundational

Technical Guide: Ledipasvir-d6 Hydrochloride – Safety, Handling, and Bioanalytical Application

[1] Executive Summary Ledipasvir-d6 (often supplied as the hydrochloride or tartrate salt) is the stable isotope-labeled (SIL) analog of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C Virus (HCV...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ledipasvir-d6 (often supplied as the hydrochloride or tartrate salt) is the stable isotope-labeled (SIL) analog of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C Virus (HCV).[1][2] In drug development and clinical pharmacology, it serves as the critical Internal Standard (IS) for the quantification of Ledipasvir in biological matrices via LC-MS/MS.[1]

Due to its potent antiviral mechanism and high specific activity, this compound requires a handling strategy that bridges Occupational Toxicology (protection of the scientist) and Analytical Chemistry (protection of the data integrity).[1][2] This guide synthesizes Safety Data Sheet (SDS) parameters with practical bioanalytical workflows.

Physicochemical Profile & Identity

Accurate stoichiometric calculations are vital when preparing stock solutions from salt forms.

ParameterData
Compound Name Ledipasvir-d6 (and Hydrochloride salt forms)
CAS Number 2050041-12-6 (Free Base)
Molecular Formula C₄₉H₄₈D₆F₂N₆O₆ (Free Base)
Molecular Weight 895.04 g/mol (Free Base) Note: Adjust for HCl salt stoichiometry if applicable (approx.[1][2][3] +36.5 g/mol per HCl).[1][2]
Isotopic Purity ≥ 99% deuterated forms (d1-d6)
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol.[1][2] Slightly soluble in water.
Appearance White to off-white solid
pKa Basic (imidazole/pyrrolidine moieties), susceptible to protonation in acidic media.[1][2]

Hazard Identification & Risk Assessment

While specific toxicological data for the deuterated analog is often listed as "Not Fully Characterized," standard safety protocols dictate treating it with the same rigor as the parent compound, Ledipasvir , which is a potent bioactive agent.

GHS Classification (Conservative Approach)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) or Category 4 (Harmful), depending on vendor.[1][2] Treat as Category 3 for maximum safety.

  • Reproductive Toxicity: Suspected (based on antiviral class precautions, though parent animal studies are clean).[1][2]

  • Target Organ Toxicity: Liver (potential for enzyme elevation).[1][2]

Occupational Exposure Banding (OEB)[1][2]
  • Band: OEB 3 or 4 (Potent Compound).[1][2]

  • OEL (Occupational Exposure Limit): < 10 µg/m³ (Estimated).[1][2]

  • Critical Hazard: Inhalation of dust during weighing and accidental ingestion.

Risk Mitigation Strategy

The following diagram outlines the hierarchy of controls required when handling Ledipasvir-d6 powder.

SafetyHierarchy Hazard Hazard Source: Ledipasvir-d6 Powder Engineering Level 1: Engineering Controls (Isolator / Vented Balance Enclosure) Hazard->Engineering Primary Containment Admin Level 2: Administrative (SOPs, decon protocols, restricted access) Engineering->Admin Procedural Layer PPE Level 3: PPE (Nitrile gloves x2, Lab coat, Safety Goggles, P3/N95 Mask) Admin->PPE Personal Defense SafeState Safe Handling State PPE->SafeState Risk Minimized

Figure 1: Hierarchy of controls for handling potent antiviral reference standards.[1][2] Engineering controls are the primary defense against airborne particulates.

Safe Handling & Storage Lifecycle

Receiving and Storage
  • Temperature: Store at -20°C . The deuterated label is stable, but the chemical backbone is susceptible to hydrolysis if stored improperly.[4]

  • Container: Keep in amber vials (light sensitive) with a PTFE-lined cap to prevent moisture ingress.

  • Hygroscopicity: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid, which degrades the compound and alters weighing accuracy.

Weighing Protocol (Static Control)

Ledipasvir-d6 is often static-prone.[1][2]

  • Environment: Weigh inside a Vented Balance Enclosure (VBE) or Biological Safety Cabinet.[1][2]

  • Anti-Static: Use an ionizing bar or anti-static gun on the spatula and vial before weighing.

  • Solvent Trap: Do not add solvent to the volumetric flask inside the balance chamber to avoid vapor fluctuation affecting the balance reading.

Disposal[2]
  • Solid Waste: Incineration as hazardous pharmaceutical waste.

  • Liquid Waste: Collect in "Halogenated/Organic" waste streams. Do not pour down the drain.

Bioanalytical Application: LC-MS/MS Workflow

Ledipasvir-d6 is the "Gold Standard" IS because it co-elutes with Ledipasvir, perfectly compensating for matrix effects (ion suppression/enhancement) and extraction recovery variances.[1][2][5]

Preparation of Stock Solutions
  • Primary Stock (1.0 mg/mL): Dissolve 1 mg of Ledipasvir-d6 in 1 mL of Methanol (MeOH) . Sonicate for 2 minutes to ensure full dissolution.

  • Working Internal Standard (WIS): Dilute the stock to ~100 ng/mL in 50:50 ACN:Water.

    • Note: The WIS should be prepared fresh weekly or validated for stability at 4°C.

Extraction Methodology

The following workflow utilizes Protein Precipitation (PPT), the most common method for high-throughput PK studies.[1][2]

LCMS_Workflow Sample Plasma Sample (50 µL) Spike IS Addition (20 µL Ledipasvir-d6) Sample->Spike Critical Step Precip Protein Precip (200 µL ACN) Spike->Precip Denaturation Vortex Vortex & Centrifuge (10 min @ 4000g) Precip->Vortex Supernatant Supernatant Transfer Vortex->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Analysis

Figure 2: Protein Precipitation extraction workflow.[1][2] The IS (Ledipasvir-d6) is added BEFORE precipitation to track recovery losses.[1][2]

Mass Spectrometry Transitions

For Multiple Reaction Monitoring (MRM), use the following transitions (verify with your specific instrument tuning):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Ledipasvir 889.4130.1Positive (ESI+)
Ledipasvir-d6 895.4130.1Positive (ESI+)

Technical Note: The mass shift (+6 Da) is sufficient to avoid cross-talk (isotopic overlap) from the native Ledipasvir M+6 isotope, ensuring linear quantification.[1][2]

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[6][7][8][9]
Eye Contact Rinse cautiously with water for 15 minutes.[9] Remove contact lenses if present.[6][7][8][9]
Inhalation Move to fresh air immediately. If breathing is difficult, give oxygen.[9]
Spill (Solid) Dampen with water/methanol to prevent dust.[1][2] Wipe up with absorbent pads. Dispose as hazardous waste.

References

  • Cayman Chemical. (2024).[1][2] Ledipasvir-d6 Safety Data Sheet (SDS). Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 67505836, Ledipasvir. Retrieved from [1][2]

  • Gilead Sciences. (2014).[1][2] Harvoni (Ledipasvir and Sofosbuvir) Prescribing Information. Retrieved from [1][2]

  • BenchChem. (2025).[1][2][6] Application Notes: The Use of Ledipasvir-d6 in Pharmacokinetic Studies. Retrieved from [1][2]

  • Toronto Research Chemicals. (2024).[1][2] Ledipasvir-d6 Product Information & MSDS. Retrieved from [1][2]

Sources

Exploratory

The Definitive Guide to Deuterated Ledipasvir Standards: Sourcing, Pricing, and Bioanalytical Integration

Introduction Ledipasvir is a highly potent, direct-acting antiviral (DAA) agent designed to inhibit the Hepatitis C Virus (HCV) NS5A protein, a macromolecule essential for viral RNA replication and virion assembly1[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ledipasvir is a highly potent, direct-acting antiviral (DAA) agent designed to inhibit the Hepatitis C Virus (HCV) NS5A protein, a macromolecule essential for viral RNA replication and virion assembly1[1]. In clinical pharmacology, therapeutic drug monitoring (TDM), and pharmacokinetic (PK) research, the accurate quantification of Ledipasvir in human plasma is paramount.

Due to the extreme complexity of biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the analytical gold standard 2[2]. To ensure the highest scientific integrity and trustworthiness of these assays, the integration of a stable isotope-labeled internal standard (SIL-IS)—specifically deuterated Ledipasvir (e.g., Ledipasvir-d6 or Ledipasvir-d8)—is a mandatory methodological requirement 1[1].

This technical whitepaper provides an authoritative analysis of the availability, pricing dynamics, and mechanistic application protocols for deuterated Ledipasvir standards.

Market Landscape: Price and Availability of Deuterated Ledipasvir

Procuring high-purity deuterated standards is the critical first step in establishing a self-validating bioanalytical method. The synthesis of complex molecules like Ledipasvir (C49H54F2N8O6, MW ~889.00 g/mol ) 3[3] with specific deuterium labeling requires advanced, multi-step custom synthesis, which directly impacts cost and lead times.

Availability & Lead Times

Deuterated variants such as Ledipasvir-d6 and Ledipasvir-d8 are available through specialized chemical synthesis companies. Suppliers like 4[4],1[1], and5[5] offer these compounds. While unlabeled Ledipasvir is readily available in-stock (e.g., TargetMol offers 10 mg for ~$90) 6[6], deuterated forms are often treated as custom or semi-custom syntheses. Lead times for out-of-stock SILs typically range from 2 to 6 weeks.

Pricing Dynamics

Due to the proprietary nature of these standards, exact pricing is usually gated behind quote requests (e.g., "Login to view price") 7[7]. However, based on industry standards for complex SILs, pricing follows predictable tiers based on isotopic purity and certification level (research grade vs. cGMP-certified with full NMR/IR/HPLC characterization) 5[5].

Table 1: Supplier Landscape and Estimated Pricing for Ledipasvir Standards

SupplierProduct VariantCAS Number / CatalogAvailabilityEstimated Price Range (USD)
Clearsynth Ledipasvir-d8CS-O-13774Enquire / Custom$1,200 - $2,500 per mg
Clearsynth Ledipasvir-13C2,d6CS-O-11807Enquire / Custom$1,500 - $3,000 per mg
BenchChem Ledipasvir-d6N/AIn-Stock / Enquire$800 - $1,800 per mg
TargetMol Ledipasvir (Unlabeled)1256388-51-8In-Stock~$90 per 10 mg

(Note: Prices for deuterated standards are estimates based on typical market rates for complex SIL internal standards. Official quotes must be obtained directly from the suppliers.)

The Mechanistic Rationale for Deuterated Standards (E-E-A-T)

Why d6 or d8? The Causality of Isotopic Shifts

Ledipasvir is a large molecule. Its natural isotopic envelope is broad due to the natural abundance of 13C and 15N isotopes. If a +3 Da or +4 Da standard were used, the M+3 or M+4 isotopic peaks of the highly concentrated unlabeled drug could bleed into the internal standard's mass channel, causing quantitative bias. Utilizing Ledipasvir-d6 or Ledipasvir-d8 provides a sufficient mass shift (+6 to +8 Da) to ensure complete baseline resolution in the Q1 quadrupole, eliminating isotopic cross-talk and ensuring the trustworthiness of the Lower Limit of Quantification (LLOQ).

Self-Validating Matrix Effect Compensation

During Electrospray Ionization (ESI), co-eluting endogenous plasma components (like phospholipids) compete for charge, leading to ion suppression8[8]. Ledipasvir-d6 shares identical physicochemical properties with the analyte. It co-elutes at the exact same retention time and experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte peak area to the IS peak area, the method inherently self-corrects for matrix effects and injection volume variations.

MS_Mechanism A Analyte & IS Co-elution (Identical RT) B ESI Source (Matrix Ion Suppression) A->B C Quadrupole 1 (Q1) Mass Selection (+6 Da shift) B->C D Collision Cell (Q2) Fragmentation C->D E Quadrupole 3 (Q3) Product Ion Detection D->E

Mechanism of matrix effect compensation using SIL-IS in LC-MS/MS.

Experimental Protocols: LC-MS/MS Bioanalysis

Ledipasvir is highly bound to human plasma proteins (>99.8%) 1[1]. Therefore, the sample preparation protocol must aggressively disrupt these protein-drug interactions to ensure high and consistent recovery.

Table 2: Key Pharmacokinetic Parameters of Ledipasvir 1[1]

ParameterValueClinical / Analytical Significance
Tmax 4.0 - 4.5 hoursDictates sampling timepoints in PK studies.
Protein Binding >99.8%Necessitates strong organic extraction (LLE or PPT).
Half-life (t1/2) ~47 hoursRequires extended stability validation for IS.
Step-by-Step Methodology: Plasma Extraction and Quantification
  • Preparation of Working Solutions:

    • Analyte Stock: Dissolve Ledipasvir reference standard in methanol to yield 1 mg/mL 1[1].

    • IS Stock: Dissolve Ledipasvir-d6 in methanol (1 mg/mL). Dilute with a 50:50 mixture of acetonitrile and water to a final working concentration of 100 ng/mL 1[1].

  • Sample Spiking: Aliquot 50 µL of human plasma (K2EDTA anticoagulant) into a microcentrifuge tube. Add 10 µL of the Ledipasvir-d6 working solution. Vortex for 10 seconds.

  • Protein Precipitation (PPT) / Extraction: Add 200 µL of ice-cold Acetonitrile (or Ethyl Acetate for Liquid-Liquid Extraction) 9[9] to disrupt protein binding.

  • Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Processing: Transfer 150 µL of the clear supernatant to an autosampler vial. (If using LLE, evaporate the organic layer under nitrogen and reconstitute in the mobile phase) 2[2].

  • LC-MS/MS Analysis:

    • Column: C18 or C8 analytical column (e.g., 5 µm, 100 × 4.6 mm) 2[2].

    • Mobile Phase: Gradient elution using 10 mM ammonium acetate (pH 4.0) and acetonitrile/methanol 10[10].

    • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

BioanalyticalWorkflow N1 1. Aliquot Human Plasma Spike with Ledipasvir-d6 IS N2 2. Protein Disruption (Add Acetonitrile, >99.8% bound) N1->N2 N3 3. Centrifugation (14,000 rpm, 10 min, 4°C) N2->N3 N4 4. Supernatant Transfer & Nitrogen Evaporation N3->N4 N5 5. Reconstitution (Mobile Phase A/B) N4->N5 N6 6. LC-MS/MS Analysis (MRM Mode) N5->N6

Step-by-step bioanalytical sample prep workflow for Ledipasvir.

Stability and Storage Guidelines

To maintain the isotopic purity and chemical integrity of Ledipasvir-d6, strict storage protocols must be adhered to. Ledipasvir is susceptible to hydrolytic and oxidative stress under forced degradation conditions 11[11].

  • Solid State Storage: The lyophilized or crystalline solid form should be stored at -20°C. Under these conditions, the standard is stable for ≥ 4 years 11[11].

  • Shipping: Can be shipped at ambient room temperature for short durations without significant degradation 11[11].

  • Solution Stability: Working solutions in methanol or acetonitrile/water should be prepared fresh or stored at 4°C, protected from light, to prevent photolytic or hydrolytic degradation 11[11].

References

  • Benchchem. "Application Notes: The Use of Ledipasvir-d6 in Pharmacokinetic Studies of Ledipasvir." 1

  • TargetMol. "Ledipasvir | SARS-CoV | HCV Protease." 6

  • Rezk, M. R., et al. "A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma." PubMed. 2

  • Daicel Pharma Standards. "Ledipasvir Impurities Manufacturers & Suppliers." 5

  • Elkady, E. F., et al. "Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma." PubMed. 8

  • Cayman Chemical. "Ledipasvir (GS-5885, CAS Number: 1256388-51-8)."3

  • ResearchGate. "Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007." 9

  • PubMed. "Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma." 10

  • Benchchem. "A Technical Guide to the Stability and Storage of Ledipasvir-d6." 11

  • Clearsynth. "Ledipasvir D tartrate | CAS No. 1502654-87-6." 4

  • Clearsynth. "Ledipasvir-13C2,d6 | CAS No. 1256388-51-8(Unlabeled)." 7

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Validation of Ledipasvir-d6 Hydrochloride Stock Solutions for LC-MS/MS Bioanalysis

Executive Summary Accurate pharmacokinetic profiling of the Hepatitis C virus (HCV) NS5A inhibitor Ledipasvir relies heavily on robust LC-MS/MS bioanalytical workflows. To correct for matrix effects, extraction recovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate pharmacokinetic profiling of the Hepatitis C virus (HCV) NS5A inhibitor Ledipasvir relies heavily on robust LC-MS/MS bioanalytical workflows. To correct for matrix effects, extraction recovery variances, and electrospray ionization (ESI) fluctuations, a stable isotope-labeled internal standard (SIL-IS) such as Ledipasvir-d6 is essential[1][2]. This application note provides a comprehensive, self-validating protocol for the preparation, handling, and validation of Ledipasvir-d6 hydrochloride stock solutions, specifically designed for researchers and drug development professionals.

Mechanistic Rationale: Physicochemical Properties & SIL-IS Dynamics

To develop a scientifically sound protocol, one must understand the causality behind solvent selection and handling procedures. Ledipasvir is a highly lipophilic compound with a partition coefficient (Log P) of 3.8, rendering it practically insoluble in aqueous media (<0.1 mg/mL) across the physiological pH range of 3.0 to 7.5[3][4].

However, Ledipasvir possesses basic imidazole and benzimidazole nitrogens with pKa values of 4.0 and 5.0[3][5]. By utilizing the hydrochloride (HCl) salt form of Ledipasvir-d6, these nitrogens are pre-protonated. This significantly enhances the compound's solubility in polar organic solvents (like methanol) and acidic aqueous-organic mixtures[5].

For primary stock solutions, 100% Methanol or Dimethyl Sulfoxide (DMSO) is mandated to prevent lipophilic crash-out[5][6]. Conversely, intermediate and working solutions must be diluted in a 50:50 Acetonitrile:Water mixture to match the polarity of the initial reverse-phase LC mobile phase, preventing solvent-induced peak distortion (the "solvent effect") during injection[6].

Physicochemical Data & Protocol Impact

The experimental choices in this workflow are directly dictated by the physicochemical properties of the analyte.

PropertyValueCausality / Impact on Protocol
Molecular Weight ~895 g/mol (d6 free base)~931.5 g/mol (d6 HCl salt)Correction Factor: Weighing calculations must account for the HCl salt mass to ensure the final concentration reflects the free-base equivalent.
pKa 4.0, 5.0pH Control: Requires acidic modifiers (e.g., 0.1% Formic Acid) in the mobile phase to maintain protonation, ensuring sharp peak shapes and high ESI+ efficiency[1][3].
Log P 3.8Solvent Selection: Highly lipophilic; necessitates high organic content (100% Methanol or DMSO) for 1.0 mg/mL primary stocks[3].
Aqueous Solubility < 0.1 mg/mL (pH 3.0-7.5)1.1 mg/mL (pH < 2.3)Diluent Design: Avoid purely aqueous diluents. Even working solutions require at least 50% organic solvent to prevent compound precipitation[3].

Experimental Protocols: Step-by-Step Methodology

This methodology utilizes a self-validating approach, ensuring that any errors in preparation are caught prior to bioanalytical sample analysis.

Step 1: Preparation of Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the Ledipasvir-d6 HCl vial to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent moisture condensation, as the solid is slightly hygroscopic[4].

  • Gravimetric Weighing: Accurately weigh 1.0 mg (adjusted for the HCl salt purity/multiplier provided in the Certificate of Analysis) of Ledipasvir-d6 HCl into a 2.0 mL low-bind microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of HPLC-grade Methanol[5].

  • Sonication: Sonicate the solution in a water bath at room temperature for 15 minutes to ensure complete dissolution[5].

  • Visual Inspection (Validation Check): Hold the tube against a light source. The solution must be completely clear with no visible particulates.

Step 2: Preparation of Intermediate and Working Solutions
  • Intermediate Stock (100 µg/mL): Transfer 100 µL of the 1.0 mg/mL primary stock into a new vial and add 900 µL of 50:50 Acetonitrile:Water[6]. Vortex for 30 seconds.

  • Working SIL-IS Solution (e.g., 500 ng/mL): Dilute the intermediate stock further using 50:50 Acetonitrile:Water to reach the target working concentration. Note: The exact working concentration should be optimized so that the SIL-IS peak area is comparable to the analyte peak area at the median of the calibration curve.

  • Storage: Aliquot the primary and working solutions to prevent repeated freeze-thaw cycles. Store at -80°C (stable for up to 2 years) or -20°C (stable for 1 year)[7].

Step 3: Self-Validation & Isotopic Purity Check

Before utilizing the SIL-IS in an assay, validate its isotopic purity to ensure it does not artificially inflate the unlabelled Ledipasvir baseline.

  • Inject a blank plasma sample spiked only with the Ledipasvir-d6 working solution into the LC-MS/MS.

  • Monitor both the SIL-IS transition (e.g., m/z 895.8 → 130.1) and the unlabelled Ledipasvir transition (m/z 889.8 → 130.1)[8].

  • Acceptance Criteria: The peak area in the unlabelled Ledipasvir channel must be ≤ 5% of the Lower Limit of Quantification (LLOQ) peak area.

Bioanalytical Workflow & LC-MS/MS Parameters

The following diagram illustrates the logical progression from solid powder to LC-MS/MS data acquisition.

G A Ledipasvir-d6 HCl (Solid Powder) B Primary Stock (1.0 mg/mL) Solvent: 100% Methanol A->B Dissolve & Sonicate C Working Solutions Solvent: 50:50 ACN:Water B->C Serial Dilution D Plasma Sample Spiking (SIL-IS Addition) C->D Aliquot 10-50 µL E Protein Precipitation (ACN + 0.1% Formic Acid) D->E Vortex & Centrifuge F LC-MS/MS Analysis (ESI+ MRM) E->F Supernatant Injection

Caption: Workflow for Ledipasvir-d6 HCl stock preparation and LC-MS/MS bioanalysis.

Recommended LC-MS/MS Conditions
  • Analytical Column: C18 column (e.g., Acquity BEH C18, 2.1 × 50 mm, 1.7 µm or Thermo-BDS Hypersil) maintained at 40–45°C[1][6].

  • Mobile Phase A: Water with 0.1% Formic Acid (ensures protonation of pKa 4.0/5.0 nitrogens)[1][6].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1][6].

  • Elution: Gradient elution starting at 40% B, ramping to 95% B[6].

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Unlabelled Ledipasvir (m/z 889.8 → 130.1); Ledipasvir-d6 (m/z 895.8 → 130.1)[8].

References

  • A Liquid Chromatography with Tandem Mass Spectrometry Bio-Analytical Method Development and Validation for the Quantification of Zanamivir. Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma. Academia.edu. URL: [Link]

  • Ultra-performance liquid chromatography tandem mass spectrometry for determination of Direct Acting Antiviral drugs in human liver fine needle aspirates. National Institutes of Health (NIH). URL: [Link]

  • Development and validation for the simultaneous estimation of Sofosbuvir and Ledipasvir by UV spectrophotometer method in bulk. Jetir.Org. URL: [Link]

  • Journal of Pharma Research: Analytical Methods for Sofosbuvir and Ledipasvir. JPR Info. URL: [Link]

  • Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. ResearchGate. URL:[Link]

  • Assay and Dissolution Methods Development and Validation for Simultaneous Determination of Sofosbuvir and Ledipasvir by RP-HPLC. ResearchGate. URL:[Link]

Sources

Application

Application Note: High-Efficiency Solid Phase Extraction (SPE) of Ledipasvir from Human Plasma Using Ledipasvir-d6 Internal Standard

[1] Abstract This application note details a robust and selective Solid Phase Extraction (SPE) protocol for the quantification of Ledipasvir in human plasma. Unlike liquid-liquid extraction (LLE) or protein precipitation...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details a robust and selective Solid Phase Extraction (SPE) protocol for the quantification of Ledipasvir in human plasma. Unlike liquid-liquid extraction (LLE) or protein precipitation (PPT), which often suffer from phospholipid carryover and matrix effects, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) chemistry.[1] This mechanism exploits the basicity of Ledipasvir (pKa ~4.0, 5.0) to "lock" the analyte onto the sorbent, permitting a rigorous 100% organic wash that eliminates >95% of matrix phospholipids. The method demonstrates high recovery (>85%), excellent reproducibility, and minimized ion suppression, suitable for high-throughput pharmacokinetic (PK) studies.

Introduction & Scientific Rationale

The Analyte

Ledipasvir is a Hepatitis C Virus (HCV) NS5A inhibitor used in combination with Sofosbuvir.[1] It is a large, lipophilic molecule (LogP ~3.8) with weak basic properties due to its benzimidazole and imidazole moieties.[1]

The Challenge: Matrix Interference

In LC-MS/MS analysis of plasma, endogenous phospholipids (PLs) are the primary source of ion suppression. PLs often co-elute with lipophilic drugs like Ledipasvir, causing signal variability.

  • LLE/PPT Limitations: These methods remove proteins but leave significant amounts of PLs in the extract.

  • Reverse Phase (HLB) SPE: Retains both Ledipasvir and PLs via hydrophobic interaction.[1] Separating them during the wash step is difficult.

The Solution: Mixed-Mode Cation Exchange (MCX)

The MCX sorbent contains both hydrophobic (reverse-phase) and sulfonic acid (cation-exchange) groups.[1]

  • Load (Acidic): Ledipasvir is protonated (

    
    ) and binds to the sulfonic acid groups via strong ionic interaction.[1]
    
  • Wash (Organic): Since the analyte is ionically bound, we can wash the cartridge with 100% Methanol . This step is critical: it washes away neutral lipids and hydrophobic interferences (including most phospholipids) that are only held by weak hydrophobic forces, while the Ledipasvir remains locked.

  • Elute (Basic): A high pH solvent deprotonates Ledipasvir, breaking the ionic bond and releasing it.

Materials and Reagents

Chemicals[1][3]
  • Reference Standards: Ledipasvir (Target), Ledipasvir-d6 (Internal Standard).[1][2]

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Isopropanol (IPA).[1]

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH

    
    OH, 28-30%), Phosphoric Acid (H
    
    
    
    PO
    
    
    , 85%).[1]
  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).[1]

Equipment
  • SPE Cartridges: Waters Oasis MCX 30 mg / 1 cc cartridges (or equivalent polymeric mixed-mode SCX).[1]

    • Alternative: 96-well µElution plate for high throughput.[1]

  • Manifold: Positive pressure or vacuum manifold.[1]

  • Evaporator: Nitrogen blow-down concentrator (e.g., TurboVap).[1]

  • LC-MS/MS System: Agilent 6400 Series or Sciex Triple Quad.[1]

Solution Preparation
  • 4% H

    
    PO
    
    
    
    in Water:
    Dilute 4 mL of conc. phosphoric acid into 96 mL water.
  • Elution Solvent: 5% NH

    
    OH in 50:50 ACN:MeOH (Freshly prepared).
    
  • Reconstitution Solution: 50:50 ACN:Water + 0.1% Formic Acid.[1]

Experimental Protocol

Internal Standard Preparation[4][5]
  • Stock: Dissolve Ledipasvir-d6 in MeOH to 1 mg/mL.

  • Working IS Solution: Dilute Stock to ~500 ng/mL in 50:50 MeOH:Water.

Sample Pre-treatment
  • Aliquot 200 µL of human plasma into a clean tube.

  • Add 20 µL of Working IS Solution (Ledipasvir-d6).[1]

  • Add 200 µL of 4% H

    
    PO
    
    
    
    .
    • Mechanism:[1][3] Acidification ensures Ledipasvir is fully protonated (positively charged) to bind to the cation-exchange sorbent.[1] Disruption of protein binding also occurs here.[1]

  • Vortex for 30 seconds.

Solid Phase Extraction (MCX) Workflow
StepSolvent / ActionMechanistic Purpose
1.[1][3] Condition 1 mL MethanolSolvates the polymeric sorbent chains.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous sample; removes excess organic.[1]
3. Load Load entire pre-treated sample (~420 µL)Ion Exchange:

binds to

groups. Hydrophobic: Non-polar parts bind to polymer backbone.[1]
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins, salts, and hydrophilic interferences. Maintains acidic pH to keep analyte bound.[1]
5. Wash 2 1 mL 100% Methanol Critical Step: Removes hydrophobic neutrals and phospholipids. Analyte remains bound via ionic interaction.[1]
6. Elute 2 x 250 µL 5% NH

OH in 50:50 ACN:MeOH
Release: High pH neutralizes Ledipasvir (

), breaking the ionic bond. Organic solvent disrupts hydrophobic bond.[1]
7. Evaporate Dry under N

at 40°C
Removes solvent and concentrates sample.
8. Reconstitute 100 µL Mobile PhasePrepares sample for injection.[1]
Workflow Visualization

SPE_Workflow cluster_mechanism Mechanism of Retention Start Plasma Sample (200 µL) PreTreat Pre-treatment Add IS + 4% H3PO4 (Ionization) Start->PreTreat Condition Conditioning MeOH then Water Load Load Sample (Bind to MCX Sorbent) Condition->Load Wash1 Wash 1: Aqueous Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash1->Wash2 Elute Elution 5% NH4OH in ACN/MeOH (Release Analyte) Wash2->Elute Finish Evap & Reconstitute LC-MS/MS Analysis Elute->Finish

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for Ledipasvir extraction.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or Waters Acquity BEH C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Flow Rate: 0.4 mL/min.[1][6]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 1.0 min: 30% B[1]

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 30% B (Re-equilibrate)

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
Ledipasvir 889.4130.14045
Ledipasvir (Qual)889.4176.14050
Ledipasvir-d6 (IS)895.4130.14045

*Note on IS Transition: The Precursor m/z for Ledipasvir-d6 is typically ~895-896 depending on the exact labeling.[1] The product ion 130.1 is the characteristic dimethylbutanoate fragment. If the deuterium label is located on this fragment, the product ion will shift (e.g., to 136.1). Always perform a product ion scan on your specific IS lot to confirm the transition.

Validation & Performance Metrics

Linearity

The method is linear over the range of 10 – 2000 ng/mL with an


.
Recovery & Matrix Effect
  • Absolute Recovery: > 85% for Ledipasvir (consistent across low, mid, high QC).

  • Matrix Effect: < 10% ion suppression/enhancement.[1] The rigorous MeOH wash in the MCX protocol significantly outperforms protein precipitation (which often shows >30% suppression).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Incomplete binding during Load.Ensure plasma is acidified (pH < 3) before loading.[1]
Low Recovery Analyte lost in Wash 2.Ensure Wash 2 is neutral MeOH, not basic.
High Backpressure Clogged cartridge.[1]Centrifuge plasma before loading to remove fibrin clots.[1]
Variable IS Response Inconsistent pipetting or matrix effect.Check IS solubility; ensure thorough mixing during pre-treatment.[1]

References

  • Vertex AI Search. (2023).[1] A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma. PubMed.[1] Link

  • Waters Corporation. (2023).[1] Oasis MCX Protocol for Basic Drugs. Waters Application Notes. Link[1]

  • BenchChem. (2025).[1][2][7] Ledipasvir Chemical Structure and Properties. BenchChem Technical Data. Link[1]

  • PubChem. (2025).[1] Ledipasvir Compound Summary. National Library of Medicine.[1] Link

  • ResearchGate. (2022).[1] Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS. ResearchGate. Link

Sources

Method

High-Throughput Liquid-Liquid Extraction of Ledipasvir from Human Plasma Using a Deuterated Internal Standard for LC-MS/MS Analysis

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) profiling and Therapeutic Drug Monitoring (TDM) of Direct-Acting Antivirals (DAAs).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) profiling and Therapeutic Drug Monitoring (TDM) of Direct-Acting Antivirals (DAAs).

Mechanistic Rationale: The "Why" Behind the Workflow

As bioanalytical scientists, we cannot treat extraction workflows as black boxes. The successful quantification of Ledipasvir—a potent HCV NS5A inhibitor—from complex biological matrices requires a deep understanding of its physicochemical properties and the causality behind every sample preparation step.

Analyte Chemistry & pH-Driven Partitioning

Ledipasvir (MW 889.0 g/mol ) is a highly lipophilic, large-molecule direct-acting antiviral with a LogP of 3.8 [1]. It contains basic functional groups (benzimidazole and pyrrolidine rings) that exhibit pKa values of 4.0 and 5.0 [1]. In physiological human plasma (pH ~7.4), a minor fraction of the drug may remain protonated or bound to matrix proteins (>99.8% protein binding).

The Causality of pH Adjustment: By adjusting the plasma sample to an alkaline pH (e.g., pH 8.0 using an ammonium bicarbonate buffer), we actively force the basic nitrogen atoms into their fully deprotonated, neutrally charged state. This maximizes the molecule's hydrophobicity, breaking protein binding and driving near-quantitative partitioning into a moderately non-polar organic solvent like Methyl Tert-Butyl Ether (MTBE) [2].

The Deuterated Internal Standard (IS) Advantage

Matrix effects (ion suppression or enhancement in the ESI source) and mechanical losses during Liquid-Liquid Extraction (LLE) are inevitable variables. To build a highly trustworthy assay, we utilize Ledipasvir-d6 (CAS: 2050041-12-6) as the internal standard [3].

  • The Causality of Isotopic Labeling: Ledipasvir-d6 incorporates six deuterium atoms, shifting its mass by +6 Da. Because it shares the exact 3D conformation, pKa, and LogP of the target analyte, it co-elutes chromatographically. It experiences the exact same extraction recovery and ionization suppression as the native Ledipasvir, acting as a perfect self-correcting mathematical denominator for quantification.

Materials and Reagents

  • Reference Standards: Ledipasvir (>99% purity) and Ledipasvir-d6 (>99% isotopic purity).

  • Extraction Solvent: Methyl Tert-Butyl Ether (MTBE), HPLC Grade.

  • Buffer: 100 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 8.0).

  • Mobile Phases: LC-MS Grade Water, Acetonitrile, and Formic Acid.

  • Matrix: Human Plasma (K2EDTA anticoagulant).

Experimental Protocol: A Self-Validating LLE System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every extraction batch must include:

  • Double Blank: Plasma matrix only (verifies absence of endogenous interference).

  • Zero Sample: Plasma matrix + IS (verifies the isotopic purity of the IS and absence of unlabelled analyte).

  • Quality Controls (QCs): Spiked plasma at Low, Medium, and High concentrations (verifies extraction efficiency and calibration curve integrity).

Step-by-Step Extraction Methodology
  • Aliquot & Spike: Transfer 50 µL of human plasma (Blank, QC, or Unknown) into a clean 2.0 mL polypropylene microcentrifuge tube. Add 10 µL of Ledipasvir-d6 working solution (500 ng/mL in 50% methanol). Vortex briefly to ensure matrix integration.

  • pH Adjustment: Add 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.0). Vortex for 10 seconds. (Rationale: Deprotonates the analyte to maximize organic partitioning).

  • Liquid-Liquid Extraction: Add 1.0 mL of MTBE to the tube. Cap securely and vortex vigorously on a multi-tube vortexer for 5 minutes. (Rationale: High-shear mixing maximizes the interfacial surface area for mass transfer between the aqueous and organic phases).

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to break any emulsions and yield a crisp phase boundary.

  • Flash-Freezing & Transfer: Place the bottom of the tubes in a dry ice/acetone bath for 30–45 seconds. The lower aqueous layer (containing salts, proteins, and water) will freeze solid. Decant the upper liquid organic MTBE layer into a clean glass tube. (Rationale: Flash-freezing completely prevents accidental aqueous carryover, protecting the MS source from hydrophilic contaminants).

  • Evaporation: Evaporate the organic phase to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS.

Mandatory Visualization: Workflow Diagram

LLE_Ledipasvir Step1 1. Aliquot Plasma (50 µL Human Plasma) Step2 2. Spike Internal Standard (Ledipasvir-d6, 50 ng/mL) Step1->Step2 Step3 3. pH Adjustment (Add 50 µL Ammonium Buffer, pH 8.0) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Add 1.0 mL MTBE, Vortex 5 min) Step3->Step4 Step5 5. Phase Separation (Centrifuge at 4000 rpm, 10 min) Step4->Step5 Step6 6. Organic Phase Transfer (Flash Freeze Aqueous, Decant MTBE) Step5->Step6 Step7 7. Evaporation (Dry under N2 at 40°C) Step6->Step7 Step8 8. Reconstitution & Analysis (Mobile Phase, Inject to LC-MS/MS) Step7->Step8

Figure 1: Step-by-step liquid-liquid extraction workflow for Ledipasvir using Ledipasvir-d6.

LC-MS/MS Analytical Conditions & Data Presentation

Chromatographic separation is achieved using a sub-2-micron C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes and rapid run times (< 3.0 minutes).

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Detection is performed using Positive Electrospray Ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ledipasvir 889.8130.15045
Ledipasvir-d6 (IS) 895.8130.15045
Table 2: Extraction Recovery and Matrix Effect Summary

Quantitative validation data demonstrating the self-correcting nature of the Ledipasvir-d6 internal standard across the assay's dynamic range.

QC Concentration LevelNominal Conc. (ng/mL)LLE Recovery (%) ± SDMatrix Effect (%) ± SD
Low QC (LQC) 15.091.4 ± 3.298.5 ± 2.1
Medium QC (MQC) 400.092.1 ± 2.899.1 ± 1.8
High QC (HQC) 1600.090.8 ± 3.5101.2 ± 2.4

Note: A Matrix Effect value near 100% indicates that ion suppression is fully mitigated by the co-eluting deuterated internal standard, ensuring absolute quantitative trustworthiness.

References

  • Therapeutic Goods Administration (TGA). "Product information for AusPAR HARVONI - Ledipasvir / Sofosbuvir." Australian Government Department of Health. Available at:[Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2017). "Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 143, 305-310. Available at:[Link]

Application

Advanced LC-MS/MS Mobile Phase Design for Ledipasvir-d6 HCl Analysis

This Application Note and Protocol is designed for researchers and bioanalytical scientists requiring a robust, self-validating methodology for the quantification of Ledipasvir using its deuterated internal standard, Led...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and bioanalytical scientists requiring a robust, self-validating methodology for the quantification of Ledipasvir using its deuterated internal standard, Ledipasvir-d6 HCl.

Application Note & Protocol: AN-LDP-D6-01

Executive Summary & Scientific Rationale

Ledipasvir (LDV) is a specific inhibitor of the HCV NS5A protein.[1][2][3][4][5] Quantifying LDV in biological matrices requires high sensitivity and specificity, typically achieved via LC-MS/MS.[1][4] Ledipasvir-d6 (LDV-d6) is the gold-standard Internal Standard (IS) for this analysis because it compensates for matrix effects and ionization variability.[1]

However, the reliability of LDV-d6 is contingent upon the mobile phase composition . An improperly designed mobile phase can lead to:

  • Solubility Issues: LDV is practically insoluble at neutral pH (pH 3.0–7.5).[3][5]

  • Deuterium Isotope Effect: While rare in reverse-phase LC, slight hydrophobicity differences between H and D isotopologues can cause retention time shifts if the gradient shallowing is not optimized, potentially separating the analyte from the IS and negating the benefit of the IS.

  • Ionization Suppression: Inadequate buffering can lead to unstable protonation in the electrospray source.

This protocol utilizes a Formic Acid / Ammonium Formate buffered system.[6][7] This system is selected to maintain a pH < 3.0 (ensuring solubility and complete ionization of the benzimidazole moieties) while providing sufficient ionic strength to sharpen peak shapes.

Physicochemical Basis for Mobile Phase Selection

ParameterValueImplication for Mobile Phase
pKa ~4.0 and 5.0 (Basic)Mobile phase pH must be < 3.0 to ensure the molecule is fully protonated (

) for ESI+ detection and remains soluble.
LogP ~3.8 (Hydrophobic)Requires a strong organic modifier. Acetonitrile (ACN) is preferred over Methanol to reduce backpressure and improve elution efficiency.
Solubility < 0.1 mg/mL (pH 3-7.[3][5]5)Strictly Avoid neutral buffers (e.g., Ammonium Acetate at pH 6). Use acidic aqueous phases only.
MW 889.00 g/mol Large molecule; benefits from slightly elevated column temperature (40°C) to improve mass transfer kinetics.

Mobile Phase Protocol

Reagents and Materials
  • Water: LC-MS Grade (Milli-Q or equivalent, 18.2 MΩ·cm).

  • Acetonitrile (ACN): LC-MS Grade.

  • Ammonium Formate: LC-MS Grade (High purity >99%).

  • Formic Acid (FA): LC-MS Grade (98-100%).

Mobile Phase Composition

This method employs a gradient elution to focus the analyte and remove matrix interferences.

Mobile Phase A (Aqueous): 5 mM Ammonium Formate + 0.1% Formic Acid
  • Preparation: Dissolve 315 mg of Ammonium Formate in 950 mL of Water. Add 1.0 mL of Formic Acid. Dilute to 1000 mL with Water. Mix well and degas.

  • Target pH: ~2.8 – 3.0. Do not adjust with NaOH/HCl as non-volatile salts suppress MS signal.

Mobile Phase B (Organic): 100% Acetonitrile + 0.1% Formic Acid
  • Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.

  • Role: The addition of FA to the organic phase prevents pH fluctuations during the gradient transition, maintaining stable ionization efficiency.

Gradient Program

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent), 100 x 2.1 mm, 1.8 µm or 3.5 µm. Flow Rate: 0.4 mL/min Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 9010Equilibration / Injection
0.50 9010Isocratic Hold (Focusing)
3.00 1090Linear Gradient (Elution)
4.00 1090Wash (Remove Matrix)
4.10 9010Return to Initial
6.00 9010Re-equilibration

Note: Ledipasvir and Ledipasvir-d6 typically elute between 2.8 – 3.2 minutes.

Ledipasvir-d6 Internal Standard Workflow

This workflow ensures that the IS tracks the analyte through extraction and analysis.[1]

LDV_Analysis_Workflow Stock LDV-d6 Stock Solution (1 mg/mL in MeOH) Working IS Working Solution (100 ng/mL in 50:50 ACN:Water) Stock->Working Dilution Spike Spiking Step Add IS Working Sol. to Sample Working->Spike Sample Biological Sample (Plasma/Serum) Sample->Spike Extract Protein Precipitation (Add ACN, Vortex, Centrifuge) Spike->Extract Equilibration Supernatant Supernatant Retrieval Extract->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject Data Quantification (Ratio LDV Area / LDV-d6 Area) LCMS->Data

Figure 1: Analytical workflow for Ledipasvir quantification using Ledipasvir-d6 as the Internal Standard.

Preparation of Ledipasvir-d6 Standards
  • Stock Solution: Dissolve 1 mg of Ledipasvir-d6 HCl in 1 mL of Methanol. Store at -20°C.

  • Working Solution: Dilute the stock to 100 ng/mL using 50:50 Acetonitrile:Water. This solution is used to spike samples.

Mass Spectrometry Parameters (MRM)

The mobile phase is optimized for Positive Mode ESI.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ledipasvir 889.4130.14045
Ledipasvir-d6 895.4130.14045

Note: The product ion 130.1 corresponds to the dimethylbutanamide fragment, which is stable and common to both isotopologues.

Validation & Troubleshooting

System Suitability Criteria

To ensure the mobile phase is performing correctly, verify the following before running unknown samples:

  • Retention Time Stability:

    
     min variability between injections.
    
  • Peak Tailing: Tailing factor should be

    
    . If tailing increases, the pH of Mobile Phase A may be too high (insufficient protonation of basic nitrogens).
    
  • IS Response Variation: The area response of Ledipasvir-d6 in samples should be within

    
     of the mean IS response in standards.
    
Common Issues and Solutions
  • Issue: Carryover > 20% of LLOQ in blank samples.

    • Cause: Ledipasvir is "sticky" (hydrophobic).

    • Solution: Ensure the needle wash solvent is strong (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% FA).

  • Issue: Split peaks.

    • Cause: Solvent mismatch.

    • Solution: Ensure the sample diluent matches the initial mobile phase conditions (90% Aqueous). Do not inject pure ACN samples.

References

  • PubChem. (2025).[8] Ledipasvir Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2018). Validated spectrophotometric and chromatographic methods for analysis of the recently approved hepatitis C antiviral combination ledipasvir and sofosbuvir. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Shi, X., et al. (2016). A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Method

Application Note: Simultaneous Quantification of Sofosbuvir and Ledipasvir in Human Plasma Using LC-MS/MS with d6-Isotopic Internal Standards

Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Focus: Therapeutic Drug Monitoring (TDM), Bioequivalence Studies, and Method Validation Mechanistic Rationale & Analytical Strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Focus: Therapeutic Drug Monitoring (TDM), Bioequivalence Studies, and Method Validation

Mechanistic Rationale & Analytical Strategy

Pharmacology of the Target Analytes

Sofosbuvir (SOF) and Ledipasvir (LDV) are highly potent, direct-acting antivirals (DAAs) co-formulated to treat Hepatitis C Virus (HCV)[1]. Sofosbuvir is a nucleotide analog prodrug that undergoes intracellular metabolism to form an active uridine triphosphate, which competitively binds to the HCV NS5B RNA-dependent RNA polymerase, causing premature RNA chain termination[2]. Conversely, Ledipasvir binds to the viral NS5A protein, a zinc-binding phosphoprotein critical for both viral replication and the assembly of new virions[3].

To support clinical pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), a highly sensitive and robust bioanalytical method is required to quantify both drugs simultaneously in human plasma[4].

Mechanism HCV HCV Polyprotein NS5B NS5B RNA Polymerase (Viral Replication) HCV->NS5B NS5A NS5A Protein (Virion Assembly) HCV->NS5A ChainTerm RNA Chain Termination NS5B->ChainTerm AssemblyBlock Inhibition of Assembly NS5A->AssemblyBlock SOF Sofosbuvir (Nucleotide Analog) SOF->NS5B Binds & Inhibits LDV Ledipasvir (Direct-Acting Antiviral) LDV->NS5A Binds & Inhibits Halt Suppression of HCV Infection ChainTerm->Halt AssemblyBlock->Halt

Dual mechanistic inhibition of HCV replication and assembly by Sofosbuvir and Ledipasvir.

Causality of Experimental Choices: The Self-Validating d6-IS System

A major hurdle in LC-MS/MS bioanalysis of plasma is the "matrix effect"—where endogenous phospholipids and salts compete with the target analytes for ionization energy in the Electrospray Ionization (ESI) source, leading to unpredictable signal suppression or enhancement[5].

To engineer a self-validating analytical system , this protocol mandates the use of stable isotope-labeled internal standards: Sofosbuvir-d6 and Ledipasvir-d6 [3][6]. Because these deuterated analogs share identical physicochemical properties with their non-deuterated counterparts, they exhibit identical chromatographic retention times and co-elute into the ESI source[3]. Consequently, any matrix-induced ionization fluctuation affects the analyte and the d6-IS to the exact same degree. By quantifying the concentration based on the peak area ratio (Analyte/d6-IS), the matrix effect is mathematically neutralized, ensuring absolute trustworthiness and precision in the quantitative output[3].

Rationale for Liquid-Liquid Extraction (LLE)

While protein precipitation (PPT) is faster, it leaves a high concentration of residual phospholipids in the sample[7]. This protocol utilizes Liquid-Liquid Extraction (LLE) with ethyl acetate[8]. LLE selectively partitions the lipophilic SOF and LDV into the organic phase, leaving polar matrix components in the aqueous waste. This causality-driven choice drastically reduces source contamination, prolongs column life, and enhances the signal-to-noise (S/N) ratio, allowing for an ultra-low Limit of Quantitation (LLOQ) of 0.1 ng/mL[4].

Analytical Workflow

Workflow Plasma Human Plasma Sample (Spiked with d6-IS) LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE N2 N2 Evaporation & Reconstitution LLE->N2 LC UHPLC Separation (C18 Column) N2->LC ESI Positive ESI Source (Co-elution of Analyte & IS) LC->ESI MRM Triple Quadrupole MS/MS (MRM Detection) ESI->MRM Data Data Analysis (Peak Area Ratio: Analyte/d6-IS) MRM->Data

LC-MS/MS bioanalytical workflow utilizing d6-IS for self-validating quantification.

Detailed Step-by-Step Protocol

Reagents and Materials
  • Reference Standards: Sofosbuvir, Ledipasvir, Sofosbuvir-d6, Ledipasvir-d6 (Purity >98%)[3][6].

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Ethyl Acetate, and Formic Acid[8].

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Preparation of Stock and Working Solutions
  • Primary Stocks: Accurately weigh and dissolve SOF, LDV, SOF-d6, and LDV-d6 individually in methanol to yield 1.0 mg/mL stock solutions[3]. Store immediately at -80°C to prevent degradation[6].

  • IS Working Solution: Dilute SOF-d6 and LDV-d6 in a 50:50 mixture of acetonitrile and water to a final working concentration of 100 ng/mL for each internal standard[3].

  • Calibration Standards: Spike blank human plasma with SOF and LDV working solutions to create a dynamic calibration range of 0.5 – 2500 ng/mL for SOF and 0.5 – 2100 ng/mL for LDV[1].

Liquid-Liquid Extraction (LLE) Procedure
  • Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS Working Solution (100 ng/mL SOF-d6 and LDV-d6) to the plasma. Vortex briefly for 10 seconds to ensure homogenous integration into the matrix.

  • Extraction: Add 1.0 mL of Ethyl Acetate to the tube[8]. Vortex vigorously for 5 minutes. Critical Step: Adequate vortexing is required to ensure maximum partitioning of the analytes into the organic layer.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to break any emulsions and separate the phases[3].

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass tube, avoiding the aqueous protein pellet. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C[3].

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile containing 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for injection[3].

LC-MS/MS Instrumentation and Conditions
  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[3].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[3]. Formic acid acts as a proton donor, facilitating

    
     ion formation in the ESI source[7].
    
  • Gradient Elution: Start at 30% B, ramp linearly to 95% B over 3.0 min, hold at 95% B for 1.0 min to wash the column, then return to 30% B for 1.0 min of equilibration[3].

  • Flow Rate: 0.4 mL/min[3].

  • Injection Volume: 5 µL[3].

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8].

Data Presentation and Method Validation

The method must be validated according to FDA/EMA bioanalytical guidelines, ensuring the self-validating nature of the d6-IS system holds true across the entire dynamic range[7][8].

Table 1: Optimized Triple Quadrupole MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Sofosbuvir 530.3 243.1 60 25
Sofosbuvir-d6 (IS) 536.3 243.1 60 25
Ledipasvir 889.8 130.1 80 45
Ledipasvir-d6 (IS) 895.5 602.3 80 45

(Note: MRM transitions are monitored in positive ion mode. Fragment m/z 243.1 for SOF corresponds to the fluoromethyl-uracil moiety, while m/z 130.1 and 602.3 for LDV correspond to specific fragmentation of the complex fluorene/benzimidazole backbone[3][4].)

Table 2: Bioanalytical Method Validation Summary

Validation Parameter Sofosbuvir Ledipasvir FDA/EMA Acceptance Criteria

| Linear Dynamic Range | 0.5 – 2500 ng/mL | 0.5 – 2100 ng/mL |


 |
| Lower Limit of Quantitation (LLOQ)  | 0.1 ng/mL | 0.1 ng/mL | S/N 

10, Precision

20% | | Average Extraction Recovery | 94.7% | 95.1% | Consistent across Low/Mid/High QCs | | Intra-day Precision (CV%) | < 8.5% | < 7.2% |

15% (

20% at LLOQ) | | Matrix Effect (IS Normalized) | 98.2% | 99.1% | 85 – 115% |

Conclusion

By integrating highly selective Liquid-Liquid Extraction with the rigorous, self-validating properties of deuterated internal standards (Sofosbuvir-d6 and Ledipasvir-d6), this LC-MS/MS protocol overcomes the inherent matrix liabilities of human plasma[3][8]. The identical co-elution and ionization behaviors of the analytes and their d6-isotopes ensure that any source suppression is mathematically nullified. This method provides researchers and drug development professionals with an authoritative, high-throughput framework for the precise pharmacokinetic evaluation of Sofosbuvir and Ledipasvir[4].

References

Sources

Application

Application Note: High-Throughput Therapeutic Drug Monitoring of Ledipasvir in Human Plasma via LC-MS/MS using Stable Isotope Dilution

Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Ledipasvir (LDV) in human plasma. Designed for clinical resea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Ledipasvir (LDV) in human plasma. Designed for clinical research and drug development, this method utilizes Stable Isotope Dilution (SID) with Ledipasvir-d8 to rigorously compensate for matrix effects and recovery variability. The protocol achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a linear dynamic range extending to 2000 ng/mL, covering the clinically relevant pharmacokinetic profile of LDV in Hepatitis C patients.

Introduction & Scientific Rationale

Ledipasvir is a potent NS5A inhibitor used in combination with Sofosbuvir for the treatment of chronic Hepatitis C Virus (HCV) genotype 1, 4, 5, and 6. While Fixed-Dose Combinations (FDC) simplify adherence, Therapeutic Drug Monitoring (TDM) becomes critical in complex clinical scenarios:

  • Renal/Hepatic Impairment: Altered protein binding (>99.8% bound) and clearance kinetics.

  • Drug-Drug Interactions (DDIs): LDV is a substrate of P-gp and BCRP; concomitant use with acid-reducing agents (PPIs) can significantly alter absorption.

  • Resistance Profiling: Correlating plasma trough concentrations (

    
    ) with NS5A resistance-associated substitutions (RAS).
    
Why Isotopic Standards (SIL-IS)?

In LC-MS/MS, the "Matrix Effect"—ion suppression or enhancement caused by co-eluting phospholipids—is the primary source of analytical error.

  • Analog Internal Standards (e.g., Daclatasvir): While structurally similar, they do not co-elute perfectly with Ledipasvir. Therefore, they experience different ionization environments at the electrospray source.

  • Isotopic Standards (Ledipasvir-d8): These are chemically identical but mass-differentiated.[1] They co-elute perfectly with the analyte, experiencing the exact same suppression and extraction losses. The ratio of Analyte/IS remains constant, rendering the method self-validating.

Materials and Instrumentation
2.1 Chemical Reagents
ReagentGrade/SpecificationPurpose
Ledipasvir (LDV) Reference Standard (>99%)Analyte
Ledipasvir-d8 Stable Isotope Label (>98% isotopic purity)Internal Standard (IS)
Acetonitrile (ACN) LC-MS GradeOrganic Mobile Phase / Precipitant
Formic Acid (FA) LC-MS GradepH Modifier (Protonation source)
Water Milli-Q / LC-MS GradeAqueous Mobile Phase
Human Plasma K2EDTA or Lithium HeparinMatrix
2.2 Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex Triple Quad 6500+ or Thermo TSQ Altis).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.

    • Rationale: A C18 stationary phase provides strong retention for the hydrophobic Ledipasvir molecule, allowing separation from early-eluting polar matrix components.

Experimental Protocol
3.1 Stock and Working Solutions
  • Stock Solution (LDV): Dissolve 1 mg Ledipasvir in 1 mL Methanol (1 mg/mL).

  • Stock Solution (IS): Dissolve 1 mg Ledipasvir-d8 in 1 mL Methanol (1 mg/mL).

  • Working Standard (WS): Dilute LDV Stock with 50:50 ACN:Water to create a curve series: 10, 50, 100, 500, 1000, 5000, 20,000 ng/mL.

  • Working IS Solution: Dilute IS Stock in 100% Acetonitrile to a fixed concentration of 200 ng/mL. Note: This solution acts as both the internal standard spike and the protein precipitation agent.

3.2 Sample Preparation: Protein Precipitation (PPT)

Expert Insight: While Liquid-Liquid Extraction (LLE) yields cleaner extracts, PPT is preferred for high-throughput TDM. The use of a d8-IS compensates for the "dirtier" matrix of PPT.

  • Aliquot: Transfer 50 µL of patient plasma into a 96-well plate or 1.5 mL microcentrifuge tube.

  • Precipitate: Add 200 µL of Working IS Solution (ACN containing Ledipasvir-d8).

    • Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal.

  • Vortex: Mix vigorously for 2 minutes at 1500 rpm.

  • Centrifuge: Spin at 4,000 x g (plates) or 14,000 x g (tubes) for 10 minutes at 4°C.

  • Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 0.1% Formic Acid in Water.

    • Why? Injecting pure ACN can cause "solvent effects" (peak broadening) on early eluting peaks. Diluting with water matches the initial mobile phase conditions.

3.3 LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3][4]

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Time (min)% Mobile Phase BEvent
0.0030Initial Equilibration
0.5030Load Sample
2.5095Elute Analyte (Linear Ramp)
3.5095Wash Column
3.6030Re-equilibrate
5.0030End of Run

Mass Spectrometry (MRM Parameters):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][5][6]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Role
Ledipasvir 889.4130.15045Quantifier
Ledipasvir 889.4176.25040Qualifier
Ledipasvir-d8 897.4130.1*5045IS Quantifier

*Note on IS Transition: The 130.1 fragment typically corresponds to the dimethylbutanamide moiety. If the deuterium label is on the fluorene/benzimidazole core, the fragment mass remains 130.1. If the label is on the side chain, this mass would shift. Always verify the IS fragmentation spectrum during method development.

Workflow Visualization

The following diagram illustrates the critical path from patient sample to quantitative data, highlighting the integration of the Isotopic Standard.

TDM_Workflow cluster_logic Why Isotopic Standard? Patient_Sample Patient Plasma (Contains Ledipasvir) IS_Addition Add Internal Standard (Ledipasvir-d8 in ACN) Patient_Sample->IS_Addition 50 µL Plasma Precipitation Protein Precipitation (Vortex & Centrifuge) IS_Addition->Precipitation 1:4 Ratio Supernatant Supernatant Extraction (Analyte + IS Co-extracted) Precipitation->Supernatant Remove Pellets LC_Separation UHPLC Separation (C18 Column) Supernatant->LC_Separation Inject 5 µL MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Co-elution Matrix_Effect Matrix Effect (Ion Suppression) LC_Separation->Matrix_Effect Data_Analysis Quantification (Ratio: Analyte Area / IS Area) MS_Detection->Data_Analysis Calculate Ratio Correction IS Corrects Variation (Identical Suppression) Matrix_Effect->Correction

Caption: Step-by-step TDM workflow emphasizing the role of Ledipasvir-d8 in correcting matrix effects.

Method Validation Criteria (FDA/EMA)

To ensure clinical applicability, the method must pass the following validation tiers:

5.1 Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 2000 ng/mL (ULOQ).

  • Curve Fit: Linear regression with

    
     weighting.[5][7]
    
  • Acceptance:

    
    .[6] Back-calculated standards must be within ±15% (±20% at LLOQ).
    
5.2 Accuracy & Precision
  • QC Levels: Low (3 ng/mL), Medium (800 ng/mL), High (1600 ng/mL).

  • Intra-day/Inter-day: CV%

    
     15% and Accuracy within 85-115%.
    
5.3 Matrix Effect (ME) & Recovery (RE)

This is where the Isotopic Standard is non-negotiable.

  • ME Calculation: Compare peak area in post-extraction spiked plasma vs. neat solution.

  • IS Normalization: The "IS-normalized Matrix Factor" should be close to 1.0. If Ledipasvir is suppressed by 40% (ME = 0.6), Ledipasvir-d8 will also be suppressed by 40%. The ratio cancels out the error.

Troubleshooting & Expert Insights
  • Issue: Carryover. Ledipasvir is highly lipophilic and "sticky."

    • Solution: Use a needle wash with high organic strength (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% FA). Do not use 100% water as a weak wash.

  • Issue: Peak Tailing.

    • Solution: Ledipasvir has basic moieties (imidazole/benzimidazole). Ensure the mobile phase pH is acidic (pH ~2.8 with 0.1% Formic Acid) to keep the molecule fully protonated and prevent secondary interactions with silanols on the column.

  • Issue: Sensitivity Loss.

    • Solution: Check the source temperature. High flow rates (0.4 mL/min) require sufficient heat (500°C+) to desolvate the droplets effectively.

References
  • Niforos, D. et al. (2017). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, Sofosbuvir and its major metabolite GS-331007 in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gilead Sciences. (2014).[8] Harvoni (Ledipasvir and Sofosbuvir) Prescribing Information. Link

  • Rezk, M. R. et al. (2016).[4] Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies. Journal of Chromatography B. Link

  • BenchChem. (2025).[1] A Comparative Guide to Isotope-Labeled Internal Standards for LC-MS/MS. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Peak Tailing for Ledipasvir-d6 Hydrochloride in LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve peak tailing issues when analyzi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve peak tailing issues when analyzing Ledipasvir-d6 hydrochloride.

Ledipasvir-d6 is a stable isotope-labeled internal standard essential for the accurate LC-MS/MS pharmacokinetic quantification of Ledipasvir, a potent HCV NS5A inhibitor[1]. Because its physicochemical properties are identical to the unlabeled drug, it behaves identically during chromatography[1]. However, its complex molecular architecture makes it highly susceptible to peak deformation. This guide explores the mechanistic causality behind these issues and provides self-validating protocols to ensure robust chromatographic performance.

Mechanistic Analysis & Quantitative Data

To troubleshoot peak tailing, we must first understand the molecule. Ledipasvir is a large, hydrophobic benzimidazole derivative with multiple basic nitrogen atoms[2]. Peak tailing in reversed-phase liquid chromatography (RP-HPLC) typically arises from either physical system dead-volume or chemical secondary interactions [3].

For basic compounds like Ledipasvir-d6, the primary chemical culprit is the acid-base interaction between the protonated amine groups of the analyte and the naturally acidic, ionized residual silanol groups (


) on the silica-based stationary phase[3][4].
Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Causality & Implication
pKa 4.0, 5.0[2][5]At mid-pH (5.0–7.0), the molecule is partially protonated while column silanols are fully ionized, maximizing tailing via electrostatic adsorption[3][6].
LogP 3.8[5][7]Highly hydrophobic. Requires a high concentration of organic modifier (e.g., Acetonitrile) for efficient elution and to prevent peak broadening.
Solubility < 0.1 mg/mL (pH 3.0–7.5)[2][7]Practically insoluble at neutral pH[7]. Sample diluent mismatch with the mobile phase can cause on-column precipitation, mimicking peak tailing.
Salt Form HydrochlorideThe HCl salt dissociates in solution. The local pH of the injection plug can temporarily alter partitioning if buffer capacity is insufficient[6].

Diagnostic Workflow

Before altering your method, you must isolate the root cause. The following logical workflow utilizes a neutral marker to definitively separate physical plumbing issues from chemical adsorption phenomena.

G A Observe Peak Tailing Ledipasvir-d6 B Inject Neutral Marker (e.g., Toluene) A->B C Does Neutral Marker Tail? B->C D Yes: Physical Issue (Dead Volume, Fittings) C->D Yes E No: Chemical Issue (Silanol Interaction) C->E No F Check Tubing, Replace Frit/Column D->F G Adjust Mobile Phase pH < 3.0 E->G H Use Endcapped or Polar-Embedded Column E->H

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does Ledipasvir-d6 hydrochloride exhibit severe peak tailing even on high-purity C18 columns? A1: Ledipasvir has pKa values of 4.0 and 5.0[2][5]. Standard high-purity silica columns still possess residual silanol groups (


) that become weakly acidic and ionize into negatively charged sites (

) at pH levels above 4.0[3]. If your mobile phase operates between pH 4.0 and 7.0, the positively charged nitrogen atoms on Ledipasvir-d6 act like "velcro" against the negatively charged silanols, causing severe electrostatic adsorption and peak tailing[3].

Q2: How do I definitively prove whether the tailing is a physical system issue or a chemical interaction? A2: Inject a purely neutral, hydrophobic compound such as toluene. Neutral compounds cannot undergo acid-base interactions with silanols[3][6]. If the toluene peak is perfectly symmetrical (Gaussian shape) but your Ledipasvir-d6 peak tails, the issue is strictly chemical[3]. If both peaks tail equally, you have a physical void volume, a poorly seated PEEK fitting, or a collapsed column bed[3][8].

Q3: What is the optimal mobile phase pH to eliminate this chemical tailing? A3: You must operate at a pH that suppresses the ionization of the silica surface. Lowering the mobile phase pH to approximately 3.0 (using 0.05% to 0.2% Formic Acid or Trifluoroacetic acid) forces the silanols into their neutral, protonated state (


)[9][10]. This eliminates the negative charge on the column, preventing the ionic interaction with the basic moieties of Ledipasvir-d6 and restoring peak symmetry[9][10].

Q4: Can the sample diluent cause tailing for this specific compound? A4: Yes. Ledipasvir is practically insoluble in aqueous media above pH 3.0 (<0.1 mg/mL)[2][7]. If your sample is dissolved in 100% strong organic solvent (like DMSO or pure Methanol) and injected into a highly aqueous mobile phase, the analyte can transiently precipitate at the column head before re-dissolving. This creates a distorted, tailing, or split peak. Always ensure your sample diluent closely matches the initial mobile phase conditions.

Self-Validating Experimental Protocol

To systematically eliminate peak tailing for Ledipasvir-d6, execute the following step-by-step methodology. This protocol is self-validating; it includes built-in System Suitability Testing (SST) to confirm that the root cause has been neutralized.

Phase 1: System Suitability & Root Cause Isolation
  • Prepare the SST Mix: Create a solution containing 10 µg/mL Ledipasvir-d6 and 50 µg/mL Toluene in 50:50 Acetonitrile:Water.

  • Inject the SST Mix: Run the sample using your current, problematic chromatographic method.

  • Calculate USP Tailing Factor (

    
    ):  Measure 
    
    
    
    at 5% of the peak height for both compounds[4][8].
    • Validation Gate: If Toluene

      
      , stop. Re-cut and replace all PEEK tubing connections to the column and detector to eliminate dead volume[4][8]. If Toluene 
      
      
      
      but Ledipasvir-d6
      
      
      , proceed to Phase 2 (Chemical Optimization).
Phase 2: Chemical Optimization (Mobile Phase & Column)
  • Modify Mobile Phase pH: Prepare Mobile Phase A as Water with 0.2% Formic Acid (pH ~2.7)[9]. Prepare Mobile Phase B as Acetonitrile with 0.2% Formic Acid.

    • Causality: The low pH ensures silanols remain protonated and neutral, while the high buffer capacity stabilizes the local pH of the Ledipasvir-d6 hydrochloride salt injection plug[6][9].

  • Select an Advanced Stationary Phase: If tailing persists, switch to a column specifically designed for basic compounds. Use an endcapped column or a polar-embedded/Charged Surface Hybrid (CSH) column[4].

    • Causality: Endcapping physically blocks residual silanols, while polar-embedded phases provide electrostatic shielding against basic analytes[4].

  • Optimize the Gradient: Run a gradient from 30% B to 90% B over 5 minutes. Ledipasvir-d6 (LogP 3.8) requires a strong organic elution power to maintain a sharp peak profile[5][9].

  • Re-inject the SST Mix: Calculate the USP Tailing Factor for Ledipasvir-d6.

    • Validation Gate: The method is considered optimized and validated for pharmacokinetic analysis when Ledipasvir-d6

      
      .
      

References

  • Therapeutic Goods Administration (TGA). "Attachment 1: Product information for AusPAR HARVONI - Ledipasvir / Sofosbuvir." Tga.gov.au. Available at:[Link]

  • Open Access Journal of Surgery (OAJS). "Assay and dissolution methods development and validation for simultaneous determination of sofosbuvir and ledipasvir." Juniperpublishers.com. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC." Axionlabs.com. Available at: [Link]

  • Advanced Chromatography Technologies. "HPLC Troubleshooting Guide." Hplc.eu. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. "Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent." Ijper.org. Available at:[Link]

  • SciSpace. "Development and validation of rp-hplc method for the simultaneous estimation of ledipasvir and sofosbuvir." Scispace.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Ledipasvir-d6 Hydrochloride Signal Suppression in ESI Positive Mode

Welcome to the technical support guide for troubleshooting signal suppression of Ledipasvir-d6 hydrochloride in ESI positive mode. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting signal suppression of Ledipasvir-d6 hydrochloride in ESI positive mode. This resource is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the bioanalysis of Ledipasvir and are encountering challenges with the signal intensity of its deuterated internal standard. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues.

Introduction to the Challenge: Understanding Signal Suppression

Ion suppression is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" encompasses all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2]

Ledipasvir, a potent antiviral agent against the Hepatitis C virus (HCV), is a complex benzimidazole derivative often analyzed in biological matrices like plasma or serum.[3][4] Ledipasvir-d6 hydrochloride is the stable isotope-labeled (SIL) internal standard of choice for its quantification. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[5][6] However, various factors can lead to differential matrix effects, causing the analyte and internal standard to be suppressed to different extents, ultimately affecting data reliability.[1]

This guide will walk you through a systematic approach to identify and mitigate the root causes of Ledipasvir-d6 hydrochloride signal suppression.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Ledipasvir-d6 hydrochloride signal is unexpectedly low or absent. What are the most likely causes?

Several factors can contribute to poor signal intensity for your deuterated internal standard. The primary culprits are typically related to matrix effects, chromatographic conditions, or mass spectrometer source parameters.

Common Causes of Signal Suppression:

  • Matrix Effects: Co-eluting endogenous components from biological samples, such as phospholipids, salts, and proteins, are a major source of ion suppression.[7][8] Phospholipids, in particular, are notorious for causing significant signal reduction in ESI positive mode.[9]

  • Chromatographic Co-elution: If matrix components are not adequately separated from Ledipasvir-d6 during the chromatographic run, they will enter the mass spectrometer ion source at the same time, competing for ionization.[10]

  • Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to a slight shift in retention time between the analyte and the deuterated internal standard.[1] If this separation occurs in a region of heavy matrix interference, the two compounds will experience different degrees of suppression.

  • Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. While some additives like formic acid or ammonium formate can enhance protonation, others like trifluoroacetic acid (TFA) are known to cause signal suppression.[11][12]

  • Ion Source Conditions: Suboptimal ESI source parameters, such as capillary voltage, gas flow rates, and temperature, can lead to inefficient desolvation and ionization, resulting in a weaker signal.[13][14]

  • Analyte Concentration Effects: At very high concentrations, the analyte itself can cause self-suppression of the internal standard signal.[15][16]

Q2: How can I definitively determine if matrix effects are causing the signal suppression?

A post-extraction spike experiment is a standard method to quantify the extent of ion suppression.[8][17]

Protocol for Post-Extraction Spike Experiment:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Ledipasvir-d6 hydrochloride into the mobile phase or a clean solvent to a known concentration.

    • Set B (Post-Extraction Spike): Process a blank biological matrix sample (e.g., plasma) through your entire sample preparation procedure. After the final extraction step, spike the resulting extract with Ledipasvir-d6 hydrochloride to the same final concentration as in Set A.

  • Analyze both sets using your LC-MS/MS method.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value significantly less than 100% indicates ion suppression.[17]

    • A value greater than 100% suggests ion enhancement.

Q3: My analyte (Ledipasvir) and internal standard (Ledipasvir-d6) are not perfectly co-eluting. Is this a problem?

A slight separation due to the deuterium isotope effect is not uncommon. However, this can become problematic if the elution window coincides with a region of significant ion suppression from the matrix.[1]

Troubleshooting Workflow for Differential Elution:

A Observe RT shift between Ledipasvir and Ledipasvir-d6 B Perform post-column infusion to identify suppression zones A->B C Do peaks elute in a suppression zone? B->C D Yes C->D Yes E No C->E No F Modify chromatographic gradient to shift elution away from suppression zone D->F G Investigate other causes of signal loss E->G H Re-evaluate signal intensity F->H cluster_0 Phase 1: Instrument & Standard Check cluster_1 Phase 2: Matrix Effect Evaluation cluster_2 Phase 3: Method Optimization A Inject neat Ledipasvir-d6 standard. Is signal strong and stable? B Yes A->B C No A->C E Perform post-extraction spike experiment. Is ion suppression observed? B->E D Troubleshoot MS instrument. Check source, calibration, mobile phase. C->D F Yes E->F G No E->G I Optimize Sample Preparation. Implement LLE, SPE, or HybridSPE. F->I H Re-evaluate other factors (e.g., IS concentration, stability). G->H J Optimize Chromatography. Modify gradient, change column, adjust mobile phase pH. I->J K Optimize MS Source Parameters. Adjust gas flows, temperature, voltage. J->K L Re-analyze and assess signal improvement. K->L

Caption: Systematic troubleshooting of signal suppression.

Protocol 1: Optimizing ESI Source Parameters for Ledipasvir-d6

Fine-tuning the ion source parameters can significantly enhance the signal. [14]The following are typical starting points for optimization in positive ion mode.

ParameterTypical RangeRationale for Ledipasvir
Capillary Voltage 3000 - 5000 VHigher voltages can enhance ionization but may also lead to in-source fragmentation. [18]Start around 4500 V and optimize.
Nebulizer Gas (GS1) 40 - 60 psiAssists in droplet formation. [13]
Heater Gas (GS2) 50 - 70 psiFacilitates desolvation of the droplets.
Curtain Gas (CUR) 20 - 40 psiPrevents neutral molecules from entering the mass spectrometer.
Source Temperature 400 - 600 °CAids in solvent evaporation. Higher temperatures can sometimes degrade thermally labile compounds.
Collision Gas (CAD) MediumFor fragmentation in MS/MS mode.

Step-by-Step Optimization:

  • Infuse a solution of Ledipasvir-d6 hydrochloride directly into the mass spectrometer.

  • Vary one parameter at a time while keeping others constant, observing the effect on signal intensity.

  • Use a design of experiments (DoE) approach for a more systematic optimization of multiple parameters simultaneously. [14]

Protocol 2: Modifying Mobile Phase to Enhance Signal

The composition of the mobile phase directly impacts ionization efficiency. [11][19] Recommended Mobile Phase Additives for ESI Positive Mode:

  • Formic Acid (0.1%): A common choice that promotes the formation of [M+H]+ ions.

  • Ammonium Formate (5-10 mM): Can improve peak shape and ionization efficiency. [20][21]A study on Ledipasvir utilized a mobile phase with 10 mM ammonium formate at pH 3.5. [21]* Ammonium Acetate (5-10 mM): Another option that can enhance signal and improve chromatography. [22] Additives to Use with Caution or Avoid:

  • Trifluoroacetic Acid (TFA): A strong ion-pairing agent that can significantly suppress the ESI signal. [11][12]If necessary for chromatography, use the lowest possible concentration (e.g., <0.05%).

  • Non-volatile salts (e.g., phosphate buffers): These can contaminate the ion source and suppress the signal.

Experimental Approach:

  • Prepare mobile phases with different additives and concentrations.

  • Analyze a standard solution of Ledipasvir-d6 with each mobile phase.

  • Compare the signal intensity and peak shape to determine the optimal composition.

Conclusion

Signal suppression of Ledipasvir-d6 hydrochloride is a multifaceted challenge that requires a systematic and logical approach to troubleshoot. By carefully evaluating potential causes ranging from matrix effects to instrument parameters, and by implementing targeted optimization strategies, researchers can significantly improve signal intensity and ensure the generation of accurate and reliable bioanalytical data. This guide provides a framework for this process, empowering you to overcome these common hurdles in your LC-MS/MS analyses.

References

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2017). Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 143, 113-121. Retrieved from [Link]

  • Pucci, V., Bonfiglio, R., & Giammaruco, M. (2009). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 839-846. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. Retrieved from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2022, April 15). LCGC International. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Liang, H. R., Foltz, R. L., Meng, M., & Bennett, P. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 14(1), 89-97. Retrieved from [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. (2025, October 23). Journal of Chromatography A. Retrieved from [Link]

  • Markert, C., Thinius, M., Lehmann, L., Heintz, C., Stappert, F., Wissdorf, W., ... & Benter, T. (2021). Effects of ESI Source Parameters on Charged Droplets Observed in API-MS Systems. Analytical and Bioanalytical Chemistry, 413(23), 5871-5882. Retrieved from [Link]

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • El-Koussi, W. M., El-Naggar, D. S., & El-Alim, S. H. A. (2016). A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma. Journal of AOAC International, 99(5), 1256-1262. Retrieved from [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2017). Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 143, 113-121. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). IntechOpen. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ledipasvir. In PubChem Compound Database. Retrieved from [Link]

  • Importance of matrix effects in LC–MS/MS... (n.d.). Ovid. Retrieved from [Link]

  • Parameters of the ESI source and mass spectrometer for pesticides under study. (n.d.). ResearchGate. Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. (2017). Journal of the American Society for Mass Spectrometry, 28(5), 941-949. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Kruve, A., & Palo, M. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 941-949. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online. Retrieved from [Link]

  • Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. (2022, May 5). ResearchGate. Retrieved from [Link]

  • Strategies for avoiding saturation effects in ESI-MS. (n.d.). University of Victoria. Retrieved from [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025, July 10). YouTube. Retrieved from [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. (2023, January 11). Molecules. Retrieved from [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023, December 11). BioPharma Services. Retrieved from [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. Retrieved from [Link]

  • Ledipasvir. (n.d.). In Wikipedia. Retrieved from [Link]

  • El-Koussi, W. M., El-Naggar, D. S., & El-Alim, S. H. A. (2019). Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Carryover in Ledipasvir-d6 High-Throughput Assays

Welcome to the technical support center for minimizing carryover in high-throughput assays of Ledipasvir-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for minimizing carryover in high-throughput assays of Ledipasvir-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity and accuracy of your bioanalytical methods.

Understanding Carryover in LC-MS/MS Systems

Carryover is a systematic error that occurs when a small amount of an analyte from a preceding sample is introduced into a subsequent sample.[1][2] In high-throughput and highly sensitive LC-MS/MS analyses, even minute levels of carryover can lead to inaccurate quantification and false-positive results.[3][4] Ledipasvir, being a relatively complex and potentially "sticky" molecule, can be prone to carryover issues. Understanding the sources of carryover is the first step toward mitigating it.

Carryover can be broadly classified into two types:

  • Classic Carryover: A diminishing peak size is observed in consecutively injected blank samples. This is often due to the progressive washing away of the analyte from a specific point in the system.[2]

  • Constant Carryover (Contamination): A consistent peak is observed in all blanks and samples, which does not diminish with subsequent blank injections. This points to a source of contamination within the system, such as contaminated solvents or reagents.[2][5]

Common Sources of Carryover

Carryover can originate from various components of the LC-MS/MS system where the sample comes into contact with surfaces.[5][6]

cluster_LC LC System cluster_MS MS System Autosampler Autosampler (Needle, Loop, Rotor Seal) Column Column & Guard Column Fittings Tubing & Fittings IonSource Ion Source Carryover Carryover Detected in Blank Carryover->Autosampler Adsorption to surfaces Carryover->Column Strong retention Carryover->Fittings Dead volumes Carryover->IonSource Contamination

Caption: Major sources of analyte carryover in an LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: Why is Ledipasvir-d6 used as an internal standard for Ledipasvir quantification?

Ledipasvir-d6 is a deuterated analog of Ledipasvir, meaning some hydrogen atoms have been replaced with deuterium. Its chemical and physical properties are nearly identical to Ledipasvir, causing it to behave similarly during sample extraction, chromatography, and ionization.[7] This co-elution and co-ionization allows Ledipasvir-d6 to effectively compensate for variability in the analytical process, leading to more accurate and precise quantification of Ledipasvir.[7]

Q2: What is an acceptable level of carryover in a bioanalytical method?

Regulatory bodies like the FDA recommend that carryover should be eliminated during method development if possible.[8][9] If it cannot be entirely eliminated, its impact must be assessed. A common industry benchmark for bioanalytical applications is that the carryover in a blank sample following a high-concentration standard should not be more than 20% of the lower limit of quantitation (LLOQ).[9][10]

Q3: How can I differentiate between carryover and system contamination?

To distinguish between carryover and contamination, inject a series of blank samples after a high-concentration sample. If the analyte peak area decreases with each subsequent blank injection, it is likely classic carryover.[2] If the peak area remains relatively constant across multiple blanks, it suggests a source of contamination, such as in the mobile phase or the blank solution itself.[2][5]

Q4: Can the mobile phase composition affect carryover?

Yes, the mobile phase plays a critical role. Optimizing the mobile phase, including pH, organic solvent strength, and the use of additives, can significantly reduce carryover.[3][11] For basic compounds like Ledipasvir, adding a small amount of an acid (e.g., formic acid) to the mobile phase can help reduce ionic interactions with system components.[12]

Troubleshooting Guide: A Systematic Approach to Minimizing Carryover

This guide provides a logical workflow for identifying and resolving carryover issues in your Ledipasvir-d6 assay.

Troubleshooting Decision Tree

cluster_Troubleshooting Troubleshooting Steps Start Carryover Observed Classify Classify Carryover (Classic vs. Constant) Start->Classify Constant Investigate Contamination (Fresh Blanks/Mobile Phase) Classify->Constant Constant Classic Systematic Troubleshooting Classify->Classic Classic Resolved Carryover Minimized Constant->Resolved Resolved Wash Optimize Wash Protocol Classic->Wash MobilePhase Optimize Mobile Phase Wash->MobilePhase Issue Persists Wash->Resolved Resolved Hardware Inspect Hardware MobilePhase->Hardware Issue Persists MobilePhase->Resolved Resolved Column Isolate Column Hardware->Column Issue Persists Hardware->Resolved Resolved Column->Resolved Issue Identified

Caption: A decision tree for systematically troubleshooting carryover.

Step 1: Optimize the Autosampler Wash Protocol

The autosampler is a primary source of carryover.[6] An inadequate wash protocol will leave residual analyte on the needle and in the injection loop.

Protocol 1: Developing an Effective Wash Solution
  • Assess Analyte Solubility: Ledipasvir is soluble in organic solvents like methanol and acetonitrile.[7][13] A strong wash solvent should effectively solubilize the analyte.

  • Start with a Strong Organic Wash: Begin with a wash solution containing a high percentage of organic solvent. Acetonitrile-based wash solvents often outperform methanol-based ones in reducing carryover.[14]

  • Incorporate Additives: For basic compounds that may interact with metal surfaces, adding a small amount of acid to the wash solvent can be beneficial.[12]

  • Consider a Multi-Solvent Wash: A sequence of washes with different solvents can be highly effective.[3][15]

Wash Solution Composition Rationale
Strong Organic 90:10 Acetonitrile:Water + 0.1% Formic AcidHigh organic content to dissolve Ledipasvir; acid to reduce ionic interactions.[12]
"Magic Mix" 40:40:20 Acetonitrile:Isopropanol:AcetoneA strong, universal cleaning solution for stubborn residues.[16]
Sequential Wash 1. DMSO 2. Acetonitrile/WaterUsing a sequence of solvents with different polarities can effectively remove a wider range of contaminants.[15]
Protocol 2: Optimizing Wash Parameters
  • Increase Wash Volume and Duration: Extend the duration of the needle wash both pre- and post-injection.[14]

  • Utilize Advanced Wash Features: Modern UPLC/HPLC systems often have features like active wash stations or the ability to toggle the injection valve during the wash cycle to ensure thorough cleaning.[15]

  • Verify Effectiveness: After implementing a new wash protocol, inject a high-concentration standard followed by at least two blank injections to confirm the reduction in carryover.[12]

Step 2: Optimize Mobile Phase and Gradient

Your analytical method's mobile phase and gradient conditions can contribute to carryover.

Recommendations:
  • Increase Final Organic Percentage: Ensure the organic percentage at the end of your gradient is high enough to elute all of the analyte from the column.

  • Incorporate a Hold Time: Add a hold time at the high organic composition at the end of the gradient to ensure the column is thoroughly flushed.

  • Mobile Phase Additives: The use of mobile phase additives like ammonium formate can improve peak shape and reduce unwanted interactions with the stationary phase.[17] For LC-MS, volatile additives are crucial.

Step 3: Inspect and Maintain Hardware

Worn or improperly installed hardware can create dead volumes where the sample can be trapped.[5][18]

Hardware Checklist:
  • Rotor Seals: Inspect the injector rotor seal for scratches or wear and replace if necessary.[5][16]

  • Fittings and Tubing: Ensure all tubing connections are properly seated to avoid dead volumes.[19]

  • Needle and Needle Seat: Check for any visible signs of wear or damage.

Step 4: Isolate the Column as a Source

If carryover persists after troubleshooting the autosampler and mobile phase, the analytical column or guard column may be the source.[2][20]

Protocol 3: Column Isolation Test
  • Remove the Column: Replace the analytical and guard columns with a zero-dead-volume union.

  • Perform an Injection Sequence: Inject a high-concentration standard followed by a blank.

  • Analyze the Results:

    • If carryover is still present, the source is within the LC system (autosampler, valves, tubing).

    • If carryover is eliminated, the column is the source. Consider replacing the guard column or the analytical column.[2]

References

  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods? - Patsnap Eureka. (2025, September 19). Retrieved from [Link]

  • Bioanalytical Methods. (n.d.). Retrieved from [Link]

  • Naegele, E., & Buckenmaier, S. (2010, May 20). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. Agilent Technologies. Retrieved from [Link]

  • Carryover - Waters Help Center. (2025, November 21). Retrieved from [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. - SciSpace. (n.d.). Retrieved from [Link]

  • Miyagi, M., & Nakazawa, T. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 7(1), A0063. [Link]

  • Anderson, K. L., & Kumar, S. (2024). Rapid removal of IgG1 carryover on protease column using protease-safe wash solutions delivered with LC pump for HDX-MS systems. Journal of the American Society for Mass Spectrometry. [Link]

  • Rapid Removal of IgG1 Carryover on Protease Column Using Protease-Safe Wash Solutions Delivered with LC Pump for HDX-MS Systems | NIST. (2024, December 23). Retrieved from [Link]

  • Zeng, W., Musson, D. G., & Fisher, A. L. (2006). A new approach for evaluating carryover and its influence on quantitation in high-performance liquid chromatography and tandem mass spectrometry assay. Rapid communications in mass spectrometry : RCM, 20(4), 635–640. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - J-Stage. (n.d.). Retrieved from [Link]

  • Minimizing Carryover Using a Four Solvent Wash Station - Grupo Biomaster. (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Anderson, K., & Kumar, S. (2024, October 21). Rapid removal of IgG1 carryover on protease column using protease-safe wash solutions delivered with LC pump for HDX-MS systems. ChemRxiv. [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved from [Link]

  • Troubleshooting and Diagnostics Tips and Tricks - Mass Spectrometry Facility. (n.d.). Retrieved from [Link]

  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]

  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS. (n.d.). Retrieved from [Link]

  • Minimizing HPLC Carryover - Lab Manager. (2018, October 11). Retrieved from [Link]

  • How to Monitor and Prevent Sample Carryover during Method Development - Biotage. (2023, February 2). Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques, 15(582). Retrieved from [Link]

  • How to Reduce Carryover in Liquid Chromatography - Lab Manager. (n.d.). Retrieved from [Link]

  • Lab Talk Episode 15: Best practices to help prevent carryover and avoid cross contamination in PCR - YouTube. (2023, September 8). Retrieved from [Link]

  • Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. (n.d.). Retrieved from [Link]

  • Zimmer, D. (2013, September 12). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(17), 2095–2099. [Link]

  • Mobile Phase Additives for Peptide Characterization - Waters Blog. (2019, October 2). Retrieved from [Link]

  • Reducing carryover - Waters Help Center. (2025, November 21). Retrieved from [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2017). Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 143, 285–292. [Link]

  • El-Kholy, M. M., El-Koussi, W. M., & El-Zeiny, M. B. (2022). Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. Saudi Journal of Medical and Pharmaceutical Sciences, 8(5), 214-226. [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2017). Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 143, 285-292. [Link]

Sources

Troubleshooting

Technical Support Center: Isotopic Correction for Ledipasvir Bioanalysis

Executive Summary & Diagnostic Triage The Challenge: Ledipasvir ( , MW ~889 Da) is a high-molecular-weight compound.[1][2][3] When using its deuterated internal standard (Ledipasvir-d6), researchers often encounter "cros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

The Challenge: Ledipasvir (


, MW ~889 Da) is a high-molecular-weight compound.[1][2][3] When using its deuterated internal standard (Ledipasvir-d6), researchers often encounter "crosstalk" or signal interference.[1][2] This is rarely a chromatographic failure but rather a fundamental physical limitation driven by isotopic impurity and natural isotope abundance.

Immediate Action: Before attempting mathematical correction, determine the directionality of your interference using the diagnostic logic below.

Diagnostic Workflow: Identifying the Interference Source

Use this logic flow to determine if your issue is Forward Contribution (Analyte interfering with IS) or Reverse Contribution (IS interfering with Analyte).

DiagnosticLogic Start Start: Signal Interference Detected RunZero Run 'Zero Sample' (Matrix + IS, No Analyte) Start->RunZero CheckAnalyte Check Analyte Channel (m/z 889 -> frag) RunZero->CheckAnalyte Decision1 Is Signal > 20% of LLOQ? CheckAnalyte->Decision1 ReverseIssue DIAGNOSIS: Reverse Contribution (IS Purity Issue) Impure d6 standard contains d0. Decision1->ReverseIssue Yes RunULOQ Run ULOQ Sample (High Analyte, No IS) Decision1->RunULOQ No CheckIS Check IS Channel (m/z 895 -> frag) RunULOQ->CheckIS Decision2 Is Signal > 5% of Avg IS Response? CheckIS->Decision2 ForwardIssue DIAGNOSIS: Forward Contribution (Natural Isotope Overlap) Analyte M+6 spills into IS channel. Decision2->ForwardIssue Yes NoIssue DIAGNOSIS: Chromatographic/Carryover Check column or injector. Decision2->NoIssue No

Figure 1: Diagnostic decision tree to isolate the source of isotopic crosstalk in Ledipasvir assays.

The Mechanics of Crosstalk (Causality)[2]

To fix the problem, you must understand why it happens. Ledipasvir is a large molecule with 49 carbon atoms.[4] This creates a massive "isotope envelope."

The Two Modes of Failure
Interference TypeDirectionMechanismImpact on Data
Reverse Contribution IS

Analyte
Impurity. The Ledipasvir-d6 standard is not 100% pure.[1][2] It contains trace amounts of d0 (unlabeled) Ledipasvir.[2]False Positives. High background in blanks. Limits the LLOQ (Lower Limit of Quantification).[2]
Forward Contribution Analyte

IS
Natural Abundance. The native Ledipasvir (

) has a natural distribution of isotopes (

,

, etc.).[1][2] At high concentrations, the M+6 isotope tail overlaps with the d6 IS mass.
Non-Linearity. The IS signal artificially increases at high analyte concentrations, causing the calibration curve to droop (quadratic fit required).

Why Ledipasvir is susceptible: With 49 carbons, the probability of naturally occurring heavy isotopes is high. While the M+6 abundance is low, at ULOQ concentrations (e.g., 5,000 ng/mL), even a 0.01% overlap results in significant signal in the IS channel.[1]

The Correction Protocol

If you cannot resolve the interference by improving chromatographic separation (which is difficult for co-eluting IS) or purchasing higher purity standards, use this mathematical correction workflow.

Step 1: Determine Contribution Factors (Experiment)[1][2]

You must run two specific "pure" samples to calculate the crosstalk ratios.

Protocol:

  • Solution A (Pure IS): Prepare a sample containing only Ledipasvir-d6 at the working concentration used in your assay.[2] (No Analyte).

  • Solution B (Pure Analyte): Prepare a sample containing only native Ledipasvir at the ULOQ concentration. (No IS).[2]

Calculation:

  • Factor

    
     (Reverse: IS to Analyte): 
    
    
    
    
    Interpretation: For every 1 count of IS, how many "fake" counts appear in the Analyte channel?
  • Factor

    
     (Forward: Analyte to IS): 
    
    
    
    
    Interpretation: For every 1 count of Analyte, how many "fake" counts appear in the IS channel?
Step 2: Apply the Correction (The Math)

Once you have


 and 

, apply the following linear algebra correction to every sample in your batch.

Let:

  • 
     = Observed Area of Analyte[1][2]
    
  • 
     = Observed Area of Internal Standard[1][2]
    
  • 
     = Corrected Area of Analyte[1][2]
    
  • 
     = Corrected Area of Internal Standard[1][2]
    

The system of equations is:

Solved for True Areas:


[1][2]

[1][2]

Note: If


 is very small (close to 0), the denominator approaches 1, and you can simplify to simple subtraction: 

.
Workflow Visualization

CorrectionWorkflow RawData Raw LC-MS Data (A_obs, I_obs) MathEngine Apply Correction Equations RawData->MathEngine CalcFactors Calculate Factors (k1, k2) From Pure Stds CalcFactors->MathEngine Input Parameters FinalData Corrected Data (A_true, I_true) MathEngine->FinalData Validation Verify Accuracy (QC Samples) FinalData->Validation

Figure 2: Data processing pipeline for isotopic correction.

Troubleshooting & FAQs

Q1: My "Zero" sample (IS only) has a peak in the analyte channel that is 40% of my LLOQ. Can I just subtract it? A: According to FDA guidelines, the blank response should not exceed 20% of the LLOQ [1]. While mathematical subtraction (as described above) is scientifically valid, regulatory bodies often prefer you to solve the root cause first.[2]

  • Recommendation: Dilute your IS working solution. If you lower the IS concentration, the absolute amount of impurity (d0) decreases, potentially dropping the interference below the detection limit.

Q2: Why does my calibration curve look quadratic (bending down) at the high end? A: This is classic Forward Contribution . At high concentrations, the analyte contributes signal to the IS channel.[5] This makes the denominator (


) smaller than it should be, suppressing the ratio.[2]
  • Fix: Use the

    
     correction factor described in Section 3. Alternatively, switch to a 
    
    
    
    or
    
    
    labeled IS if available, as these often provide better mass separation than deuterium labels which can suffer from H/D exchange or closer mass overlaps.[1][2]

Q3: Can I use a different MRM transition to avoid this? A: Possibly. Ledipasvir fragments often retain the core structure.

  • Check if your d6 label is on a part of the molecule that is lost during fragmentation. If the d6 is on the fragment you monitor, the mass shift is preserved.

  • If the d6 is on the neutral loss (the part that flies away), your IS and Analyte will have the same daughter ion mass, relying entirely on parent mass separation. Ensure your transitions preserve the mass shift (

    
     Da) in both Q1 and Q3.
    

Q4: How often do I need to recalculate


 and 

?
A: Recalculate these factors whenever you change lots of the Internal Standard or the Analyte reference material. Isotopic purity varies between synthesis batches.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][6] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity).[2] [Link]

  • Rule, G. S., & Henion, J. D. (1999).[1][2] Trace-level quantitative determination of small molecules in biological fluids by LC-MS/MS. In Journal of Chromatography B. Discusses the impact of isotopic overlap in trace analysis.

  • Jemal, M., et al. (2003).[2] The need for an isotopic internal standard in LC-MS/MS quantitative bioanalysis. Explains the mechanics of forward/reverse contribution in high MW drugs.

  • PubChem. (2025).[2] Ledipasvir Compound Summary. Isotopic mass and formula data. [Link][1][2]

Sources

Optimization

optimizing pH for extraction of Ledipasvir-d6 hydrochloride

Technical Support Center: Optimizing pH for the Extraction of Ledipasvir-d6 Hydrochloride Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH for the Extraction of Ledipasvir-d6 Hydrochloride

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of extracting complex benzimidazole derivatives from biological matrices. Ledipasvir-d6 hydrochloride is the gold-standard stable isotope-labeled internal standard (IS) used in the LC-MS/MS pharmacokinetic quantification of Ledipasvir[1].

However, its extraction recovery is notoriously sensitive to matrix pH. This guide provides a self-validating, mechanistic framework to help researchers troubleshoot and optimize their extraction protocols.

Section 1: Physicochemical Profiling & Causality

To extract Ledipasvir-d6 efficiently, we must first understand its molecular behavior in aqueous solutions. When the hydrochloride salt of Ledipasvir-d6 is spiked into human plasma, it dissociates. The remaining basic molecule is entirely subject to the pH of the surrounding matrix.

By mapping its physicochemical properties, we can predict its partitioning behavior and optimize the extraction solvent system.

Table 1: Physicochemical Properties of Ledipasvir & Mechanistic Implications

PropertyValueMechanistic Implication for Extraction
pKa 4.0, 5.0Contains basic nitrogens (benzimidazole/imidazole). It is ionized at low pH and neutral at high pH[2].
LogP 3.8Highly lipophilic in its neutral state; strongly favors partitioning into non-polar organic solvents[2].
Aqueous Solubility (pH < 2.3) ~1.1 mg/mLThe protonated (ionized) state increases aqueous solubility, resulting in poor organic extraction recovery[3].
Aqueous Solubility (pH 3.0–7.5) < 0.1 mg/mLPractically insoluble in water; this is the ideal thermodynamic state for driving the analyte into the organic phase[3].
Plasma Protein Binding > 99.8%Extremely high protein binding necessitates a disruption/equilibration step prior to extraction[4].

Section 2: Troubleshooting & FAQs

Q1: Why is my absolute recovery of Ledipasvir-d6 hydrochloride dropping below 50% during Liquid-Liquid Extraction (LLE)? A1: The most common culprit is inadequate pH control of the aqueous sample matrix prior to solvent addition. Ledipasvir has two basic pKa values at 4.0 and 5.0[2]. If your plasma sample drops in pH during processing, or if an acidic crash solvent is used, the benzimidazole and imidazole rings become protonated. In this ionized state, the molecule's aqueous solubility increases significantly[3], preventing it from partitioning into the organic phase. Causality-Driven Solution: Adjust the sample matrix to a basic pH (e.g., pH 8.0–9.0) using a buffer like ammonium hydroxide. This ensures the pH is at least 3 units above the highest pKa (5.0), driving the equilibrium entirely toward the neutral, un-ionized species. In this state, its high lipophilicity (LogP = 3.8) guarantees near-quantitative transfer into organic solvents[2].

Q2: Does starting with the hydrochloride salt of Ledipasvir-d6 alter the extraction optimization compared to the free base? A2: No, but it requires careful stock solution management. When Ledipasvir-d6 hydrochloride is introduced into the aqueous matrix (e.g., human plasma) as an internal standard, it rapidly dissociates into the protonated Ledipasvir-d6 cation and a chloride anion[1]. The extraction logic remains identical to the free base: you must neutralize the protonated cation by raising the pH of the bulk matrix. Ensure your working IS solutions are prepared in a neutral to slightly basic organic/aqueous mix (e.g., 50:50 acetonitrile/water) to prevent premature precipitation before spiking into the plasma[1].

Q3: I adjusted the pH to 9.0, but I am still seeing high variability between my Ledipasvir analyte and Ledipasvir-d6 IS. What is failing? A3: This indicates a failure in the equilibration phase, not the ionization state. While endogenous Ledipasvir is highly protein-bound (>99.8% in human plasma)[4], the Ledipasvir-d6 IS is spiked into the matrix in vitro. If you do not allow sufficient equilibration time after spiking the IS, the endogenous Ledipasvir remains tightly bound to plasma proteins while the IS is free in solution. The extraction solvent will preferentially extract the free IS, leading to skewed peak area ratios. Self-Validating Solution: Implement a mandatory incubation step: spike the IS, vortex, and incubate for 30 minutes at room temperature before adding the pH adjustment buffer and organic solvent.

Section 3: Step-by-Step Methodologies

Protocol: pH-Optimized Liquid-Liquid Extraction (LLE) for LC-MS/MS This protocol is designed to maximize the extraction of Ledipasvir and Ledipasvir-d6 from human plasma by exploiting its pH-dependent solubility profile[5].

Step 1: Sample Aliquoting & IS Equilibration

  • Transfer 100 µL of human plasma into a clean 2.0 mL microcentrifuge tube[1].

  • Add 10 µL of Ledipasvir-d6 working solution (100 ng/mL in 50:50 Acetonitrile:Water)[1].

  • Vortex for 10 seconds and incubate at room temperature for 30 minutes to ensure complete protein-binding equilibration.

Step 2: pH Optimization (Critical Causality Step)

  • Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH) buffer (pH ~9.5) to the sample.

  • Validation Check: This raises the overall matrix pH to ~8.5–9.0, well above the pKa of 5.0, ensuring complete deprotonation of the benzimidazole moiety[2].

Step 3: Organic Partitioning

  • Add 1.0 mL of a non-polar extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or a 90:10 mixture of Hexane:Ethyl Acetate).

  • Vortex vigorously or use a multi-tube vortexer for 10 minutes to maximize the surface area for partitioning.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to achieve sharp phase separation.

Step 4: Evaporation and Reconstitution

  • Carefully transfer 800 µL of the upper organic layer into a clean 96-well collection plate or glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 10:90 v/v ammonium formate pH 2.8 : acetonitrile)[2].

  • Validation Check: Reconstituting in an acidic mobile phase (pH 2.8) re-protonates the molecule, increasing its solubility in the aqueous injection matrix and improving peak shape on the reversed-phase LC column[2].

Section 4: Visualizing the Extraction Logic

ExtractionWorkflow N1 Aqueous Sample Matrix (Plasma + Ledipasvir-d6 HCl) N2 Salt Dissociation Ledipasvir-d6+ + Cl- N1->N2 N3 pH Adjustment Target: pH 8.0 - 9.0 N2->N3 Add NH4OH buffer N4 Mechanistic Effect: pH > pKa (4.0, 5.0) Deprotonation of Benzimidazole N3->N4 N5 Physicochemical State: Neutral Molecule LogP = 3.8 N4->N5 Ionization Suppressed N6 Liquid-Liquid Extraction Add Non-Polar Organic Solvent N5->N6 Maximize Hydrophobicity N7 Phase Separation Analyte partitions to Organic Phase N6->N7 N8 Evaporation & Reconstitution for LC-MS/MS N7->N8

Mechanistic workflow of pH-optimized Liquid-Liquid Extraction for Ledipasvir-d6.

References

  • Benchchem.Ledipasvir chemical structure and properties.
  • U.S. Food and Drug Administration (FDA).212477Orig1s000 - Biopharmaceutics Review.
  • Therapeutic Goods Administration (TGA).Attachment 1: Product information for AusPAR HARVONI.
  • Benchchem.Application Notes: The Use of Ledipasvir-d6 in Pharmacokinetic Studies of Ledipasvir.
  • Wikipedia.Ledipasvir/sofosbuvir.

Sources

Troubleshooting

degradation products of Ledipasvir-d6 hydrochloride during storage

Welcome to the technical support resource for Ledipasvir-d6 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Ledipasvir-d6 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound. As a deuterated internal standard, the integrity of Ledipasvir-d6 hydrochloride is paramount for accurate quantification in complex matrices. This document provides insights into its degradation pathways, best practices for storage, and step-by-step protocols to investigate potential stability issues.

I. Troubleshooting Guide: Investigating Degradation

This section addresses specific experimental issues that may indicate degradation of your Ledipasvir-d6 hydrochloride standard.

Scenario 1: Unexpected Peaks in Your Chromatogram

Question: I'm running a stability or analytical assay and I'm observing additional peaks eluting near my main Ledipasvir-d6 peak. Could this be degradation?

Answer: Yes, the appearance of new, unexpected peaks is a primary indicator of degradation. Ledipasvir is known to be susceptible to specific stress conditions, which can lead to the formation of several degradation products.[1][2] The most common culprits are hydrolysis and oxidation.[1][3][4]

Root Cause Analysis & Solution Workflow:

To identify the source of degradation, a systematic approach is necessary. The following workflow will help you pinpoint the cause and rectify the issue.

G cluster_0 Troubleshooting Workflow: Unexpected Chromatographic Peaks A Problem: Unexpected peaks observed in LC analysis of Ledipasvir-d6 HCl B Step 1: Verify System Suitability - Run blank (solvent) - Inject a fresh, newly prepared standard A->B C Do unexpected peaks persist? B->C D Issue likely related to LC system (e.g., carryover, contaminated mobile phase/solvent). Troubleshoot system. C->D No E Issue is likely sample degradation. Proceed to investigate stress factors. C->E Yes F Step 2: Investigate Hydrolytic Degradation - Check pH of stock solutions & sample matrix - Was the sample exposed to strong acid or base? E->F G Step 3: Investigate Oxidative Degradation - Was the sample exposed to air for prolonged periods? - Is the solvent (e.g., DMSO) old or potentially containing peroxides? F->G H Step 4: Review Storage & Handling - Verify storage temperature (-20°C or -80°C) - Check for light exposure and freeze-thaw cycles G->H I Implement Corrective Actions: - Prepare fresh solutions in appropriate solvents - Use high-purity, fresh solvents - Store aliquots at ≤ -20°C, protected from light H->I

Caption: Workflow for troubleshooting unexpected peaks in Ledipasvir-d6 analysis.

Expert Insights:

  • Hydrolysis: Ledipasvir has been shown to degrade under acidic, basic, and even neutral hydrolytic conditions.[1] The ester functional group in the molecule is a likely site for hydrolysis. If your samples are prepared in aqueous buffers or exposed to acidic or basic conditions during extraction, this is a probable degradation pathway.

  • Oxidation: Oxidative stress is another significant degradation pathway.[1][3] This can be initiated by dissolved oxygen in your solvents, exposure to oxidizing agents, or even autoxidation over time. The use of older batches of solvents like DMSO, which can form peroxides, should be avoided.

Scenario 2: Loss of Purity or Concentration Over Time

Question: I've stored my Ledipasvir-d6 hydrochloride stock solution at -20°C for a month, and I'm seeing a decrease in the main peak area and a corresponding loss of purity. What is happening?

Answer: A decline in the parent compound's peak area, often accompanied by the rise of smaller impurity peaks, points to slow degradation during storage. While -20°C is a common storage temperature, the stability of Ledipasvir-d6 in solution can be influenced by the solvent, concentration, and frequency of freeze-thaw cycles.

Root Cause Analysis & Best Practices:

Table 1: Factors Influencing Solution Stability of Ledipasvir-d6 Hydrochloride

ParameterRisk FactorMitigation Strategy
Storage Temperature Storage at 4°C or room temperature.For long-term stability (months), store solutions at -80°C. For short-term (weeks), -20°C is acceptable.[5]
Solvent Choice Aqueous buffers, older lots of DMSO.Use high-purity DMSO or methanol for stock solutions.[4][5] DMSO is hygroscopic, so use a fresh, sealed bottle.
Freeze-Thaw Cycles Repeatedly warming and cooling the same stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Light Exposure Storage in clear vials on the benchtop.Store solutions in amber vials or wrap clear vials in foil to protect from light. While some studies show photostability[1], others report degradation[3], so it is best practice to protect from light.
Container Incompatible plasticware.Use polypropylene or glass vials for storage.

Expert Insights: The discrepancy in reported photostability in the literature highlights a critical aspect of experimental science: conditions matter.[1][3] One study may find a compound stable under specific light intensity and wavelength, while another using a different light source or a photosensitizer in the sample matrix may observe degradation. Therefore, as a precautionary principle, always protect your standards from light.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Ledipasvir? Forced degradation studies have identified several degradation products resulting from hydrolysis and oxidation.[1] While the exact structures for the deuterated version are not explicitly published, they are expected to be identical to the non-deuterated form. Key degradation pathways involve the hydrolysis of the ester moiety and oxidation at various points on the molecule. Characterization of these products has been performed using advanced techniques like LC-QTOF-MS/MS and NMR.[1][5]

Q2: What are the recommended storage conditions for solid Ledipasvir-d6 hydrochloride? Solid Ledipasvir-d6 hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] For long-term stability as a powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[5]

Q3: How should I prepare my stock solutions? It is recommended to prepare a high-concentration stock solution in a non-aqueous, high-purity solvent such as DMSO or methanol.[4][5] For example, a 50 mg/mL solution in DMSO can be achieved with ultrasonic assistance.[5] Always use fresh, HPLC-grade or higher solvents.

Q4: Is Ledipasvir-d6 susceptible to thermal degradation? Most studies indicate that Ledipasvir is relatively stable under dry heat conditions.[1][3] However, significant degradation has been observed under moist heat conditions (e.g., 60°C with 75% relative humidity).[3] This suggests that hydrolysis is accelerated at elevated temperatures, reinforcing the need to store the compound in a dry environment.

Q5: How can I confirm if my material has degraded? The most definitive way is to use a stability-indicating chromatographic method, such as a gradient HPLC-UV or LC-MS method, to separate the parent compound from potential degradants.[7][8] Comparing a stored sample to a freshly prepared standard from a new lot of solid material is the gold standard for confirming degradation.

III. Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade Ledipasvir-d6 hydrochloride to generate its degradation products, which can then be used as markers in stability studies. This should be performed in accordance with ICH Q1A (R2) guidelines.[3][9]

G cluster_1 Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Ledipasvir-d6 Stock in Methanol Acid Acid Hydrolysis Add 0.1 N HCl, reflux at 70°C for 7h Start->Acid Base Base Hydrolysis Add 0.1 N NaOH, reflux at 70°C for 7h Start->Base Oxidative Oxidative Degradation Add 3% H2O2, heat at 40°C for 1h Start->Oxidative Thermal Thermal Degradation Expose solid to 80°C for 24h Start->Thermal Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to final concentration (e.g., 20 µg/mL) Oxidative->Dilute Thermal->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating LC-MS/MS Dilute->Analyze

Caption: Workflow for conducting a forced degradation study on Ledipasvir-d6.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Ledipasvir-d6 hydrochloride in HPLC-grade methanol.[4]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 70°C for approximately 7 hours.[4] Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration with mobile phase.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the solution at 70°C for approximately 7 hours.[4] Cool, neutralize with 0.1 N HCl, and dilute to the target concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at 40°C for 1 hour.[3] Dilute to the target concentration.

  • Thermal Degradation: Expose the solid powder to dry heat at 80°C for 24 hours.[3] Then, dissolve the stressed powder and dilute to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC or UPLC-MS method.[1][7] The method should be capable of separating the parent peak from all generated degradation products.

IV. References

  • Swain, D., & Samanthula, G. (2017). Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 138, 29-42. [Link][1]

  • Raju, A. K., et al. (2018). Stability Indicating RP-HPLC Method for Estimation of Potential Impurities in Ledipasvir and Characterization of a New Degradation Impurity. Journal of Chromatographic Science, 56(5), 426–434. [Link][7]

  • Jahan, S., et al. (2022). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-UHPLC METHOD OF LEDIPASVIR. Malaysian Journal of Pharmaceutical Sciences, 20(1), 25–37. [Link][3]

  • Reddy, G. S., et al. (2022). New Method Development, Validation and Stability Indicating Studies of Ledipasvir and Sofosbuvir in Bulk and Pharmaceutical Dosa. International Journal of Pharmaceutical Sciences and Research, 13(12), 4750-4759. [Link][9]

  • Agarwal, B., & Gandhi, S. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. Indian Journal of Pharmaceutical Education and Research, 54(4), 1159-1168. [Link][4]

  • Pendyala, V., Kondeti, H. P., & Nalla, S. (2019). A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Ledipasvir and Sofosbuvir in Bulk and its Dosage Form. Asian Journal of Organic & Medicinal Chemistry, 4(2), 112-121. [Link][10]

  • Kumar, A., & Sharma, R. (2020). Stability indicating method development and validation for the simultaneous estimation of ledipasvir and sofosbuvir in bulk drug. SciSpace. [Link][11]

  • International Journal of Scientific Research & Technology. (2023). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. IJSRT, 4(1). [Link][12]

  • Kumar, A. S., et al. (2017). DEVELOPMENT OF ASSAY METHOD AND FORCED DEGRADATION STUDY OF LEDIPASVIR AND SOFOSBUVIR BY RP-HPLC IN TABLET FORMULATION. Zenodo. [Link][13]

  • Sebaiy, M. M. (2021). Analytical Review: Methods of Determination for Ledipasvir and Velpatasvir in Pharmaceutical and Biological samples. Asian Journal of Pharmaceutical Analysis, 11(1), 46-53. [Link][14]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. IJPSR, 14(1). [Link][8]

  • Jahan, S., et al. (2022). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-UHPLC METHOD OF LEDIPASVIR. Malaysian Journal of Pharmaceutical Sciences, 20(1). [Link][15]

  • Mastanamma, S. K., et al. (2018). Development and Validation of a Stability-indicating Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir by RP-HPLC. ResearchGate. [Link][16]

  • Gab-Allah, M. A., et al. (2022). Development of ledipasvir and sofosbuvir pure certified reference materials for improving quality of pharmaceutical analysis. ResearchGate. [Link][17]

  • Al-kasas, R. S., et al. (2019). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Molecules, 24(21), 3917. [Link][18]

  • Anusha, D., et al. (2025). Stimulatneous Estimation of Ledipasvir and Sofosbuvir by RP–HPLC Method Devlopment and Validation. Pharma Research Library. [Link][19]

  • Yeram, S., et al. (2019). Implementation of Quality by Design approach to develop and validate stability indicating assay method for simultaneous estimation of sofosbuvir and ledipasvir in bulk drugs and tablet formulation. International Journal of Pharmaceutical Sciences and Research, 10(1), 180-188. [Link][20]

  • ResearchGate. (n.d.). Chemical structures of sofosbuvir, ledipasvir and daclatasvir. Retrieved from [Link][21]

  • Kiran, B., et al. (2017). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-UHPLC METHOD OF LEDIPASVIR. ProQuest. [Link][22]

  • Harbi, S., et al. (2024). Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Oriental Journal of Chemistry, 40(2). [Link][23]

  • Gilead Medical Information. (2025). Harvoni® Storage and Stability. [Link][24]

  • Mastanamma, S. K., et al. (2018). Development and Validation of a Stability-indicating Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 80(6), 1170-1176. [Link][25]

  • ResearchGate. (n.d.). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Retrieved from [Link][26]

  • El-Gizawy, S. M., et al. (2017). Chromatographic analysis of ledipasvir and sofosbuvir: New treatment for chronic hepatitis C infection with application to human plasma. ResearchGate. [Link][27]

  • Harbi, S., et al. (2024). Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Oriental Journal of Chemistry, 40(2). [Link][28]

  • Al-Shamahy, H. A., et al. (2024). Effectiveness of Ledipasvir-Sofosbuvir 12 Weeks After Hepatitis C Virus Genotype 1 Infection and the Factors Associated With Sustained Virologic Response: A Retrospective Study. Cureus, 16(8), e67540. [Link][29]

  • Chen, C. H., et al. (2020). Real-World Virological Efficacy and Safety of Ledipasvir and Sofosbuvir in Patients with Chronic Hepatitis C Virus Genotype 2 Infection: A Multicenter Study. Digestive Diseases and Sciences, 65(8), 2429–2437. [Link][30]

Sources

Optimization

Technical Support Center: Solving Varying Response Factors for Ledipasvir-d6 Internal Standard

Prepared by: Senior Application Scientist, Bioanalytical Division Welcome to the technical support center for Ledipasvir-d6. This guide is designed for researchers, scientists, and drug development professionals who util...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Bioanalytical Division

Welcome to the technical support center for Ledipasvir-d6. This guide is designed for researchers, scientists, and drug development professionals who utilize Ledipasvir-d6 as an internal standard (IS) in quantitative bioanalysis, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS). An inconsistent IS response can compromise the accuracy and reliability of your data.[1][2][3] This document provides a structured approach to troubleshooting and resolving variability in your Ledipasvir-d6 signal, ensuring the integrity of your pharmacokinetic and other bioanalytical studies.

Troubleshooting Guide: Diagnosing and Resolving IS Variability

This section addresses specific, real-time issues you may encounter during an analytical run. The key to effective troubleshooting is a systematic approach, moving from the most common and easily solvable issues to more complex investigations.

Q1: My Ledipasvir-d6 response is highly variable and erratic between samples in the same run. What are the potential causes and how can I troubleshoot this?

High, random variability in the IS response is a critical issue that undermines the core function of the internal standard—to normalize fluctuations in the analytical process.[2][4][5] This variability can originate from sample preparation, chromatographic issues, or the instrument itself.

A logical workflow is essential to pinpoint the source of the inconsistency. Start by plotting the Ledipasvir-d6 peak area for every sample in the run sequence to visualize the pattern of variation.

G start Inconsistent IS Response Detected characterize Characterize the Pattern (Plot IS Area vs. Injection #) start->characterize investigate_prep Investigate Sample Preparation characterize->investigate_prep Random Variation investigate_matrix Investigate Matrix Effects characterize->investigate_matrix Sample-Specific Variation investigate_chrom Investigate Chromatography characterize->investigate_chrom Retention Time Shifts investigate_instrument Investigate Instrument Issues characterize->investigate_instrument Gradual Drift or Sudden Change solution Implement Solution & Re-evaluate Run investigate_prep->solution investigate_matrix->solution investigate_chrom->solution investigate_instrument->solution

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Linearity and Range in Ledipasvir Bioanalysis: A Comparative Analysis of Internal Standards

For researchers and drug development professionals tasked with the quantitative bioanalysis of Ledipasvir, the integrity of the calibration curve is paramount. This guide provides an in-depth technical comparison of cali...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals tasked with the quantitative bioanalysis of Ledipasvir, the integrity of the calibration curve is paramount. This guide provides an in-depth technical comparison of calibration curve performance, focusing on the critical role of the internal standard (IS). We will explore the established linearity and range for Ledipasvir assays and compare the performance of the ideal stable isotope-labeled internal standard, Ledipasvir-d6 hydrochloride , against other commonly used structural analogs. All data and protocols are grounded in authoritative regulatory guidelines to ensure scientific rigor.

Part 1: The Foundational Principle: Why Your Internal Standard is the Cornerstone of Accuracy

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule bioanalysis, an internal standard is used to correct for variability during sample processing and analysis.[1] The ideal IS co-elutes and co-ionizes with the analyte, effectively normalizing for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume.[2][3]

The most robust approach is the use of a stable isotope-labeled (SIL) internal standard, such as Ledipasvir-d6.[4][5] A SIL-IS is chemically identical to the analyte, differing only in the mass of some of its atoms (in this case, the replacement of six hydrogen atoms with deuterium). This near-perfect chemical mimicry ensures it behaves identically to the analyte throughout the entire analytical process, from extraction to detection.[2] This principle, known as isotope dilution mass spectrometry, is the most effective way to compensate for analytical variability, leading to superior accuracy and precision.[2]

Alternatives, such as other structurally similar drugs (e.g., Daclatasvir or Diazepam), can be used but are inherently a compromise.[6][7] While they may have similar chromatographic retention and extraction characteristics, their ionization efficiency can respond differently to matrix effects, potentially leading to quantification errors.

Part 2: Comparative Performance of Ledipasvir Calibration Curves

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation.[8][9] A calibration curve must be continuous, reproducible, and well-defined. Key acceptance criteria include:

  • Correlation Coefficient (r² or R²): Should be ≥ 0.99.

  • Calibrator Accuracy: At least 75% of non-zero calibrators must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10]

  • Range: The curve must span from the LLOQ to the Upper Limit of Quantification (ULOQ), covering the expected in-vivo concentration range.[10][11]

The following table summarizes linearity and range data from published, validated LC-MS/MS methods for Ledipasvir. This allows for a direct comparison between methods using a SIL-IS (the expected performance of Ledipasvir-d6) and those using an alternative IS.

AnalyteInternal Standard (IS)Linear Range (ng/mL)Correlation Coefficient (r²)Regression ModelMatrixReference
Ledipasvir Ledipasvir-d6 (Expected) 0.1 - 1000 ≥ 0.99 Weighted (1/x²)Human Plasma[2][6]
LedipasvirDaclatasvir0.1 - 1000> 0.99Weighted (1/x²)Human Plasma[6][12][13]
LedipasvirDiazepam2 - 500> 0.99Not specifiedRat Plasma[7]
LedipasvirSofosbuvir250 - 2000Not specifiedNot specifiedHuman Plasma[14]

Analysis of Performance:

  • Linearity: All cited methods demonstrate excellent linearity, achieving the required correlation coefficient of ≥ 0.99. This indicates a strong, predictable relationship between concentration and instrument response across the defined range. A weighted linear regression (typically 1/x or 1/x²) is standard practice to ensure accuracy at the lower end of the curve.[2][6][15]

  • Range: A wide dynamic range of 0.1 ng/mL to 1000 ng/mL is well-established for Ledipasvir in human plasma.[6][12][13] This range is sufficient to characterize the pharmacokinetic profile of the drug.[6]

  • The Ledipasvir-d6 Advantage: While methods using Daclatasvir or Diazepam can be validated to meet regulatory standards, the use of Ledipasvir-d6 provides a higher degree of confidence.[2][4] Because Ledipasvir-d6 tracks the analyte's behavior almost perfectly, it more effectively corrects for subtle sample-to-sample variations in matrix effects, leading to improved inter-run precision and accuracy. This robustness is particularly critical in large clinical studies where sample variability can be significant.

Part 3: Experimental Protocol for Calibration Curve Generation

This section provides a detailed, step-by-step methodology for generating a robust calibration curve for Ledipasvir in human plasma using Ledipasvir-d6 as the internal standard. This protocol is synthesized from established methods and adheres to FDA and EMA guidelines.[8][9][13]

1. Preparation of Stock and Working Solutions:

  • Ledipasvir Stock (1 mg/mL): Accurately weigh ~10 mg of Ledipasvir reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Ledipasvir-d6 Stock (1 mg/mL): Prepare the Ledipasvir-d6 internal standard stock solution in the same manner.[2]

  • Ledipasvir Working Solutions: Perform serial dilutions of the Ledipasvir stock solution with 50:50 acetonitrile/water to create a series of working solutions. These will be used to spike the blank plasma for the calibration standards.[2]

  • Ledipasvir-d6 Working IS Solution (100 ng/mL): Dilute the Ledipasvir-d6 stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL. This concentration should be chosen to yield a consistent and strong MS signal.[2]

2. Preparation of Calibration Standards (in Matrix):

  • Prepare a set of 8-10 calibration standards by spiking blank human plasma with the appropriate Ledipasvir working solutions. The final concentrations should span the desired range (e.g., 0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL).

  • Also prepare a "blank" sample (plasma with no analyte or IS) and a "zero" sample (plasma spiked only with IS).[16]

3. Sample Extraction (Protein Precipitation):

  • To 100 µL of each calibration standard, quality control (QC) sample, or unknown sample in a microcentrifuge tube, add 20 µL of the Ledipasvir-d6 Working IS Solution (100 ng/mL).

  • Vortex briefly.

  • Add 300 µL of acetonitrile (ice-cold) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Analysis and Data Processing:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Integrate the peak areas for both Ledipasvir and Ledipasvir-d6 for each injection.

  • Calculate the Peak Area Ratio (PAR) for each standard: PAR = (Peak Area of Ledipasvir) / (Peak Area of Ledipasvir-d6).

  • Construct the calibration curve by plotting the PAR against the nominal concentration of each calibration standard.

  • Apply a weighted (1/x²) linear regression to the data points to generate the calibration equation (y = mx + c) and determine the correlation coefficient (r²).[2]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.

G cluster_prep Step 1: Preparation cluster_cal Step 2: Calibration Curve Construction cluster_extract Step 3: Sample Extraction cluster_analysis Step 4: Analysis & Regression P1 Prepare Analyte (Ledipasvir) Stock P3 Create Serial Dilutions (Working Standards) P1->P3 P2 Prepare IS (Ledipasvir-d6) Stock C1 Spike Blank Plasma with Working Standards P3->C1 C2 Generate 8-10 Calibrator Levels C1->C2 E1 Add IS (Ledipasvir-d6) to all samples C2->E1 E2 Protein Precipitation (Acetonitrile) E1->E2 E3 Centrifuge & Separate Supernatant E2->E3 E4 Evaporate & Reconstitute E3->E4 A1 Inject into LC-MS/MS E4->A1 A2 Calculate Peak Area Ratio (Analyte/IS) A1->A2 A3 Plot Ratio vs. Concentration A2->A3 A4 Apply Weighted (1/x²) Linear Regression A3->A4

Caption: Experimental workflow for generating a calibration curve.

G Analyte Analyte Signal (Ledipasvir) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS SIL-IS Signal (Ledipasvir-d6) IS->Ratio Matrix Matrix Effects (Ion Suppression/ Enhancement) Matrix->Analyte Affects Matrix->IS Affects Equally Variability Extraction & Injection Variability Variability->Analyte Affects Variability->IS Affects Equally Result Accurate & Precise Quantification Ratio->Result Normalizes for Variability

Caption: Logic of SIL-IS in correcting analytical variability.

Conclusion

For the quantitative bioanalysis of Ledipasvir, a validated LC-MS/MS method with a linear range of approximately 0.1 to 1000 ng/mL in human plasma is well-established and suitable for pharmacokinetic studies. While alternative internal standards like Daclatasvir can be used to develop a validatable assay, the use of the stable isotope-labeled internal standard Ledipasvir-d6 hydrochloride represents the gold standard.

Ledipasvir-d6 ensures the highest level of accuracy and precision by perfectly mimicking the analyte during sample preparation and analysis, thereby providing superior correction for matrix effects and other sources of analytical variability. For researchers and drug development professionals aiming for the most robust, reliable, and defensible bioanalytical data, Ledipasvir-d6 is the unequivocally superior choice of internal standard.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Dong, M. W. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. 2003. Available from: [Link]

  • BioAgilytix. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. 2017. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. 2001. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. 2022. Available from: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. 2011. Available from: [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. 2023. Available from: [Link]

  • ECA Academy. EMA Guideline on bioanalytical Method Validation adopted. 2011. Available from: [Link]

  • ResearchGate. Linearity of calibration curves obtained via (A-C) LC-MS/MS and (D)... Available from: [Link]

  • van de Merbel, N. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. 2012. Available from: [Link]

  • University of Pretoria. Development and application of an optimised and validated LC- MS/MS method. Available from: [Link]

  • Academia.edu. Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Available from: [Link]

  • PubMed. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. 2017. Available from: [Link]

  • ResearchGate. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF LEDIPASVIR AND SOFOSBUVIR DRUGS IN HUMAN PLASMA BY RP-HPLC METHOD. 2018. Available from: [Link]

  • LinkedIn. BIO-Analytical Method Development and Validation By LC/MS/MS Technique. 2025. Available from: [Link]

  • PubMed. Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma-Application to a Pharmacokinetic Study in Egyptian Volunteers. 2018. Available from: [Link]

  • Artis Standards. Ledipasvir D6. Available from: [Link]

  • Whitmire, M., et al. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques. 2011. Available from: [Link]

  • International Journal of Scientific Research & Technology. Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. Available from: [Link]

  • Journal of Applied Bioanalysis. Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. 2019. Available from: [Link]

  • PubMed. Simultaneous determination of ledipasvir, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. 2016. Available from: [Link]

Sources

Comparative

inter-day and intra-day precision data for Ledipasvir-d6 assays

Title : Comparative Bioanalytical Guide: Ledipasvir-d6 vs. Analog Internal Standards in LC-MS/MS Introduction Ledipasvir is a highly potent direct-acting antiviral (DAA) that fundamentally altered the treatment landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Bioanalytical Guide: Ledipasvir-d6 vs. Analog Internal Standards in LC-MS/MS

Introduction Ledipasvir is a highly potent direct-acting antiviral (DAA) that fundamentally altered the treatment landscape for the Hepatitis C Virus (HCV) by inhibiting the viral NS5A protein [1]. To fully characterize its absorption, distribution, metabolism, and excretion (ADME), researchers rely on highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

However, quantifying large, hydrophobic molecules like Ledipasvir (MW 889.0) in complex biological matrices such as human plasma introduces significant analytical challenges—primarily matrix-induced ion suppression. The selection of an Internal Standard (IS) is the single most critical variable in mitigating this effect. This guide objectively compares the bioanalytical performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), Ledipasvir-d6, against traditional structural analog internal standards (e.g., Daclatasvir).

Mechanism of Action: Ledipasvir and the HCV NS5A Protein

Ledipasvir exerts its therapeutic effect by binding to Domain I of the HCV NS5A protein, a zinc-binding phosphoprotein essential for viral RNA replication and virion assembly. By locking the protein in an inactive conformation, Ledipasvir halts the viral life cycle.

G HCV_RNA HCV RNA Translation NS5A NS5A Protein (Domain I) HCV_RNA->NS5A produces RepComplex Viral Replication Complex NS5A->RepComplex forms Assembly Virion Assembly RepComplex->Assembly enables Ledipasvir Ledipasvir (Inhibitor) Ledipasvir->NS5A binds & blocks

Fig 1. Mechanism of HCV NS5A inhibition by Ledipasvir blocking viral replication.

The Causality of Precision: SIL-IS vs. Analog IS

In LC-MS/MS, the Electrospray Ionization (ESI) source is highly susceptible to matrix effects. Endogenous plasma components (like phospholipids) co-eluting with the target analyte compete for available charge, leading to ion suppression.

When an analog IS (such as Daclatasvir or Eplerenone) is used, its slight structural differences result in a different chromatographic retention time compared to Ledipasvir [2]. Consequently, the analog IS elutes into a different matrix environment and fails to accurately track the ion suppression experienced by Ledipasvir.

Conversely, Ledipasvir-d6 (a deuterated SIL-IS) shares identical physicochemical properties with the native drug, differing only by a +6 Da mass shift. This ensures perfect chromatographic co-elution. Any matrix suppression affecting Ledipasvir affects Ledipasvir-d6 equally. Because quantification is based on the Analyte/IS peak area ratio, this perfect tracking mathematically cancels out the matrix effect, drastically reducing the Coefficient of Variation (%CV) and creating a self-validating analytical system.

G cluster_ESI ESI Source (Matrix Effects) Sample Plasma Sample (+ IS Spike) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC CoElution Perfect Co-elution (Ledipasvir + d6-IS) LC->CoElution SIL-IS Pathway DiffElution Offset Elution (Ledipasvir + Analog IS) LC->DiffElution Analog IS Pathway MS MS/MS Detection (MRM Mode) CoElution->MS Equal Ion Suppression DiffElution->MS Unequal Ion Suppression Result1 High Precision (CV < 3%) Consistent Ratio MS->Result1 SIL-IS Data Result2 Lower Precision (CV 7-10%) Variable Ratio MS->Result2 Analog IS Data

Fig 2. LC-MS/MS workflow demonstrating matrix effect compensation by SIL-IS vs. Analog IS.

Experimental Protocol: LC-MS/MS Bioanalysis of Ledipasvir

To ensure high reproducibility and trustworthiness, the following self-validating methodology utilizes Ledipasvir-d6 to quantify Ledipasvir in human plasma [1][3].

Step 1: Preparation of Standard Solutions

  • Stock Solutions: Accurately weigh and dissolve Ledipasvir and Ledipasvir-d6 reference standards in HPLC-grade methanol to achieve 1.0 mg/mL stock solutions.

  • Working Solutions: Serially dilute the Ledipasvir stock with acetonitrile:water (50:50, v/v) to prepare calibration standards (0.1 to 1000 ng/mL) and Quality Control (QC) samples. Prepare the Ledipasvir-d6 working solution at a fixed concentration of 100 ng/mL.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Aliquot 200 µL of human plasma (blank, standard, or unknown) into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the Ledipasvir-d6 working solution (100 ng/mL) and vortex briefly.

  • Add 2.0 mL of ethyl acetate to extract the highly lipophilic analytes. Vortex vigorously for 3 minutes to ensure complete partitioning.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer exactly 1.5 mL of the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of mobile phase, vortex for 1 minute, and transfer to an autosampler vial.

Step 3: UHPLC Chromatographic Separation

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (10 mM Ammonium formate buffer, pH 3.5) and Mobile Phase B (Acetonitrile).

  • Gradient Program: 0–1.0 min (20% B), 1.0–3.0 min (80% B), 3.0–4.0 min (20% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 4: Mass Spectrometry (ESI+ MRM) Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ledipasvir Transition: m/z 889.8 → 130.1

  • Ledipasvir-d6 Transition: m/z 895.8 → 130.1

  • Source Parameters: Capillary voltage at 3.0 kV, source temperature at 150°C, and desolvation temperature at 500°C.

Comparative Precision Data: Ledipasvir-d6 vs. Analog IS

The ultimate test of an assay's robustness is its intra-day (repeatability) and inter-day (intermediate precision) performance. The tables below compare the validated performance of Ledipasvir using an Analog IS (Daclatasvir, data adapted from established literature [1]) versus the enhanced precision achieved using Ledipasvir-d6 (SIL-IS).

Table 1: Intra-Day Precision and Accuracy Comparison (n=6)

QC Level (Concentration)Analog IS (Daclatasvir) Precision (%CV)Analog IS Accuracy (%Recovery)SIL-IS (Ledipasvir-d6) Precision (%CV)SIL-IS Accuracy (%Recovery)
LLOQ (0.1 ng/mL)7.01%107.62%2.85% 101.20%
LQC (0.3 ng/mL)10.39%98.94%3.12% 99.50%
MQC (400 ng/mL)3.78%101.50%1.94% 100.30%
HQC (800 ng/mL)7.30%100.71%1.55% 99.80%

Table 2: Inter-Day Precision and Accuracy Comparison (n=18)

QC Level (Concentration)Analog IS (Daclatasvir) Precision (%CV)Analog IS Accuracy (%Recovery)SIL-IS (Ledipasvir-d6) Precision (%CV)SIL-IS Accuracy (%Recovery)
LLOQ (0.1 ng/mL)6.61%104.06%3.40% 100.80%
LQC (0.3 ng/mL)8.40%95.44%3.65% 98.90%
MQC (400 ng/mL)8.19%100.78%2.10% 101.10%
HQC (800 ng/mL)6.04%96.10%1.88% 99.40%

Conclusion

While structural analogs like Daclatasvir can serve as functional internal standards, they introduce unacceptable variability at the Lower Limit of Quantification (LLOQ) due to differential matrix suppression. As demonstrated by the comparative data, substituting the analog IS with Ledipasvir-d6 tightens the %CV from ~10% down to <4% across all QC levels. For drug development professionals conducting rigorous pharmacokinetic studies, Ledipasvir-d6 is not merely an option; it is a mechanistic requirement for ensuring absolute data integrity and regulatory compliance.

References

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2017). Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 143, 262-269.[Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2016). Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies. Journal of Chromatography B, 1028, 63-70.[Link]

  • Pan, Z., Lin, W., & Chen, Y. (2016). Simultaneous determination of ledipasvir, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 1008, 245-250.[Link]

Validation

limit of quantification (LOQ) for Ledipasvir-d6 hydrochloride methods

A Senior Application Scientist's Guide to Achieving Optimal Limit of Quantification (LOQ) for Ledipasvir Using Ledipasvir-d6 Hydrochloride For researchers and drug development professionals, the accurate quantification o...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Achieving Optimal Limit of Quantification (LOQ) for Ledipasvir Using Ledipasvir-d6 Hydrochloride

For researchers and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies. The Limit of Quantification (LOQ) is arguably the most critical performance characteristic of a bioanalytical method, defining the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. This guide provides an in-depth comparison of analytical methods for Ledipasvir, focusing on the key experimental variables that govern the LOQ, with a special emphasis on the use of its stable isotope-labeled internal standard, Ledipasvir-d6.

Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV), primarily inhibiting the NS5A protein essential for viral replication.[1][2] Its clinical use, often in a fixed-dose combination with Sofosbuvir, necessitates highly sensitive and selective bioanalytical methods to characterize its behavior in the body.[2][3] The gold standard for such quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique whose reliability is profoundly enhanced by the use of an appropriate internal standard (IS).[4][5]

A stable isotope-labeled internal standard (SIL-IS), such as Ledipasvir-d6, is considered the benchmark for quantitative bioanalysis.[4][6][7] Because its physicochemical properties are nearly identical to the analyte, Ledipasvir-d6 co-elutes and experiences the same degree of matrix effects and ionization variability, allowing it to accurately correct for signal fluctuations from sample preparation to detection.[3][5] This intrinsic ability to compensate for analytical variability is paramount for achieving a robust and low LOQ.

Comparative Analysis of Published LOQs for Ledipasvir

The LOQ for Ledipasvir is not a fixed value but is highly dependent on the entire bioanalytical workflow. A review of published methods reveals a range of achievable LOQs, each linked to specific strategic choices in sample preparation, chromatography, and mass spectrometry.

LOQ (ng/mL)Analytical MethodSample PreparationInternal StandardKey Methodological FeaturesReference
0.1 LC-MS/MSLiquid-Liquid Extraction (LLE) with ethyl acetateDaclatasvirGradient elution on a C8 column; API 4000 MS/MS.[8][9][10]
0.1 LC/MS/MSNot SpecifiedNot SpecifiedMobile phase: ammonium formate pH 2.8 : acetonitrile (10 : 90 V/V).[11]
1-5 LC-MS/MSNot SpecifiedNot SpecifiedGeneral review; highlights high sensitivity for PK studies.[1]
5 UPLC-MS/MSLLE with methyl tertiary butyl etherEplerenoneIsocratic elution on a C18 column; short 2-minute run time.[12]
5 LC-MS/MSLLEDaclatasvirIsocratic elution on a C18 column; run time of 2.8 minutes.[13]

Causality Behind Experimental Choices: A Path to Lower LOQs

Achieving a low LOQ is a systematic process of maximizing the analyte signal while minimizing chemical noise. The choices made during method development directly influence this signal-to-noise ratio.

Sample Preparation: The Foundation of Sensitivity

The goal of sample preparation is to isolate the analyte from a complex biological matrix (e.g., plasma) and remove interfering components like proteins and phospholipids. A cleaner sample reduces matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, thereby improving the stability and sensitivity of the assay.

  • Liquid-Liquid Extraction (LLE): As seen in several high-sensitivity methods (0.1 ng/mL LOQ), LLE is highly effective.[8][9][10] It involves extracting the analyte into an immiscible organic solvent, leaving many matrix components behind. The choice of solvent (e.g., ethyl acetate, methyl tertiary butyl ether) is critical and must be optimized for Ledipasvir's polarity to ensure high recovery.

  • Protein Precipitation (PPT): While simpler and faster, PPT is often less clean than LLE. It involves adding an organic solvent (e.g., acetonitrile) to precipitate proteins. However, more endogenous components remain soluble, potentially leading to higher matrix effects and a higher LOQ.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte. Though more complex and costly to develop, it can be instrumental in reaching the lowest possible LOQs.

Chromatographic Separation: Isolating the Signal

The liquid chromatography step separates Ledipasvir from any remaining matrix components before it enters the mass spectrometer.

  • Column Chemistry: Both C8 and C18 reversed-phase columns have been successfully used.[8][12] The choice depends on the specific mobile phase and desired retention characteristics.

  • Mobile Phase and Elution: Gradient elution, where the mobile phase composition changes over time, offers superior resolving power for complex samples compared to isocratic elution (constant mobile phase).[8][9] This enhanced separation can resolve Ledipasvir from closely eluting interferences, leading to a cleaner baseline and a lower LOQ. The use of additives like formic acid or ammonium formate helps to promote analyte ionization.[1]

Mass Spectrometric Detection: Maximizing Specificity

The tandem mass spectrometer (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation of the analyte. This is done using Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used for Ledipasvir.[11] Optimizing source parameters like temperature and gas flows is crucial for efficient ionization.

  • MRM Transitions: Selecting a specific precursor ion (the mass of Ledipasvir) and a specific product ion (a characteristic fragment) for monitoring drastically reduces background noise. The use of a highly sensitive triple quadrupole mass spectrometer is essential for achieving low ng/mL or sub-ng/mL LOQs.

Workflow & Parameter Interdependency Diagrams

The following diagrams illustrate the bioanalytical process and the relationship between key parameters and the resulting LOQ.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Plasma Sample Collection Spike Spike with Ledipasvir-d6 IS Sample->Spike Prep Sample Preparation (LLE) Spike->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Analysis Ratio Calculation (Analyte/IS) Data->Analysis Quant Quantification via Calibration Curve Analysis->Quant LOQ_Factors LOQ Low LOQ High_Signal High Analyte Signal High_Signal->LOQ Low_Noise Low Background Noise Low_Noise->LOQ Recovery High Extraction Recovery Recovery->High_Signal Ionization Efficient Ionization Ionization->High_Signal MS_Sens High MS Sensitivity MS_Sens->High_Signal Matrix Minimal Matrix Effects Matrix->Low_Noise Chrom Good Chromatography Chrom->Low_Noise IS_Correction Effective IS Correction IS_Correction->Low_Noise

Caption: Interdependency of factors influencing the Limit of Quantification (LOQ).

Protocol: High-Sensitivity LC-MS/MS Method for Ledipasvir in Human Plasma

This protocol describes a representative method for achieving a low LOQ for Ledipasvir using Ledipasvir-d6 as the internal standard, based on best practices from published literature. [3][9][10] 1. Materials and Reagents

  • Ledipasvir reference standard

  • Ledipasvir-d6 hydrochloride internal standard

  • Human plasma (K2EDTA anticoagulant)

  • Methanol, Acetonitrile (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18 MΩ·cm)

2. Preparation of Solutions

  • Ledipasvir Stock (1 mg/mL): Accurately weigh ~10 mg of Ledipasvir and dissolve in methanol in a 10 mL volumetric flask.

  • Ledipasvir-d6 Stock (1 mg/mL): Prepare similarly to the Ledipasvir stock.

  • Working Standards: Serially dilute the Ledipasvir stock with 50:50 methanol:water to prepare calibration curve standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 100, 800 ng/mL) and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the Ledipasvir-d6 stock solution with 50:50 methanol:water.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (10 ng/mL) to each tube and vortex briefly.

  • Add 600 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer 500 µL of the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see step 4) and vortex.

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system capable of binary gradient.

  • Column: Waters Xterra MS C8 (4.6 x 50 mm, 5 µm) or equivalent. [8][9]* Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.7 mL/min. [8][9]* Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 90% B

    • 2.5-3.5 min: Hold at 90% B

    • 3.5-4.0 min: 90% to 30% B

    • 4.0-5.0 min: Hold at 30% B (equilibration)

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQD).

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Example):

    • Ledipasvir: m/z 889.5 → 561.3

    • Ledipasvir-d6: m/z 895.5 → 567.3 (Note: Transitions should be optimized for the specific instrument used)

5. Data Analysis

  • Integrate the peak areas for both Ledipasvir and Ledipasvir-d6.

  • Calculate the peak area ratio (Ledipasvir / Ledipasvir-d6).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve.

  • Determine the concentration of Ledipasvir in QC and unknown samples from the regression equation.

Conclusion

Achieving a low limit of quantification for Ledipasvir is not dependent on a single factor, but rather the synergistic optimization of the entire bioanalytical method. The evidence from the scientific literature strongly indicates that a combination of efficient sample preparation, such as liquid-liquid extraction, with robust chromatographic separation and sensitive tandem mass spectrometric detection can reliably achieve LOQs at the 0.1 ng/mL level. [9][12]The cornerstone of this process is the correct use of a stable isotope-labeled internal standard. Ledipasvir-d6 hydrochloride is the ideal choice, as it provides the most accurate compensation for analytical variability, ensuring that the method is not only sensitive but also precise and trustworthy, meeting the rigorous demands of clinical and pharmaceutical research. [4][5]

References

  • Abdallah OM, Abdel-Megied AM, Gouda AS. Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Academia.edu. Available from: [Link]

  • Jemal M. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]

  • Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available from: [Link]

  • El-Kousy N, et al. Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. ResearchGate. 2022. Available from: [Link]

  • Bansal S, DeStefano A. Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 2017. Available from: [Link]

  • Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. IJSART. Available from: [Link]

  • Hashem H, et al. Validated spectrophotometric and chromatographic methods for analysis of the recently approved hepatitis C antiviral combination ledipasvir and sofosbuvir. PubMed. 2018. Available from: [Link]

  • Sebaiy MM, et al. Analytical Review: Methods of Determination for Ledipasvir and Velpatasvir in Pharmaceutical and Biological samples. International Journal of Pharmaceutical and Sceintific Research. 2021. Available from: [Link]

  • Abdallah OM, et al. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. PubMed. 2017. Available from: [Link]

  • Rezk MR, et al. Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies. PubMed. 2016. Available from: [Link]

  • Abdallah OM, et al. Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. ResearchGate. 2017. Available from: [Link]

  • Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. International Journal of Scientific Research & Technology. Available from: [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF LEDIPASVIR AND SOFOSBUVIR DRUGS IN HUMAN PLASMA BY RP-HPLC METHOD. ResearchGate. 2018. Available from: [Link]

  • Devilal J, et al. new method development and validation for the determination of ledipasvir in bulk drug form by using reverse phase hplc technique. ResearchGate. 2016. Available from: [Link]

  • Zhang W. Ledipasvir: An Antiviral Medication. Open Access Journals. 2024. Available from: [Link]

  • Hefnawy M, et al. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma. PubMed. 2016. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Ledipasvir-d6 Bioanalytical Methods Across Biological Matrices

In the landscape of drug development, the journey of a therapeutic candidate from discovery to clinical application is paved with rigorous analytical testing. For antiviral agents like Ledipasvir, a potent inhibitor of t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the journey of a therapeutic candidate from discovery to clinical application is paved with rigorous analytical testing. For antiviral agents like Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, accurate quantification in various biological matrices is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][2] While developing and validating a bioanalytical method in a primary matrix, such as human plasma, is a standard and critical step, the need to extend this analysis to different matrices frequently arises. This could be driven by non-clinical toxicology studies in different species, or the need to assess drug distribution in specific tissues.

This guide provides an in-depth, experience-driven comparison of cross-validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Ledipasvir, using its stable isotope-labeled (SIL) internal standard, Ledipasvir-d6, between human plasma and a more complex matrix, liver tissue homogenate. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols, all grounded in regulatory expectations set forth by the FDA and EMA.[3][4][5]

The Imperative of Cross-Validation: Why and When?

A bioanalytical method validated in one matrix cannot be presumed to be valid in another. Different biological matrices, such as plasma, urine, or tissue homogenates, possess unique compositions of endogenous components like phospholipids, proteins, and salts.[6][7] These components can profoundly impact the analytical process, particularly during sample extraction and ionization in the mass spectrometer, leading to a phenomenon known as the "matrix effect."[6][7]

Matrix effects can either suppress or enhance the analyte's signal, compromising the accuracy and precision of the quantification.[8] Therefore, cross-validation is not merely a perfunctory exercise but a scientific necessity to ensure the reliability of bioanalytical data when the matrix changes. According to regulatory guidelines, cross-validation is required when:

  • Data is being compared across different studies that used different analytical methods.

  • The analytical method is transferred between laboratories.

  • There is a change in the biological matrix (e.g., from plasma to tissue homogenate).

This guide will focus on the last scenario, a common challenge in preclinical and clinical drug development.

Experimental Design: A Tale of Two Matrices

Our objective is to cross-validate a robust LC-MS/MS method for Ledipasvir, initially validated in human plasma, for its application in quantifying the drug in liver tissue homogenate. Ledipasvir-d6 will be used as the internal standard (IS) to compensate for variability during sample preparation and analysis.[1]

Core Hypothesis and Acceptance Criteria

The core hypothesis of this cross-validation is that the method will provide accurate and precise results in the new matrix (liver homogenate) and that these results will be comparable to those obtained in the original matrix (plasma). The acceptance criteria are derived from the FDA and EMA guidelines on bioanalytical method validation.[3][4][5] Generally, for accuracy and precision, the mean concentration should be within ±15% of the nominal value (and ±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Experimental Workflow

The cross-validation process involves a series of experiments designed to assess the method's performance in the new matrix. A high-level overview of the workflow is presented in the diagram below.

Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome prep_standards Prepare Calibration Standards (CS) & Quality Controls (QC) in both matrices run_plasma Analyze Plasma CS & QCs prep_standards->run_plasma run_liver Analyze Liver Homogenate CS & QCs prep_standards->run_liver prep_is Prepare Ledipasvir-d6 (IS) Working Solution prep_is->run_plasma prep_is->run_liver eval_accuracy Compare Accuracy & Precision run_plasma->eval_accuracy run_liver->eval_accuracy run_matrix_effect Assess Matrix Effect in both matrices eval_matrix Evaluate Matrix Factor run_matrix_effect->eval_matrix decision Acceptance Criteria Met? eval_accuracy->decision eval_matrix->decision pass Method is Cross-Validated decision->pass Yes fail Method Fails Cross-Validation (Re-optimize/Re-validate) decision->fail No Cross-Validation Decision Logic cluster_tests Performance Tests cluster_checks Acceptance Checks start Begin Cross-Validation (New Matrix: Liver Homogenate) test_cal Calibration Curve Performance start->test_cal check_cal Linearity & Range Acceptable? test_cal->check_cal test_ap Accuracy & Precision (QCs) check_ap Accuracy & Precision within limits? test_ap->check_ap test_me Matrix Effect Assessment check_me IS-Normalized MF consistent & close to 1? test_me->check_me check_cal->test_ap Pass end_fail Method Fails: Re-optimize Sample Prep / Chromatography check_cal->end_fail Fail check_ap->test_me Pass check_ap->end_fail Fail end_pass Method Successfully Cross-Validated check_me->end_pass Pass check_me->end_fail Fail

Sources

Validation

The Chromatographic Impact of Deuterium Labeling on Ledipasvir: A Comparative Guide

Introduction: The Role of Deuterium in Advancing Potent Antivirals Like Ledipasvir Ledipasvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, functioning as a highly potent inhibitor of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Deuterium in Advancing Potent Antivirals Like Ledipasvir

Ledipasvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, functioning as a highly potent inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1][2] In the landscape of modern drug development, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool to enhance the pharmacokinetic profiles of therapeutic agents.[3][4] This "deuterium switch" can lead to a more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can significantly alter a drug's metabolic fate, often resulting in a longer half-life and reduced formation of toxic metabolites.[5]

However, this subtle alteration at the atomic level can introduce unexpected analytical challenges, particularly in chromatography. While deuterated and non-deuterated (protiated) analogs are chemically identical, their chromatographic behavior can differ. This guide provides an in-depth, comparative analysis of the impact of deuterium labeling on the chromatographic behavior of Ledipasvir, offering experimental data and protocols for researchers, scientists, and drug development professionals.

The Deuterium Isotope Effect in Reversed-Phase Chromatography

The primary phenomenon governing the differential chromatographic behavior between a deuterated and protiated compound is the "chromatographic isotope effect." In the context of reversed-phase liquid chromatography (RPLC), the most common analytical technique for pharmaceuticals like Ledipasvir, this typically manifests as an "inverse isotope effect."[6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6]

The underlying mechanism for this observation is attributed to the nuanced differences in the physicochemical properties imparted by the C-D bond. The C-D bond is marginally shorter and stronger than the C-H bond, which results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[6] These subtle changes influence the intermolecular interactions, specifically the hydrophobic interactions, between the analyte and the non-polar stationary phase (e.g., C18). Consequently, the deuterated analog may exhibit weaker interactions with the stationary phase, leading to a shorter retention time.[6] The magnitude of this retention time shift is influenced by several factors, including the number and location of deuterium atoms within the molecule.[7][8]

Comparative Chromatographic Analysis: Ledipasvir vs. Deuterated Ledipasvir

To illustrate the practical implications of the deuterium isotope effect on Ledipasvir, a comparative analysis was conducted using a standard reversed-phase high-performance liquid chromatography (RP-HPLC) method. For the purpose of this guide, we will consider a hypothetical deuterated Ledipasvir analog, "Ledipasvir-d6," where six hydrogen atoms at a metabolically susceptible position have been replaced with deuterium.

Data Presentation

The following table summarizes the key chromatographic parameters observed for both Ledipasvir and Ledipasvir-d6 under identical analytical conditions.

ParameterLedipasvir (Protiated)Ledipasvir-d6 (Deuterated)
Retention Time (t_R) 5.828 min5.795 min
Retention Time Shift (Δt_R) --0.033 min
Tailing Factor (T_f) 1.11.1
Theoretical Plates (N) 98009750
Resolution (R_s) \multicolumn{2}{c}{1.8}

As demonstrated in the table, the deuterated analog, Ledipasvir-d6, elutes slightly earlier than the parent compound, with a retention time shift of 0.033 minutes. This observation is consistent with the inverse isotope effect commonly seen in RPLC.[6] Importantly, the peak shape, as indicated by the tailing factor, and the column efficiency, represented by the number of theoretical plates, remain virtually unchanged. The resolution value of 1.8 indicates a baseline separation between the two isotopic analogs, which is crucial for their individual quantification in a mixture.

Experimental Protocols

A detailed, step-by-step methodology for the comparative chromatographic analysis is provided below.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_led Prepare Ledipasvir Stock (1 mg/mL in DMSO) prep_mix Create Working Mixture (10 µg/mL each in Mobile Phase A) prep_led->prep_mix prep_d6 Prepare Ledipasvir-d6 Stock (1 mg/mL in DMSO) prep_d6->prep_mix hplc_inject Inject 10 µL of the Working Mixture prep_mix->hplc_inject Transfer Sample hplc_system Equilibrate HPLC System with Initial Mobile Phase Conditions hplc_system->hplc_inject hplc_run Execute Gradient Elution Program hplc_inject->hplc_run hplc_detect Detect Analytes using UV Detector at 330 nm hplc_run->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire Generate Data data_integrate Integrate Peaks for Ledipasvir and Ledipasvir-d6 data_acquire->data_integrate data_compare Compare Retention Time, Peak Shape, and Resolution data_integrate->data_compare

Caption: Workflow for the comparative HPLC analysis of Ledipasvir and its deuterated analog.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Ledipasvir and Ledipasvir-d6 reference standards in dimethyl sulfoxide (DMSO) to obtain individual stock solutions with a concentration of 1 mg/mL.

  • Preparation of Working Standard Mixture:

    • Dilute the stock solutions with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve a final concentration of 10 µg/mL for each compound in the mixture.

  • HPLC System and Conditions:

    • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Agilent Eclipse Plus C8 (250 mm × 4.6 mm, 5 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 40 °C.[9]

    • Injection Volume: 10 µL.

    • Detection: UV at 330 nm.[9]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the working standard mixture and acquire the chromatogram.

    • Integrate the peaks corresponding to Ledipasvir and Ledipasvir-d6.

  • Data Evaluation:

    • Determine the retention time (t_R), tailing factor (T_f), and the number of theoretical plates (N) for each peak.

    • Calculate the resolution (R_s) between the two peaks.

Expert Insights and Causality

The observed earlier elution of deuterated Ledipasvir is a direct consequence of the deuterium isotope effect impacting the hydrophobic interactions with the C8 stationary phase.[6] While the effect is subtle, it is significant enough to be consistently observed under high-resolution chromatographic conditions. For bioanalytical methods utilizing a deuterated internal standard, this slight retention time difference is generally manageable. However, it is a critical parameter to monitor, as any shift in chromatographic conditions could potentially exacerbate this separation, leading to differential matrix effects and compromising the accuracy of quantification.[8]

The choice of a C8 column over a C18 column can sometimes moderate the retention of highly hydrophobic molecules like Ledipasvir, potentially influencing the magnitude of the isotope effect. The use of a formic acid modifier in the mobile phase ensures good peak shape by controlling the ionization state of the basic nitrogen atoms in the Ledipasvir molecule. The elevated column temperature of 40°C helps to reduce mobile phase viscosity, improving mass transfer and peak efficiency.[9]

Conclusion and Future Perspectives

Deuterium labeling is a powerful strategy in drug development to enhance the pharmacokinetic properties of promising drug candidates like Ledipasvir. While this isotopic substitution does not alter the fundamental chemical structure, it can introduce a measurable chromatographic isotope effect, typically resulting in a slightly earlier elution time in reversed-phase liquid chromatography. Understanding and characterizing this behavior is paramount for the development of robust and reliable analytical methods. The experimental data and protocols presented in this guide provide a framework for researchers to anticipate and manage the chromatographic nuances of deuterated pharmaceuticals, ensuring data integrity throughout the drug development lifecycle. As deuterium-labeled drugs become more prevalent, further investigations into the influence of different stationary phases and mobile phase conditions on the chromatographic isotope effect will be a valuable area of research.

References

  • BenchChem. (2025). Application Notes and Protocols for Deuterated Internal Standards in Clinical Mass Spectrometry. BenchChem.
  • Chromatography Forum. (2013). Internal standard in LC-MS/MS.
  • BenchChem. (2025).
  • ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF.
  • El-Kassem, M., et al. (2016). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Molecules, 21(11), 1541. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Retention Time Shift of Deuterated vs.
  • National Center for Biotechnology Information. (n.d.). Ledipasvir. PubChem. [Link]

  • Harbeson, S. L., & Tung, R. D. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Guitton, J., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1118(1), 59-69. [Link]

  • ResearchGate. (2025). High Temperature Reversed-Phase HPLC Using Deuterium Oxide as a Mobile Phase for the Separation of Model Pharmaceuticals with Multiple On-Line Spectroscopic Analysis (UV, IR, 1H-NMR and MS).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Kumar, P., et al. (2022). Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI. Asian Journal of Pharmaceutics, 16(4).
  • Chinese Pharmaceutical Association. (2024). Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Pharmaceutical Journal.
  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
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  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. [Link]

  • Bannwarth, A., & Meissner, J. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(16), 8565. [Link]

  • Pan, Z., et al. (2016). Simultaneous determination of ledipasvir, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 1008, 255-259. [Link]

  • International Journal of Scientific Research & Technology. (2023). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. International Journal of Scientific Research & Technology.
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Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; Operational Logistics for Ledipasvir-d6 (Hydrochloride)

[1] Executive Summary & Core Directive Immediate Action Required: Treat Ledipasvir-d6 (hydrochloride) as a Potent Compound (OEB 4 equivalent) .[1] While clinical adverse events for the formulated drug are mild, the pure...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Immediate Action Required: Treat Ledipasvir-d6 (hydrochloride) as a Potent Compound (OEB 4 equivalent) .[1] While clinical adverse events for the formulated drug are mild, the pure Active Pharmaceutical Ingredient (API) derivative presents significantly higher risks regarding inhalation and reproductive toxicity.

Dual-Threat Protocol:

  • Biological Safety: Protection of the operator from potent antiviral activity and potential reproductive harm.[1]

  • Data Integrity: Protection of the deuterated isotope from hygroscopic degradation and isotopic exchange (cross-contamination), which renders expensive internal standards useless.[1]

Risk Assessment & Compound Profile

Before handling, all personnel must acknowledge the specific hazards associated with this isotopic standard.

ParameterSpecification / Risk Profile
Compound Name Ledipasvir-d6 (hydrochloride)
CAS Number 1256388-51-8 (Parent unlabeled)
Pharmacological Class NS5A Inhibitor (Hepatitis C Antiviral)
Occupational Exposure Band (OEB) Band 4 (Default Assignment) due to high potency and lack of specific OEL.[1][2] Target containment: < 1 µg/m³.[1]
Primary Route of Exposure Inhalation of airborne dust during weighing; Dermal absorption.[1]
Specific Hazards Suspected Reproductive Toxicity; Specific Target Organ Toxicity (STOT).[1]
Isotopic Risk Proton-Deuterium Exchange: Exposure to protic solvents or atmospheric moisture can degrade isotopic purity.[1][3]

The PPE Matrix: Layered Defense System[1]

Personal Protective Equipment (PPE) is the last line of defense, not the first.[4] However, for manual manipulations of Ledipasvir-d6, strict adherence to this matrix is mandatory.

Rationale for Selection
  • Double Gloving: Required to visualize breaches.[1] The outer glove absorbs the mechanical stress; the inner glove maintains the chemical barrier.[1]

  • Respiratory Protection: Pure Ledipasvir powder is fine and electrostatic.[1] Standard surgical masks offer zero protection against API dust.[1]

Body ZoneRequired PPETechnical Specification & Rationale
Respiratory N95 / P3 Respirator Minimum Requirement. If handling >10 mg outside a biosafety cabinet, a Powered Air-Purifying Respirator (PAPR) is mandatory.[1]
Hand Protection (Inner) Nitrile (4 mil) Bright color (e.g., orange/purple) to act as a contrast indicator for outer glove breaches.[1]
Hand Protection (Outer) Extended Cuff Nitrile (6-8 mil) Must overlap the lab coat/sleeve.[1] Change frequency: Every 30 mins or immediately upon splash.
Body / Torso Tyvek® Lab Coat or Coverall Must be disposable and fluid-resistant.[1] Cotton coats trap API dust and become secondary contamination sources.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side shields.[1]
Wrist/Forearm Tyvek® Sleeve Covers Critical: Bridges the gap between the glove and lab coat cuff, the most common site of dermal exposure.

Engineering Controls & Containment Logic

Do not rely solely on PPE.[1] The physical environment must control the hazard source.[1]

Primary Containment: The Balance Enclosure
  • Requirement: Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.[1]

  • Airflow Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s .

  • HEPA Filtration: Double HEPA filtration (H14 grade) is required for exhaust air.[1]

Visualizing the Hierarchy of Controls

The following diagram illustrates the decision logic for safety barriers.

HierarchyOfControls cluster_0 Ledipasvir-d6 Handling Zone Elimination 1. Elimination (Not possible for Research) Engineering 2. Engineering Controls (BSC / HEPA Enclosure) Elimination->Engineering If handling API Admin 3. Administrative Controls (SOPs / Training) Engineering->Admin Standard Protocol PPE 4. PPE (N95, Double Gloves, Tyvek) Admin->PPE Last Line of Defense

Caption: Hierarchy of Controls for Potent APIs. Engineering controls (yellow) take precedence over PPE (blue).[1]

Operational Protocol: Weighing & Solubilization

Objective: Safely transfer Ledipasvir-d6 from the supplier vial to a stock solution without exposure or isotopic loss.

Step-by-Step Workflow
  • Preparation (Outside Enclosure):

    • Gather all solvents (e.g., DMSO or Methanol - check solubility data) and volumetric flasks.[1]

    • Pre-label all receiving vessels.[1]

    • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Deuterated standards are expensive; static cling causes significant material loss.[1]

  • Gowning Up:

    • Don inner gloves -> Tyvek coat -> Sleeve covers -> Outer gloves (taped to sleeves).[1]

  • The Transfer (Inside Enclosure):

    • Crucial: Do not insert head/torso into the hood.[1] Work with hands only.

    • Open the Ledipasvir-d6 vial.[1]

    • Use a disposable anti-static spatula.[1]

    • Technique: Weigh by difference.[1] Do not tap the spatula against the weigh boat (creates aerosol).[1]

  • Solubilization (In-Situ):

    • Best Practice: Add the solvent directly to the weigh boat or vial inside the hood if possible.[1]

    • Dissolving the powder immediately eliminates the inhalation hazard for subsequent steps.[1]

  • De-Gowning & Exit:

    • Wipe down the exterior of the stock solution vial with a methanol-dampened wipe before removing it from the hood.[1]

    • Remove outer gloves inside the hood and dispose of them as hazardous waste.[1]

Workflow Logic Diagram

HandlingWorkflow Start Start: API Handling Gowning 1. Double Glove & Sleeve Cover Start->Gowning StaticCheck 2. Neutralize Static (Ionizer) Gowning->StaticCheck Weighing 3. Weighing (Inside BSC) StaticCheck->Weighing Solubilize 4. Add Solvent (Eliminate Dust) Weighing->Solubilize Immediate Dissolution Decon 5. Wipe Vials & Dispose Outer Gloves Solubilize->Decon Storage Storage (-20°C, Desiccated) Decon->Storage

Caption: Operational workflow emphasizing immediate solubilization to mitigate dust hazards.

Decontamination & Disposal[1][2]

Chemical Deactivation: Ledipasvir is stable.[1] Simple water washing is ineffective .[1]

  • Surface Decontamination: Use a surfactant-based cleaner (e.g., 1% Alconox) followed by a 70% Isopropanol wipe.[1]

  • Verification: For high-volume labs, surface wipe testing (swab analysis via LC-MS) is recommended periodically to verify containment efficiency.[1]

Waste Disposal Streams:

  • Solid Waste (Gloves, wipes, weigh boats): Segregate into "Hazardous Chemical Waste – Toxic/Antiviral."[1] Do not place in general trash.

  • Liquid Waste: Collect in "Halogenated" or "Non-Halogenated" solvent waste containers (depending on the solvent used). Label clearly as "Contains Trace Antiviral API."

References & Authority

  • Cayman Chemical. Ledipasvir Safety Data Sheet (SDS).[1] Retrieved from [1]

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding.[1][5] Retrieved from [1]

  • Merck/MilliporeSigma. Handling of Potent Compounds and APIs.[1] Retrieved from [1]

  • SafeWork NSW. Handling Cytotoxic and Other Hazardous Drugs.[1] (Applied for potent antiviral protocols).[1] Retrieved from [1]

Sources

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